Nitric acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
nitric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/HNO3/c2-1(3)4/h(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYLNZFGIOXLOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HNO3 | |
| Record name | NITRIC ACID, RED FUMING | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4044 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | NITRIC ACID (> 70% in water) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0183 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | nitric acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Nitric_acid | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5029685 | |
| Record name | Nitric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5029685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
63.013 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Nitric acid, red fuming appears as a pale yellow to reddish brown liquid generating red-brown fumes and having a suffocating odor. Very toxic by inhalation. Corrosive to metals or tissue. Prolonged exposure to low concentrations or short term exposure to high concentrations may result in adverse health effects. Rate of onset: Immediate Persistence: Hours - days Odor threshold: ~1 ppm Source/use/other hazard: Used in many industries; Very corrosive to skin/mucous membranes as well as metals & other materials., Liquid; Pellets or Large Crystals, Liquid, Colorless, yellow, or red, fuming liquid with an acrid, suffocating odor. [Note: Often used in an aqueous solution. Fuming nitric acid is concentrated nitric acid that contains dissolved nitrogen dioxide.]; [NIOSH], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR., Colorless, yellow, or red, fuming liquid with an acrid, suffocating odor., Colorless, yellow, or red, fuming liquid with an acrid, suffocating odor. [Note: Often used in an aqueous solution. Fuming nitric acid is concentrated nitric acid that contains dissolved nitrogen dioxide.] | |
| Record name | NITRIC ACID, RED FUMING | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4044 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Nitric acid | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nitric acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | NITRIC ACID (> 70% in water) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | NITRIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/627 | |
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| Record name | Nitric acid | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0447.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
181 °F at 760 mmHg (NIOSH, 2023), 83 °C, 121 °C, 181 °F | |
| Record name | NITRIC ACID, RED FUMING | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4044 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | NITRIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1665 | |
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| Record name | NITRIC ACID (> 70% in water) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0183 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | NITRIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/627 | |
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| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Nitric acid | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0447.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Miscible (NIOSH, 2023), Very soluble in water, Miscible with water, Solubility in water at 20 °C: miscible, Miscible | |
| Record name | NITRIC ACID, RED FUMING | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4044 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | NITRIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1665 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | NITRIC ACID (> 70% in water) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0183 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | Nitric acid | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0447.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.5 at 77 °F (NIOSH, 2023) - Denser than water; will sink, 1.5129 g/cu cm at 20 °C, Fuming nitric acid is concentrated nitric acid that contains dissolved nitrogen dioxide. The density and vapor pressure of such solutions increase with the percentage of nitrogen dioxide present., Relative density (water = 1): 1.4, 1.5, (77 °F): 1.50 | |
| Record name | NITRIC ACID, RED FUMING | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4044 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | NITRIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1665 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | NITRIC ACID (> 70% in water) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0183 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | NITRIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/627 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Nitric acid | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0447.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
Relative vapor density (air = 1): 2.2 | |
| Record name | NITRIC ACID (> 70% in water) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0183 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
48 mmHg (NIOSH, 2023), 63.1 [mmHg], 63.1 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 6.4, 48 mmHg | |
| Record name | NITRIC ACID, RED FUMING | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4044 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Nitric acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/567 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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| Record name | NITRIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1665 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | NITRIC ACID (> 70% in water) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0183 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | NITRIC ACID | |
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| URL | https://www.osha.gov/chemicaldata/627 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Nitric acid | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0447.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
LESS THAN 0.5% BY WT IN TOTAL CHLORIDES, SULFATE, ARSENIC, HEAVY METALS, AND IRON | |
| Record name | NITRIC ACID | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1665 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Transparent, colorless, or yellowish, fuming, hygroscopic, corrosive liquid, Colorless, yellow, or red fuming liquid., Concentrated nitric acid is a colorless to yellow liquid., Forms white, monoclinic crystals | |
CAS No. |
7697-37-2, 10361-80-5, 78989-43-2 | |
| Record name | NITRIC ACID, RED FUMING | |
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| URL | https://cameochemicals.noaa.gov/chemical/4044 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Nitric acid | |
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| Record name | Nitric acid [NF] | |
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| Record name | Nitric Acid | |
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| Record name | Nitric acid | |
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| Record name | Nitric acid | |
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| Record name | nitric acid | |
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| Record name | Nitric acid | |
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| Record name | NITRIC ACID | |
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| Record name | NITRIC ACID (> 70% in water) | |
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| Record name | NITRIC ACID | |
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Melting Point |
-44 °F (NIOSH, 2023), -41.6 °C, The freezing point curve for aqueous solutions of nitric acid has two maxima corresponding to melting points for the two hydrates of nitric acid: the monohydrate (77.77 wt% acid) at -37.62 °C and the trihydrate (58.83 wt% acid) at -18.47 °C. Local minima occur at 32, 71, and 91 wt % acid., -44 °F | |
| Record name | NITRIC ACID, RED FUMING | |
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| Record name | NITRIC ACID (> 70% in water) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0183 | |
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| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Nitric acid | |
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| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Foundational & Exploratory
A Technical Guide to the History and Synthesis of Nitric Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the historical evolution of nitric acid's discovery and the progression of its synthesis from early alchemical practices to modern industrial-scale production. This document provides detailed experimental protocols, quantitative data, and visual representations of key processes to serve as a comprehensive resource for professionals in the scientific community.
Early Discovery and Alchemical Origins
The history of this compound, or aqua fortis ("strong water") as it was known to alchemists, is rooted in the early days of chemistry. While the exact first isolation is debated, the earliest documented descriptions are attributed to the 8th-century alchemist Jabir ibn Hayyan (Geber).[1][2] His work laid the foundation for the synthesis of this crucial mineral acid.
Jabir ibn Hayyan's method involved the dry distillation of a mixture of salts. While his original texts are complex and often allegorical, the general understanding of his process is the heating of vitriol (sulfate salts) and saltpeter (potassium nitrate).
A significant advancement in the synthesis of this compound came in the 17th century from the German-Dutch chemist Johann Rudolf Glauber . In 1648, he developed a method to produce this compound by reacting sulfuric acid with potassium nitrate.[1] This method, often referred to as Glauber's process, represented a more direct and reproducible synthesis.
Experimental Protocols: Historical Synthesis Methods
Jabir ibn Hayyan's Method (c. 8th Century)
Objective: To produce aqua fortis (this compound) through the distillation of salts.
Materials:
-
Saltpeter (Potassium Nitrate, KNO₃)
-
Copper Sulfate (Blue Vitriol, CuSO₄·5H₂O) or Iron(II) Sulfate (Green Vitriol, FeSO₄·7H₂O)
-
Alum (Potassium Aluminum Sulfate, KAl(SO₄)₂·12H₂O)
-
Alembic or retort for distillation
-
Heating source (charcoal fire)
-
Receiving vessel
Methodology:
-
A mixture of saltpeter, vitriol, and alum was prepared. The exact ratios used by Jabir ibn Hayyan are not definitively known and were likely variable.
-
The mixture was placed in the body of an alembic or retort.
-
The apparatus was sealed to prevent the escape of vapors.
-
The mixture was heated strongly over a fire.
-
The vapors produced were condensed in the head of the alembic or the neck of the retort and collected in a receiving vessel.
-
The resulting liquid was a dilute and often impure form of this compound, contaminated with other volatile compounds.
Note: The alchemical texts describing these procedures are often symbolic and lack the precise measurements and conditions expected in modern scientific protocols. The product would have been a mixture of this compound and other volatile acids, with the concentration and purity being highly dependent on the specific materials and conditions used.
Glauber's Synthesis (1648)
Objective: To synthesize this compound by the reaction of sulfuric acid and potassium nitrate.
Materials:
-
Potassium Nitrate (Saltpeter, KNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Glass retort
-
Receiving flask, cooled
-
Heating source (sand bath or oil bath)
Methodology:
-
Potassium nitrate is placed in a glass retort.
-
Concentrated sulfuric acid is carefully added to the potassium nitrate. An equimolar ratio is the theoretical ideal.
-
The retort is gently heated using a sand or oil bath. The reaction proceeds according to the following equation: KNO₃(s) + H₂SO₄(l) → KHSO₄(s) + HNO₃(g)
-
The this compound vaporizes and is distilled over into a cooled receiving flask.
-
The condensed liquid is concentrated this compound. The color of the acid is often yellow to reddish-brown due to the presence of dissolved nitrogen dioxide (NO₂), which forms from the thermal decomposition of some of the this compound.
Industrial Synthesis of this compound
The industrial revolution and the increasing demand for nitrogen-based compounds for fertilizers and explosives spurred the development of large-scale this compound production methods.
The Birkeland-Eyde Process (1903)
Developed by Norwegian industrialist and scientist Kristian Birkeland and his business partner Sam Eyde, this process, also known as the arc process, was the first successful industrial method for nitrogen fixation.[3] It utilized the vast hydroelectric power resources in Norway to produce this compound from atmospheric nitrogen.
Process Description:
-
Nitrogen Fixation: Air is passed through a powerful electric arc. The high temperature of the arc (over 3000 °C) causes atmospheric nitrogen (N₂) and oxygen (O₂) to react and form nitric oxide (NO).
-
Oxidation: The hot nitric oxide is then cooled, and it reacts with the remaining oxygen in the air to form nitrogen dioxide (NO₂).
-
Absorption: The nitrogen dioxide is then passed through absorption towers where it reacts with water to form this compound (HNO₃) and nitrous acid (HNO₂). The nitrous acid is then further oxidized to this compound.
The Birkeland-Eyde process was highly energy-intensive, consuming approximately 15 MWh per ton of this compound produced.[1]
The Ostwald Process (1902)
Developed by the German chemist Wilhelm Ostwald, this process revolutionized this compound production due to its higher efficiency compared to the Birkeland-Eyde process.[2] It remains the primary method for industrial this compound synthesis today. The process is typically integrated with the Haber-Bosch process, which provides the necessary ammonia feedstock.
Process Description: The Ostwald process consists of three main stages:
-
Catalytic Oxidation of Ammonia: A mixture of ammonia (NH₃) and air is passed over a platinum-rhodium catalyst gauze at high temperatures (around 850-900 °C) and pressures (4-10 atm). The ammonia is oxidized to form nitric oxide (NO) and water.
-
Absorption of Nitrogen Dioxide: The nitrogen dioxide is then fed into an absorption tower where it reacts with water to produce this compound. The nitric oxide produced in this step is recycled back to the previous stage to be re-oxidized.
The initial product is a dilute this compound solution (around 60-68% by mass), which can be further concentrated by distillation.[2]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the industrial synthesis of this compound.
Table 1: Birkeland-Eyde Process - Operating Conditions and Yields
| Parameter | Value |
| Reaction Temperature | > 3000 °C |
| Reactants | Atmospheric Nitrogen (N₂), Atmospheric Oxygen (O₂) |
| Primary Product | Nitric Oxide (NO) |
| Final Product | This compound (HNO₃) |
| Typical HNO₃ Concentration | 40-50% |
| Energy Consumption | ~15 MWh per ton of HNO₃ |
Table 2: Ostwald Process - Operating Conditions and Yields
| Stage | Parameter | Value |
| 1. Ammonia Oxidation | Catalyst | 90% Platinum, 10% Rhodium |
| Temperature | 850 - 900 °C | |
| Pressure | 4 - 10 atm | |
| Conversion Efficiency | > 95% | |
| 2. Nitric Oxide Oxidation | Temperature | Cooled to ~50 °C |
| 3. Absorption | Final HNO₃ Concentration | 60 - 68% |
Visualizing the Synthesis Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the historical and industrial this compound synthesis processes.
References
An In-depth Technical Guide to the Nitric Acid-Water Azeotrope: Concentration and Boiling Point
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the azeotropic properties of nitric acid and water. It includes quantitative data on the azeotrope's composition and boiling point, detailed experimental methodologies for its determination, and visual representations of the underlying principles and experimental workflows. This document is intended to serve as a valuable resource for professionals working in research, development, and production environments where the concentration of this compound is a critical parameter.
Core Concepts: The this compound-Water Azeotrope
This compound and water form a maximum boiling azeotrope, which is a mixture of the two liquids that has a constant boiling point and composition throughout distillation.[1][2] This phenomenon occurs due to strong negative deviations from Raoult's Law, indicating that the intermolecular forces between this compound and water molecules are stronger than the forces between the molecules in the pure components.[3][4] Consequently, the vapor pressure of the mixture is lower than that of either pure component, resulting in a higher boiling point.[3][4]
The existence of this azeotrope presents a significant challenge in the concentration of this compound solutions. Simple distillation of a dilute this compound solution will only concentrate the acid up to the azeotropic point, at which the vapor and liquid phases have the same composition, and no further separation can occur.[3][4] To produce this compound with a concentration higher than the azeotrope, specialized techniques such as extractive distillation, often using sulfuric acid as a dehydrating agent, are required.[5][6]
Quantitative Data
The azeotropic concentration and boiling point of the this compound-water system are dependent on pressure. The following table summarizes the key quantitative data at standard atmospheric pressure.
| Property | Value (at 1 atm) |
| Azeotropic Concentration | 68% this compound (HNO₃) by mass[1][2][7] |
| 32% Water (H₂O) by mass[1][2] | |
| Azeotropic Boiling Point | 120.5 °C (248.9 °F; 393.65 K)[1][7] |
| Boiling Point of Pure HNO₃ | 83 °C (181 °F; 356 K)[7] |
| Boiling Point of Pure H₂O | 100 °C (212 °F; 373 K) |
Experimental Protocols
The determination of the azeotropic concentration and boiling point of a binary mixture like this compound and water involves constructing a boiling point-composition diagram. This is achieved by measuring the boiling points and the compositions of both the liquid and vapor phases for a series of mixtures with varying compositions.
Methodology: Ebulliometry
A common and precise method for determining vapor-liquid equilibrium (VLE) data is through the use of an ebulliometer. A differential ebulliometer is particularly suited for accurate azeotropic studies.
Apparatus:
-
Differential Ebulliometer: An apparatus designed to simultaneously measure the boiling point of a liquid and the condensation temperature of its vapor, allowing for the precise determination of the boiling point elevation.
-
Heating Mantle or Oil Bath: To provide uniform and controllable heating.
-
Magnetic Stirrer and Stir Bar: To ensure uniform temperature and composition of the liquid mixture.
-
Calibrated Thermometers or Resistance Temperature Detectors (RTDs): For accurate temperature measurements of both the liquid and vapor phases.
-
Refractometer: For determining the composition of the liquid and condensed vapor samples.
-
Series of Glassware: Including flasks for preparing mixtures and sample vials.
Procedure:
-
Preparation of Standard Solutions: Prepare a series of this compound-water mixtures with known compositions (e.g., in 10% increments by mass from 0% to 100% this compound).
-
Calibration of the Refractometer: Create a calibration curve by measuring the refractive index of each standard solution at a constant temperature. This curve will be used to determine the composition of unknown samples.
-
Ebulliometer Setup:
-
Assemble the ebulliometer according to the manufacturer's instructions.
-
Place a known volume of a prepared this compound-water mixture into the boiling flask of the ebulliometer.
-
Insert the calibrated thermometers or RTDs to measure the temperature of the boiling liquid and the condensing vapor.
-
-
Boiling Point Measurement:
-
Gently heat the mixture to its boiling point.
-
Record the temperature at which the liquid boils and the temperature at which the vapor condenses. At the azeotropic point, these two temperatures will be identical and at a maximum.
-
-
Sample Collection and Analysis:
-
Once the system has reached equilibrium (stable boiling and condensation temperatures), collect a sample of the boiling liquid and a sample of the condensed vapor (distillate).
-
Allow the samples to cool to the temperature at which the refractometer was calibrated.
-
Measure the refractive index of both the liquid and distillate samples.
-
-
Composition Determination: Use the previously constructed calibration curve to determine the mass percent of this compound in the liquid and vapor samples from their refractive indices.
-
Data Compilation: Repeat steps 3-6 for each of the prepared this compound-water mixtures.
-
Boiling Point-Composition Diagram Construction: Plot the boiling temperatures against the compositions of the liquid and vapor phases. The point where the liquid and vapor composition curves intersect represents the azeotrope, and the corresponding temperature is the azeotropic boiling point.
Visualizations
Experimental Workflow for Azeotrope Determination
The following diagram illustrates the systematic workflow for experimentally determining the boiling point-composition diagram and identifying the azeotrope of a binary mixture.
Caption: Experimental workflow for determining the this compound-water azeotrope.
Logical Relationship in Fractional Distillation of this compound-Water Mixtures
The behavior of a this compound-water mixture during fractional distillation is dictated by whether its initial composition is below or above the azeotropic point. The following diagram illustrates this logical relationship.
Caption: Logic of fractional distillation for this compound-water mixtures.
References
A Technical Guide to the Laboratory Synthesis of Nitric Acid from Nitrate Salts
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide for the laboratory-scale synthesis of nitric acid (HNO₃) from common nitrate salts. The primary method discussed is the reaction of a nitrate salt with concentrated sulfuric acid (H₂SO₄), followed by distillation to isolate the this compound. This guide covers the foundational principles, detailed experimental protocols, and critical safety considerations.
Core Principles: The Displacement Reaction
The laboratory synthesis of this compound from nitrate salts is predicated on a simple acid-base displacement reaction. Concentrated sulfuric acid, being a strong and non-volatile acid, protonates the nitrate ion (NO₃⁻) from a nitrate salt. The resulting this compound is significantly more volatile than sulfuric acid and the byproduct salt, allowing for its separation and collection via distillation.[1][2]
The general chemical equation for this reaction, using an alkali metal nitrate (MNO₃), is:
MNO₃(s) + H₂SO₄(l) → MHSO₄(s) + HNO₃(g) [2]
In this reaction, the mixture is heated, causing the this compound to vaporize. These vapors are then passed through a condenser and collected as liquid this compound.[3] The temperature of the reaction is a critical parameter; excessive heat can lead to the decomposition of this compound into water and nitrogen dioxide (NO₂), which imparts a characteristic yellow or reddish-brown color to the distillate.[4]
Experimental Protocols
The following sections detail the methodologies for synthesizing this compound using various common nitrate salts. All procedures must be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. All-glass apparatus is mandatory as this compound, especially when hot, is highly corrosive and will degrade rubber and cork stoppers.[5]
Synthesis from Sodium or Potassium Nitrate
This is the most common and straightforward laboratory method for producing high-concentration this compound.[1]
2.1.1 Materials and Equipment
-
Reactants:
-
Sodium Nitrate (NaNO₃) or Potassium Nitrate (KNO₃), anhydrous
-
Concentrated Sulfuric Acid (H₂SO₄, ~98%)
-
-
Apparatus:
-
Round-bottom flask or retort
-
Distillation head (still head)
-
Condenser (Liebig or similar)
-
Receiving flask
-
Heating mantle or oil bath
-
Glass joints and clips
-
Thermometer (optional, but recommended)
-
2.1.2 Stoichiometry and Reagent Quantities
The reaction is typically performed using stoichiometric amounts or a slight excess of sulfuric acid to ensure complete reaction of the nitrate salt.
| Reactant | Molar Mass ( g/mol ) | Example Quantity | Moles | Volume (H₂SO₄) |
| Potassium Nitrate (KNO₃) | 101.1 | 80.0 g | 0.79 | ~43 mL |
| Sodium Nitrate (NaNO₃) | 85.0 | 50.0 g | 0.59 | ~32 mL |
| Sulfuric Acid (H₂SO₄) | 98.08 | ~77.5 g / ~60-65 mL | 0.79 | ~60-65 mL |
Note: The table provides example quantities found in literature.[6][7] Adjustments can be made based on the desired scale.
2.1.3 Detailed Procedure
-
Setup: Assemble the all-glass distillation apparatus as depicted in the workflow diagram below. Ensure all joints are securely clamped. The receiving flask should be placed in an ice-water bath to facilitate efficient condensation of the this compound vapors.[4]
-
Charging the Flask: Place the dry nitrate salt into the round-bottom flask.[2]
-
Acid Addition: Slowly and carefully add the concentrated sulfuric acid to the nitrate salt in the flask.[7] Swirl gently to mix the reactants into a paste.
-
Heating and Distillation: Gently heat the mixture using a heating mantle.[2] As the temperature rises, the nitrate salt will react with the sulfuric acid, and this compound vapors will begin to form.[3] Often, brown fumes of nitrogen dioxide (NO₂) will be visible initially due to some decomposition.[8]
-
Collection: The this compound vapors will travel into the condenser, liquefy, and drip into the cooled receiving flask.[9] Continue the distillation until no more this compound distills over.
-
Purification (De-NOxing): The collected this compound may be colored yellow or red due to dissolved nitrogen oxides.[6] To obtain a colorless acid, a stream of dry air can be bubbled through the liquid. This helps to drive off the dissolved NO₂ gas.[5][6] Alternatively, adding a small amount of urea or hydrogen peroxide can eliminate the dissolved NO₂.[10][11]
2.1.4 Expected Yield and Purity
-
Atmospheric Pressure Distillation: This method typically yields fuming this compound with a concentration of 90-95%.[1][6] A 99% yield has been reported based on the starting nitrate salt.[12]
-
Vacuum Distillation: Performing the distillation under reduced pressure lowers the boiling point and minimizes the thermal decomposition of this compound. This results in a clearer, colorless product known as white-fuming this compound (WFNA), with a concentration typically above 95%.[1]
Synthesis from Calcium Nitrate
Calcium nitrate, often available as a fertilizer, can also be used. This method typically produces the azeotropic concentration of this compound (approx. 68%).[1]
2.2.1 Procedure Outline
-
Dissolve the calcium nitrate in a minimal amount of water to create a slurry.[1]
-
Slowly add concentrated sulfuric acid with constant stirring. This will form a thick paste of calcium sulfate (CaSO₄).
-
Heat the mixture in an all-glass distillation apparatus.
-
Initially, water with small amounts of this compound will distill.
-
The receiving flask is then switched to collect the constant-boiling azeotrope of this compound, which distills at approximately 121°C.[1][8]
Quantitative Data Summary
The following tables summarize the quantitative data associated with the laboratory synthesis of this compound.
Table 1: Reactant Ratios and Product Concentrations
| Nitrate Salt | Acid | Typical Molar Ratio (Nitrate:Acid) | Distillation Method | Product Concentration | Reference(s) |
| KNO₃ or NaNO₃ | H₂SO₄ | 1 : 1 to 1 : 2 | Atmospheric | 90-99% (Fuming) | [1][12] |
| KNO₃ or NaNO₃ | H₂SO₄ | 1 : 1 | Vacuum | >95% (White Fuming) | [1] |
| Ca(NO₃)₂ | H₂SO₄ | Stoichiometric | Atmospheric, with water | ~68% (Azeotrope) | [1] |
| NaNO₃ | NaHSO₄ | 1 : 1.25 (by mass) | Atmospheric (Dry) | ~75% | [11] |
Table 2: Physical Properties of Synthesized this compound
| Product Type | Concentration (% w/w) | Density (g/mL) | Boiling Point (°C) | Appearance |
| Azeotropic this compound | ~68% | ~1.41 | ~121 | Colorless liquid |
| Fuming this compound (RFNA) | 86-95% | ~1.50 | 83 (pure) | Yellow to Red liquid |
| White Fuming this compound (WFNA) | >95% | ~1.51 | 83 (pure) | Colorless, fuming liquid |
Data compiled from multiple sources.[1][13]
Visualizations: Pathways and Workflows
The following diagrams, generated using DOT language, illustrate the key chemical and procedural pathways.
Caption: General reaction pathway for this compound synthesis.
Caption: Workflow diagram of the distillation apparatus setup.
Critical Safety Considerations
-
Corrosivity: Concentrated this compound and sulfuric acid are extremely corrosive. They can cause severe chemical burns upon contact with skin or eyes. Always handle them within a fume hood and wear appropriate PPE.
-
Toxicity of Vapors: The synthesis process generates this compound vapors and nitrogen dioxide gas (NO₂). Nitrogen dioxide is insidiously poisonous, and inhaling it can lead to delayed-onset pulmonary edema, which can be fatal.[1] All work must be performed in a certified and functioning chemical fume hood.
-
Exothermic Reactions: The addition of sulfuric acid to the nitrate salt can be exothermic. Add the acid slowly to control the reaction rate.
-
Apparatus Integrity: Use only high-quality borosilicate glassware. Inspect all glassware for cracks or defects before use, as thermal stress can cause flawed glass to fail. Do not use any rubber or cork components in the distillation path.[5]
This guide provides a comprehensive overview for the synthesis of this compound in a laboratory setting. Adherence to the detailed protocols and stringent safety measures is paramount for a successful and safe outcome.
References
- 1. owlcation.com [owlcation.com]
- 2. Glauber's this compound synthesis - Sciencemadness Wiki [sciencemadness.org]
- 3. echemi.com [echemi.com]
- 4. youtube.com [youtube.com]
- 5. quora.com [quora.com]
- 6. prepchem.com [prepchem.com]
- 7. Simple Ways to Make this compound: 11 Steps (with Pictures) [wikihow.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. This compound - Wikipedia [en.wikipedia.org]
Ostwald process for industrial nitric acid production
An In-depth Technical Guide to the Ostwald Process for Industrial Nitric Acid Production
Introduction
The Ostwald process, developed by German chemist Wilhelm Ostwald in 1902, is the cornerstone of modern this compound (HNO₃) production.[1][2] This industrial method catalytically oxidizes ammonia (NH₃) to generate this compound, a critical raw material for the manufacturing of fertilizers (notably ammonium nitrate), explosives (like TNT and nitroglycerin), dyes, and various pharmaceuticals.[1] Its close association with the Haber-Bosch process, which provides the necessary ammonia feedstock, has solidified its importance in the global chemical industry.[3] This guide provides a detailed technical overview of the core principles, operational parameters, and experimental methodologies central to the Ostwald process.
Core Chemical Principles and Reactions
The conversion of ammonia to this compound via the Ostwald process occurs in three principal exothermic stages.[1][4]
-
Catalytic Oxidation of Ammonia: Ammonia is oxidized with oxygen in the presence of a catalyst to form nitric oxide (NO) and water. This is a highly exothermic reaction.[3]
-
4NH₃(g) + 5O₂(g) → 4NO(g) + 6H₂O(g) (ΔH = -905.2 kJ/mol)[3]
-
-
Oxidation of Nitric Oxide: The nitric oxide produced is then further oxidized with oxygen to form nitrogen dioxide (NO₂).[5]
-
2NO(g) + O₂(g) → 2NO₂(g) (ΔH = -114.2 kJ/mol)[3]
-
-
Absorption in Water: Nitrogen dioxide is absorbed into water to produce this compound and nitric oxide. The nitric oxide is recycled back into the process to improve efficiency.[5][6]
-
3NO₂(g) + H₂O(l) → 2HNO₃(aq) + NO(g) (ΔH = -138 kJ/mol)[5]
-
Industrial Process Workflow
The industrial implementation of the Ostwald process is a continuous operation involving several key units, as illustrated in the workflow diagram below. The process begins with the compression and mixing of filtered air and gaseous ammonia, which is then fed into a catalytic converter.[7] The resulting hot nitric oxide gas is cooled, often using heat exchangers to recover energy.[8] Subsequently, the nitric oxide is oxidized to nitrogen dioxide in an oxidation chamber before being fed into an absorption tower.[7] In the absorption tower, the nitrogen dioxide flows counter-current to a spray of water, forming this compound.[7][9] The final product is typically a 55-68% aqueous solution of this compound.[7][8]
Quantitative Process Parameters
The efficiency and yield of the Ostwald process are highly dependent on the operational conditions at each stage. Modern plants are typically designed as single or dual-pressure systems, with pressures ranging from medium (1.7-6.5 bar) to high (>8 bar).[10] High-pressure plants generally achieve lower NOx emissions.[10]
| Parameter | Stage 1: NH₃ Oxidation | Stage 2: NO Oxidation | Stage 3: Absorption | Source(s) |
| Temperature | 800–950 °C | 50–150 °C | < 100 °C | [3][5][8] |
| Pressure | 4–10 atm | Up to 116 psia | 5–10 atm | [3][6][8][9] |
| Catalyst | 90% Platinum, 10% Rhodium gauze | None (Homogeneous) | None | [3][4] |
| NH₃:Air Ratio | 1:8 by volume | N/A | N/A | [7] |
| Yield/Efficiency | >95% conversion of NH₃ | Promoted by low T, high P | Produces 55-68% HNO₃ | [4][9] |
Catalysis in Ammonia Oxidation
The catalytic oxidation of ammonia is the most critical step in the Ostwald process. The standard catalyst is a platinum-rhodium alloy (typically 90% Pt, 10% Rh) in the form of a woven or knitted gauze.[3][4][11] The rhodium is added to increase the strength of the catalyst and improve the yield of nitric oxide.[3] While platinum-based catalysts are highly efficient, their cost has driven research into alternatives, such as cobalt oxide-based catalysts.[11]
During the reaction, several competing side reactions can occur, reducing the selectivity towards nitric oxide. These are minimized by optimizing reaction conditions and reducing the contact time of the gas mixture with the catalyst.[3]
Experimental Protocols
Lab-Scale Catalyst Preparation (Platinum on Fused Silica Wool)
This protocol describes a method for preparing a platinum-on-fused silica wool catalyst, suitable for laboratory-scale demonstrations of the Ostwald process.[12]
-
Materials: Platinum wire/foil, aqua regia (3:1 HCl:HNO₃), sodium chloride (NaCl), fused silica wool, ascorbic acid.
-
Procedure:
-
Dissolve a known quantity of platinum in aqua regia to form hexachloroplatinic acid (H₂PtCl₆).
-
Add sodium chloride to the solution to precipitate sodium hexachloroplatinate (Na₂PtCl₆).
-
Dissolve the sodium hexachloroplatinate precipitate in distilled water.
-
Introduce a weighed amount of fused silica wool into the solution.
-
Add ascorbic acid to the solution. The ascorbic acid acts as a reducing agent, depositing fine platinum metal particles onto the surface of the silica wool.
-
The catalyst is then carefully removed, washed with distilled water, and dried.
-
Catalytic Activity Measurement
This protocol outlines a general setup for measuring the catalytic oxidation of nitric oxide, a key reaction in the process, under simulated industrial conditions.[13][14]
-
Apparatus: A lab-scale fixed-bed reactor (e.g., quartz or stainless steel tube), mass flow controllers for reactant gases (NO, O₂, H₂O, Ar/N₂), a furnace for temperature control, a back-pressure regulator, and gas analysis equipment (e.g., FTIR analyzer, mass spectrometer).[13][14]
-
Procedure:
-
A known weight of the catalyst (e.g., wash-coated monolith or powder mixed with SiC) is loaded into the reactor.[13]
-
The catalyst is pre-treated, often by reduction in a hydrogen atmosphere (e.g., 5% H₂/Ar) at elevated temperatures (e.g., 400 °C).[13]
-
The reactor is brought to the desired reaction temperature (e.g., 350 °C) and pressure (e.g., 4 bar).[13]
-
A simulated feed gas mixture is introduced into the reactor using mass flow controllers. A typical composition could be 10% NO, 6% O₂, 15% H₂O, with the remainder being an inert gas like Argon.[13][15]
-
The composition of the product gas stream exiting the reactor is continuously monitored using the gas analyzer to determine the conversion of NO to NO₂.[14]
-
Isothermal experiments are conducted by maintaining a constant temperature while varying other parameters like gas composition or flow rate (Weight Hourly Space Velocity - WHSV) to study the catalyst's performance and stability over time.[13]
-
Conclusion
The Ostwald process remains the predominant method for industrial this compound synthesis, a testament to its efficiency and scalability.[1][4] The core of the process lies in the high-temperature catalytic oxidation of ammonia, a step that has been extensively optimized through catalyst development and process engineering.[13] Future advancements are likely to focus on further improving catalyst efficiency, reducing the reliance on expensive platinum-group metals, and minimizing the environmental impact, particularly the emission of nitrous oxide (N₂O), a potent greenhouse gas.[4][16] The detailed understanding of reaction kinetics, thermodynamics, and catalytic mechanisms continues to be a critical area of research for scientists and engineers in the field.
References
- 1. trademarknitrogen.com [trademarknitrogen.com]
- 2. byjus.com [byjus.com]
- 3. Ostwald process - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. vula.uct.ac.za [vula.uct.ac.za]
- 6. Ostwald_process [chemeurope.com]
- 7. This compound (HNO3) : Manufacture by Ostwald's process,Reactions, Test, Structure and Uses [chemicalnote.com]
- 8. scribd.com [scribd.com]
- 9. epa.gov [epa.gov]
- 10. eea.europa.eu [eea.europa.eu]
- 11. US9725319B2 - Mixed metal oxide catalyst and production of nitric oxide by oxidation of ammonia - Google Patents [patents.google.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Ostwald Process Intensification by Catalytic Oxidation of Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Ostwald Process Intensification by Catalytic Oxidation of Nitric Oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. (659f) Reducing Nitrous Oxide Emissions in the Ostwald Process Via a Combined Experimental and Statistical Approach | AIChE [proceedings.aiche.org]
The Alchemical and Industrial Revolutions: The Pivotal Role of Nitric Acid in Historical Chemical Experiments
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Nitric acid (HNO₃), historically known as aqua fortis or "strong water," is a highly corrosive mineral acid that has been a central reagent in the chemical sciences for over a millennium.[1][2][3] Its discovery in the 8th century by the alchemist Jabir ibn Hayyan (Geber) marked a turning point, providing a powerful new tool for dissolving and transforming matter.[4][5] From the secretive experiments of alchemists seeking to transmute metals to the foundational research that defined modern chemistry, this compound has played an indispensable role. Its potent oxidizing and nitrating properties were instrumental in elucidating the composition of air, developing revolutionary explosives that altered the course of history, and enabling the industrial-scale production of fertilizers that feed the modern world.[6][7][8] This technical guide provides an in-depth exploration of this compound's historical significance, detailing the key experiments, protocols, and quantitative data that underscore its legacy as a cornerstone of chemical innovation.
Early Production and Alchemical Applications of Aqua Fortis
The history of this compound begins in the world of alchemy, where it was prized for its remarkable ability to dissolve most metals, with the notable exception of gold.[2][3] This selective reactivity made it an essential tool for metallurgists and assayers to test the purity of precious metals.[6][9] The alchemical name aqua fortis reflects its perceived power compared to other known acids like vinegar.[1][2]
Alchemical Preparation Methods
Early production methods were rudimentary, relying on the distillation of naturally occurring nitrate salts (saltpeter) with other minerals.[2] These techniques were refined over centuries.
-
Early Distillation: The earliest methods involved heating saltpeter (potassium nitrate, KNO₃) with substances like sand, alum, or vitriol (sulfuric acid in various forms).[2] The heat would decompose the nitrate, and the resulting acidic vapors were condensed and collected.
-
Glauber's Method (c. 1648): The German-Dutch chemist Johann Rudolf Glauber devised a significantly improved and more direct method by heating potassium nitrate with concentrated sulfuric acid.[4][6][8][10] This reaction, which is still a basis for laboratory-scale preparation, efficiently produces this compound, which is then distilled off.[4][11]
Table 1: Key Historical Production Methods for this compound
| Method/Process | Inventor/Developer | Approximate Era | Core Reactants | Key Conditions & Notes |
| Alchemical Distillation | Ancient Alchemists | c. 8th-13th Century | Saltpeter (KNO₃), Vitriol (e.g., FeSO₄), Alum | High-temperature distillation in a retort.[2] |
| Glauber's Process | Johann Rudolf Glauber | c. 1648 | Potassium Nitrate (KNO₃), Sulfuric Acid (H₂SO₄) | Heating the mixture in a retort and distilling the this compound.[4][8] |
| Electric Spark Synthesis | Henry Cavendish | 1785 | Atmospheric Nitrogen (N₂), Atmospheric Oxygen (O₂), Water | Passing electric sparks through moist air.[6][12] |
| Birkeland-Eyde Process | Kristian Birkeland, Sam Eyde | 1905 | Atmospheric Nitrogen (N₂), Atmospheric Oxygen (O₂) | High-temperature electric arc (approx. 2000°C) to form NO.[10][11][13][14] |
| Ostwald Process | Wilhelm Ostwald | 1901 | Ammonia (NH₃), Air (O₂) | Catalytic oxidation of ammonia over platinum gauze.[4][8][11] |
Experimental Workflow: Glauber's Preparation of this compound
The logical flow of Glauber's influential method involved simple, direct chemical action followed by physical separation.
Caption: Workflow for Glauber's 17th-century synthesis of this compound.
The Enlightenment: Elucidating the Composition of this compound
While alchemists perfected its production, the true chemical nature of this compound remained a mystery until the late 18th century. The work of Henry Cavendish and Antoine Lavoisier was fundamental in establishing its elemental composition.
In 1785, the English chemist Henry Cavendish conducted a landmark experiment by passing electric sparks through a mixture of common air and oxygen over a solution of litmus.[6][12] He observed the formation of an acid, which he identified as this compound.[12] By carefully measuring the volumes of gases consumed, he demonstrated that this compound was formed from the nitrogen and oxygen in the air.[6][12] This experiment not only revealed the composition of this compound but also provided the first evidence of nitrogen fixation from the atmosphere.[15] Shortly after, in 1776, Antoine Lavoisier had already shown that this compound contained oxygen.[8]
Experimental Protocol: Cavendish's Synthesis of this compound from Air
Objective: To demonstrate that this compound is formed from the components of atmospheric air.
Materials:
-
Glass globe or tube of known volume.
-
Source of electric sparks (electrostatic machine).
-
Mercury (for containing the gas sample).
-
Common air and a source of additional oxygen ("dephlogisticated air").
-
A solution of litmus or potash (potassium carbonate) to absorb the acidic product.
Methodology:
-
A measured volume of common air (approximately 5 parts) was confined over mercury in the glass vessel.
-
A volume of oxygen (approximately 2 parts) was added to the vessel.
-
An alkaline solution (potash) was introduced to react with and quantify the acid formed.
-
A continuous stream of electric sparks was passed through the gas mixture.
-
As the sparks continued, the volume of the gas mixture slowly decreased, indicating a reaction was occurring.
-
The alkaline solution was periodically checked for the formation of niter (potassium nitrate), confirming the production of this compound.
-
Cavendish continued the process until no further volume reduction was observed, isolating a small, unreactive bubble of gas which a century later would be identified as argon.[15]
Caption: Logical flow of Cavendish's 1785 experiment on air composition.
The Explosive Revolution: this compound in Nitration Chemistry
The 19th century witnessed the discovery of this compound's most powerful application: nitration. By reacting it with organic compounds, chemists created a new class of materials with unprecedented energy content, revolutionizing military technology, construction, and mining.[5][6] These reactions are typically performed using a "mixed acid" of concentrated nitric and sulfuric acids, where sulfuric acid acts as a dehydrating agent.[16][17]
Guncotton (Nitrocellulose)
In 1846, Christian Friedrich Schönbein discovered that treating cotton (cellulose) with a mixture of nitric and sulfuric acids produced a highly flammable and explosive substance he named "guncotton."[18] This new material burned far more cleanly and powerfully than traditional black powder.[17]
Table 2: Comparative Properties of Black Powder vs. Guncotton
| Property | Black Powder | Guncotton (Nitrocellulose) |
| Composition | Mixture of sulfur, charcoal, potassium nitrate | Nitrated cellulose polymer |
| Combustion Products | ~50% solid residue (smoke) | Primarily gaseous products (CO, CO₂, H₂O, N₂)[17] |
| Relative Power | Baseline | Approx. 4 times the power of black powder[18] |
| Key Advantage | Stability, long history of use | Smokeless, more powerful, less residue |
Objective: To synthesize nitrocellulose by nitrating cotton wool.
Materials:
-
Concentrated this compound (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Cotton wool (pure cellulose)
-
Ice bath
-
Beakers, stirring rod
-
Sodium bicarbonate solution (for neutralization)
Methodology:
-
In a fume hood, prepare a nitrating mixture by slowly adding 10 mL of concentrated this compound to 20 mL of concentrated sulfuric acid in a beaker, keeping the mixture cool in an ice bath.[17] The temperature should be maintained below 10°C.[17]
-
Submerge approximately 0.5g of dry cotton wool into the cold mixed acid, ensuring it is fully saturated.[17] The temperature should not exceed 20°C.[17]
-
Allow the cotton to nitrate for a controlled period (e.g., 15-30 minutes).
-
Carefully remove the nitrated cotton using tongs and quench it in a large volume of cold water.
-
Wash the guncotton repeatedly with water, followed by a neutralizing wash with sodium bicarbonate solution, and a final rinse with water until the effluent is neutral.[18][19]
-
The resulting nitrocellulose is carefully dried. It is highly flammable and explosive when dry.[17]
References
- 1. This compound | Research Starters | EBSCO Research [ebsco.com]
- 2. Notes for making aqua fortis - Science History Institute Digital Collections [digital.sciencehistory.org]
- 3. Aqua Fortis - The Arcana Wiki [arcana.wikidot.com]
- 4. encyclopedia.com [encyclopedia.com]
- 5. When was this compound first used? [xlwchemacid.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. What is this compound used for in agriculture? [xlwchemacid.com]
- 8. This compound | Properties, Formula, Uses, & Facts | Britannica [britannica.com]
- 9. alchemielabs.com [alchemielabs.com]
- 10. scribd.com [scribd.com]
- 11. The Evolution of this compound Production Processes – Chemical Engineering [chemicalengineering.softecks.in]
- 12. Gas Experiments [ffden-2.phys.uaf.edu]
- 13. fertechinform.org [fertechinform.org]
- 14. fertiliser-society.org [fertiliser-society.org]
- 15. originalsources.com [originalsources.com]
- 16. The 8 Most Common Uses of this compound in Labs [postapplescientific.com]
- 17. Explosive nitrated carbon compounds | Exhibition chemistry | RSC Education [edu.rsc.org]
- 18. usni.org [usni.org]
- 19. chemdemoroom.web.illinois.edu [chemdemoroom.web.illinois.edu]
nitric acid structure and bonding resonance forms
An In-depth Technical Guide to the Structure, Bonding, and Resonance of Nitric Acid
Introduction
This compound (HNO₃) is a highly corrosive mineral acid and a powerful oxidizing agent, pivotal in the chemical industry for the synthesis of fertilizers, explosives, and polymers. A thorough understanding of its molecular structure, bonding, and electronic distribution is fundamental for professionals in chemistry, materials science, and drug development, as these characteristics dictate its reactivity and physical properties. This guide provides a detailed examination of the structure of this compound, with a focus on its resonance forms, supported by quantitative data and an overview of the experimental methods used for its characterization.
Molecular Structure and Bonding
The molecular structure of this compound is planar. The central nitrogen atom is bonded to three oxygen atoms, with one of these oxygen atoms also bonded to a hydrogen atom.[1]
Valence Electrons and Lewis Structure
To construct the Lewis structure, the total number of valence electrons is calculated:
-
Hydrogen: 1 valence electron
-
Nitrogen: 5 valence electrons
-
Oxygen: 6 valence electrons × 3 atoms = 18 valence electrons
The most stable Lewis structure places nitrogen as the central atom. It forms a single bond to a hydroxyl (-OH) group, a single bond to another oxygen atom, and a double bond to the third oxygen atom.[4][5] This arrangement satisfies the octet rule for all oxygen and nitrogen atoms.
Hybridization and Molecular Geometry
The central nitrogen atom in this compound is sp² hybridized.[2] It forms three sigma (σ) bonds with the three oxygen atoms. The remaining unhybridized p-orbital on the nitrogen atom participates in a pi (π) bond with a p-orbital from one of the terminal oxygen atoms. This sp² hybridization results in a trigonal planar geometry around the nitrogen atom, with bond angles approximating 120°.[2][6] Consequently, the entire molecule is planar.[3]
Resonance in this compound
A single Lewis structure is insufficient to accurately represent the true electron distribution in the this compound molecule. The π-electrons are delocalized over the nitrogen atom and the two terminal oxygen atoms, a phenomenon described by resonance.[1][7]
Resonance Forms and Formal Charges
This compound is best described as a resonance hybrid of two major, equivalent contributing structures and one minor, less stable structure.[8][9] Resonance structures are generated by moving π-electrons (from double bonds) and lone pairs.[8]
The formal charge on an atom in a molecule is calculated as: Formal Charge = (Valence Electrons) – (Non-bonding Electrons) – ½ (Bonding Electrons)[4][10]
-
Major Resonance Structures (I and II): In these structures, the nitrogen atom has a formal charge of +1. One of the terminal oxygen atoms (not bonded to hydrogen) has a formal charge of -1, while the other is double-bonded with a formal charge of 0.[4][8] These two structures are equivalent and contribute equally to the resonance hybrid. The delocalization of the double bond occurs between these two oxygen atoms.[7]
-
Minor Resonance Structure (III): A third structure can be drawn where the hydroxyl oxygen participates in the double bond. This structure is a minor contributor because it results in a greater separation of charge: the nitrogen atom retains a +1 charge, the double-bonded hydroxyl oxygen has a +1 charge, and both terminal oxygen atoms carry a -1 charge.[8] Structures with more formal charges and adjacent positive charges are less stable and contribute less to the overall hybrid.[8][9]
The Resonance Hybrid
The actual structure of this compound is a weighted average of its resonance forms, known as the resonance hybrid.[8] In this hybrid, the two terminal N-O bonds are indistinguishable, having a bond order that is intermediate between a single and a double bond (approximately 1.5).[9] This delocalization of electron density stabilizes the molecule.
Caption: Resonance structures of this compound showing two major and one minor contributor.
Quantitative Structural Data
Experimental and computational studies have determined the precise bond lengths and angles of the this compound molecule. The values reflect the resonance hybrid structure, where the two terminal N-O bonds are nearly identical in length and shorter than a typical N-O single bond but longer than an N=O double bond.
| Parameter | Value (Gas Phase, Microwave Spectroscopy) | Approximate Value | Reference(s) |
| Bond Lengths | |||
| N-O (terminal) | 121.1 pm | ~120 pm | [11],[2] |
| N=O (terminal) | 119.9 pm | ~120 pm | [11],[2] |
| N-OH (hydroxyl) | 140.6 pm | ~140 pm | [11],[2] |
| O-H | 96.4 pm | - | [11] |
| Bond Angles | |||
| O=N-O (terminal) | 113.9° | ~114-116° | [6] |
| O=N-OH | 115.9° | ~116° | [6] |
| O-N-OH | 130.3° | ~130° | [6] |
| N-O-H | 102.2° | ~102° | [6] |
Note: The slight difference observed between the two terminal N-O bond lengths in experimental data can be attributed to minor effects from the molecular environment in the solid state (crystal packing) or intramolecular interactions in the gas phase.[11]
Experimental Protocols for Structural Determination
The structural parameters of this compound have been elucidated through various sophisticated experimental and computational techniques.
X-ray Crystallography
X-ray crystallography is a primary method for determining the precise atomic arrangement within a crystalline solid.[12]
-
Methodology:
-
Sample Preparation: A high-purity single crystal of this compound or one of its hydrates (e.g., this compound monohydrate, HNO₃·H₂O) is required.[13][14] This is typically achieved by carefully freezing a liquid sample at cryogenic temperatures.
-
Data Collection: The crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots with varying intensities.[12] These intensities and their positions are recorded by a detector.
-
Structure Solution and Refinement: The diffraction data is processed to generate a three-dimensional electron density map of the crystal's unit cell. From this map, the positions of the individual atoms can be determined. Computational refinement is then used to optimize the atomic positions and thermal parameters to best fit the experimental diffraction data, yielding highly accurate bond lengths and angles.[12]
-
Gas-Phase Microwave Spectroscopy
This technique is exceptionally precise for determining the structure of small molecules in the gas phase, free from intermolecular interactions present in crystals.
-
Methodology:
-
Sample Introduction: A gaseous sample of this compound at low pressure is introduced into a waveguide.
-
Spectral Acquisition: The sample is irradiated with microwave radiation of sweeping frequency. The molecule absorbs energy at specific frequencies corresponding to transitions between its quantized rotational energy levels.
-
Data Analysis: The frequencies of these absorption lines are used to calculate the molecule's moments of inertia. For a planar molecule like this compound, the three moments of inertia are related to the atomic masses and their coordinates. By analyzing the spectra of different isotopic variants of the molecule (e.g., substituting ¹⁴N with ¹⁵N or ¹⁶O with ¹⁸O), a sufficient number of independent equations can be generated to solve for the individual bond lengths and angles with very high precision.
-
Vibrational Spectroscopy (Raman and Infrared)
Vibrational spectroscopy provides information about the types and strengths of chemical bonds.
-
Methodology:
-
Infrared (IR) Spectroscopy: An IR beam is passed through a sample of this compound. The molecule absorbs IR radiation at frequencies that match its natural vibrational modes (e.g., N-O stretching, O-H bending).
-
Raman Spectroscopy: A monochromatic laser beam is scattered by the this compound sample. Most of the light is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering), with the frequency shifts corresponding to the molecule's vibrational frequencies.[15]
-
Structural Correlation: The frequencies of the vibrational modes are related to the bond strengths and the masses of the atoms involved. For instance, the N=O double bond stretch occurs at a higher frequency than the N-O single bond stretch. In this compound, the presence of bands corresponding to the delocalized N-O system provides experimental evidence for the resonance hybrid structure.
-
Caption: Workflow for determining the molecular structure of this compound.
References
- 1. This compound: Structure, Preparation, Properties and Uses [allen.in]
- 2. Page loading... [guidechem.com]
- 3. rankred.com [rankred.com]
- 4. topblogtenz.com [topblogtenz.com]
- 5. This compound (HNO3)- Formula, Properties & Uses | Turito [turito.com]
- 6. topblogtenz.com [topblogtenz.com]
- 7. nagwa.com [nagwa.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. This compound, HNO _{3}, has three resonance structures. One of them, howev.. [askfilo.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 13. X-ray diffraction studies on this compound dihydrate - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. hpst.cz [hpst.cz]
The Unstable Heart of a Key Industrial Chemical: An In-Depth Technical Guide to the Thermodynamics of Nitric Acid Decomposition
For Immediate Release
A comprehensive technical guide detailing the thermodynamics of nitric acid decomposition has been compiled for researchers, scientists, and drug development professionals. This whitepaper provides a deep dive into the reaction mechanisms, thermodynamic parameters, and experimental methodologies crucial for understanding and controlling the stability of this vital industrial chemical.
This compound (HNO₃), a cornerstone of fertilizer and explosives production, is notoriously unstable, undergoing decomposition into nitrogen dioxide (NO₂), water (H₂O), and oxygen (O₂). This inherent instability presents significant challenges in its storage, handling, and application, particularly in sensitive processes like aromatic nitration. This guide offers a thorough examination of the thermodynamic principles governing this decomposition, providing essential data and protocols for professionals working with this powerful oxidizing agent.
Core Thermodynamic Data
The decomposition of this compound is an endothermic process, though its propensity to initiate exothermic side reactions, especially in the presence of organic materials, underscores the importance of understanding its thermodynamic profile. The overall decomposition reaction can be summarized as:
4 HNO₃(l) → 4 NO₂(g) + 2 H₂O(l) + O₂(g)
The thermodynamic parameters for this reaction and the properties of the involved species are critical for predicting reaction spontaneity and equilibrium.
| Compound | State | ΔH°f (kJ/mol) [1] | S° (J/mol·K) [2][3][4][5][6] | ΔG°f (kJ/mol) [7][8][9][10][11] |
| This compound (HNO₃) | l | -174.1 | 155.6 | -80.7 |
| Nitrogen Dioxide (NO₂) | g | +33.2 | 240.1 | +51.3 |
| Water (H₂O) | l | -285.8 | 69.9 | -237.1 |
| Oxygen (O₂) | g | 0 | 205.2 | 0 |
| Dinitrogen Pentoxide (N₂O₅) | g | +11.3 to +13.3 | 355.7 | +115 to +117.1 |
| Hydroxyl Radical (•OH) | g | +37 to +39 | 183.7 | +34.2 |
Standard thermodynamic values are at 298.15 K and 1 atm.
The calculated standard enthalpy change (ΔH°rxn) for the overall decomposition is +126.8 kJ/mol , confirming the endothermic nature of the primary decomposition. The standard entropy change (ΔS°rxn) is +748.9 J/mol·K , indicating a significant increase in disorder. The standard Gibbs free energy change (ΔG°rxn) is -96.6 kJ/mol , suggesting the decomposition is spontaneous under standard conditions.
Reaction Mechanisms and Pathways
The decomposition of this compound is a complex process that can proceed through various pathways depending on the phase (gas or liquid), temperature, and the presence of catalysts or other reagents.
Gas-Phase Decomposition
In the gas phase, the decomposition is initiated by the unimolecular cleavage of the weakest bond in the this compound molecule, the O-NO₂ bond, to form a hydroxyl radical (•OH) and a nitrogen dioxide molecule (NO₂).
HNO₃ → •OH + NO₂
This initial step is followed by a series of radical reactions. A simplified representation of the gas-phase decomposition pathway is illustrated below.
Liquid-Phase and Mixed-Acid Decomposition
In the liquid phase, particularly in the presence of strong acids like sulfuric acid (H₂SO₄), the decomposition mechanism is altered. The formation of dinitrogen pentoxide (N₂O₅) is a key intermediate in these conditions.[12] The reaction network becomes more complex, involving equilibria between various nitrogen oxides.
Experimental Protocols for Studying Decomposition
A variety of analytical techniques are employed to investigate the thermodynamics and kinetics of this compound decomposition. The following outlines the general methodologies for some of the key experimental approaches.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for monitoring the gas-phase concentrations of reactants and products during decomposition.[13]
Methodology:
-
Sample Preparation: A known concentration of this compound vapor is introduced into a temperature-controlled gas cell with a defined path length. The cell is often made of or lined with an inert material like Teflon to prevent surface reactions.
-
Instrumentation: An FTIR spectrometer is used to acquire infrared spectra of the gas mixture at regular time intervals.
-
Data Acquisition: The absorbance of characteristic infrared bands for HNO₃, NO₂, N₂O₄, and other species is measured over time.
-
Analysis: The concentration of each species is determined using the Beer-Lambert law, with known absorption cross-sections. This concentration-time data is then used to determine reaction rates and kinetic parameters.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with the decomposition of liquid-phase this compound as a function of temperature.
Methodology:
-
Sample Preparation: A small, precisely weighed sample of this compound (often in a sealed, high-pressure crucible to contain the gaseous products) is placed in the DSC instrument.
-
Instrumentation: The sample is subjected to a controlled temperature program (e.g., a linear heating ramp).
-
Data Acquisition: The differential heat flow between the sample and a reference is recorded as a function of temperature.
-
Analysis: The resulting thermogram reveals the onset temperature of decomposition, the enthalpy of decomposition (calculated from the peak area), and can be used to determine kinetic parameters such as the activation energy using methods like the Kissinger method.
Adiabatic Calorimetry
Adiabatic calorimetry is employed to study the runaway potential of this compound decomposition under conditions where no heat is exchanged with the surroundings.
Methodology:
-
Sample Preparation: A larger sample of this compound is placed in a well-insulated reactor.
-
Instrumentation: The reactor is heated to a desired starting temperature. Once an exothermic reaction begins, the system is maintained in an adiabatic state, meaning all the heat generated by the reaction increases the sample's temperature.
-
Data Acquisition: The temperature and pressure inside the reactor are monitored as a function of time.
-
Analysis: The data provides crucial information for process safety, including the maximum temperature and pressure rise, and the time to maximum rate, which are essential for assessing the risk of thermal runaway.
This in-depth guide serves as a critical resource for professionals in research, development, and safety who handle this compound, providing the foundational knowledge necessary to manage its reactivity and harness its chemical potential safely and effectively.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydroxyl radical [webbook.nist.gov]
- 3. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
- 4. Hydroxyl radical - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Dinitrogen pentoxide - Sciencemadness Wiki [sciencemadness.org]
- 7. webqc.org [webqc.org]
- 8. brainly.com [brainly.com]
- 9. Hydroxyl radical (CAS 3352-57-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. Solved The standard Gibbs energy of formation for N2O5(g) is | Chegg.com [chegg.com]
- 11. brainly.com [brainly.com]
- 12. Accurate rate constants for decomposition of aqueous nitrous acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. osti.gov [osti.gov]
A Comprehensive Technical Guide to the Safe Handling of Concentrated Nitric Acid
For Researchers, Scientists, and Drug Development Professionals
Concentrated nitric acid (HNO₃) is a powerful oxidizing agent and a highly corrosive mineral acid indispensable in various research and development applications, including organic synthesis, metal etching, and cleaning of laboratory glassware.[1][2] However, its potent chemical properties necessitate stringent safety protocols to mitigate the significant risks it poses to personnel and infrastructure. This guide provides an in-depth overview of the essential safety precautions, emergency procedures, and handling protocols required when working with concentrated this compound.
Hazard Identification and Risk Assessment
Concentrated this compound is a clear to yellowish liquid that can emit suffocating, acrid fumes.[3] Fuming this compound, which has a higher concentration, may produce reddish fumes.[2] The primary hazards associated with concentrated this compound include:
-
Extreme Corrosivity: Capable of causing severe chemical burns upon contact with skin, eyes, and the respiratory and gastrointestinal tracts.[4][5] Eye contact can lead to permanent corneal damage and blindness.[1][6]
-
Strong Oxidizer: It can violently react with a wide range of organic and inorganic materials, including alcohols, solvents, metals, and reducing agents, potentially leading to fires or explosions.[2][7][8]
-
Inhalation Toxicity: Inhalation of this compound mists or vapors can cause severe irritation to the respiratory tract, leading to delayed-onset pulmonary edema, a medical emergency that can be fatal.[6][9]
-
Reactivity with Water: The dilution of concentrated this compound is an exothermic process that can generate significant heat and cause splattering if not performed correctly.[9][10]
A thorough risk assessment should be conducted before any procedure involving concentrated this compound to identify potential hazards and implement appropriate control measures.
Engineering Controls
Engineering controls are the first and most critical line of defense in minimizing exposure to this compound hazards.
-
Chemical Fume Hood: All work with concentrated this compound must be conducted within a properly functioning chemical fume hood to control the inhalation of corrosive and toxic vapors.[1][11][12][13] The fume hood should be free of incompatible materials, especially organics.[14]
-
Emergency Eyewash and Safety Shower: An easily accessible and regularly tested emergency eyewash station and safety shower are mandatory in any area where this compound is handled.[10][11][14][15] These should be reachable within 10-15 seconds of the work area.
-
Ventilation: Adequate general laboratory ventilation is necessary to prevent the accumulation of fugitive emissions.[10][16]
-
Storage Cabinets: Concentrated this compound should be stored in dedicated, acid-resistant cabinets, preferably made of plastic or metal with a corrosion-proof liner.[12][13]
Personal Protective Equipment (PPE)
Appropriate PPE is essential to protect against direct contact with concentrated this compound.
| PPE Category | Specification |
| Eye and Face | Chemical splash goggles are mandatory. A face shield should be worn in conjunction with goggles when handling larger quantities or when there is a significant splash risk.[2][17] |
| Hand | Heavy-duty, chemical-resistant gloves are required. Suitable materials include butyl rubber and Viton®.[18] Nitrile gloves offer very little protection against concentrated this compound and can even ignite at high concentrations.[12][18] Double gloving is often recommended.[12] |
| Body | A lab coat, preferably one that is chemical-resistant, should be worn buttoned.[5][11] For larger scale operations, a chemical-resistant apron and sleeves are recommended.[14] |
| Footwear | Closed-toe shoes are mandatory.[11] |
| Respiratory | In situations where engineering controls may not be sufficient to maintain exposure below occupational limits, a respirator approved for acid gases should be used.[11] |
Table 1: Personal Protective Equipment for Handling Concentrated this compound
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is crucial for preventing incidents.
Handling
-
Always add acid to water slowly and with constant stirring when diluting. Never add water to acid, as this can cause a violent exothermic reaction and splattering.[10][14]
-
Use only compatible containers for handling and transferring this compound, such as those made of glass, high-density polyethylene (HDPE), or Teflon®.[16][19]
-
Transport this compound in secondary containment, such as a bottle carrier, to prevent spills in case of primary container failure.[14][16][20]
-
Avoid contact with incompatible materials. A comprehensive, though not exhaustive, list of incompatibilities is provided in Table 3.
-
Work with the smallest practical quantities of this compound.[18]
Storage
-
Store this compound in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[5][12][16]
-
Segregate this compound from all incompatible materials, particularly organic compounds, flammable materials, bases, and reducing agents.[5][12][13]
-
Store this compound in its original container when possible, and ensure containers are tightly closed.[1][18]
-
Store containers below eye level to minimize the risk of dropping and splashing.[14][20]
-
Use secondary containment trays or tubs to contain potential leaks.[1][12]
Occupational Exposure Limits
Various regulatory bodies have established occupational exposure limits for this compound to protect workers from its harmful effects.
| Organization | TWA (8-hour) | STEL (15-minute) | IDLH |
| OSHA | 2 ppm (5 mg/m³)[3][9] | - | - |
| NIOSH | 2 ppm (5 mg/m³)[3][9] | 4 ppm (10 mg/m³)[3][9] | 25 ppm[3][9] |
| ACGIH | 2 ppm (5.2 mg/m³)[3][9] | 4 ppm (10 mg/m³)[3][9] | - |
| UK WEL | - | 1 ppm (2.6 mg/m³)[6] | - |
Table 2: Occupational Exposure Limits for this compound TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; IDLH: Immediately Dangerous to Life or Health; OSHA: Occupational Safety and Health Administration; NIOSH: National Institute for Occupational Safety and Health; ACGIH: American Conference of Governmental Industrial Hygienists; UK WEL: United Kingdom Workplace Exposure Limit.
Emergency Procedures
Prompt and appropriate action is critical in the event of a this compound-related emergency.
First Aid
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][4] Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush the eyes with water for at least 15-30 minutes, holding the eyelids open.[1][9] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[1][4]
-
Inhalation: Move the victim to fresh air immediately.[1][4] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[21] Seek immediate medical attention.[1] Note that symptoms such as pulmonary edema can be delayed for several hours to days.[6][9]
-
Ingestion: Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth with water and have them drink a glass of water or milk.[4][21] Seek immediate medical attention.[4]
Spill Response
The appropriate response to a this compound spill depends on its size and location.
-
Small Spills (<1 Liter):
-
Alert personnel in the immediate area.
-
Ensure proper PPE is worn.
-
Contain the spill with an inert absorbent material such as sand, earth, or a commercial acid spill kit.[1][19] Do not use combustible materials like sawdust.[14]
-
Neutralize the spill by slowly adding a weak base, such as sodium bicarbonate or sodium carbonate, from the outside in.[1][18][22]
-
Collect the neutralized residue into a suitable, labeled waste container.
-
Decontaminate the spill area with soap and water.[14]
-
-
Large Spills (>1 Liter):
Waste Disposal
This compound waste is considered hazardous and must be disposed of according to institutional and local regulations.
-
Collect this compound waste in a dedicated, properly labeled, and compatible container.[12][18]
-
Never mix this compound waste with other waste streams, especially organic solvents or other incompatible chemicals.[7][14][23]
-
Arrange for disposal through your institution's environmental health and safety department.[18][24]
Chemical Compatibility
The strong oxidizing nature of concentrated this compound makes it incompatible with a wide range of substances.
| Incompatible Material Class | Examples |
| Organic Compounds | Alcohols, acetone, acetic acid, acetic anhydride, acetonitrile, organic solvents, charcoal, turpentine.[1][7][8][25] |
| Bases | Sodium hydroxide, potassium hydroxide, ammonia.[9][12] |
| Reducing Agents | Metal hydrides, formic acid.[8] |
| Metals | Powdered metals, alkali metals (sodium, potassium), alkaline earth metals (magnesium, calcium), copper, brass.[7][9][25] |
| Other | Cyanides, sulfides, carbides.[9] |
Table 3: Common Incompatibilities of Concentrated this compound
Visualizations
Caption: Hierarchy of controls for managing this compound risks.
Caption: Decision workflow for this compound spill response.
References
- 1. ehs.washington.edu [ehs.washington.edu]
- 2. ehs.ucr.edu [ehs.ucr.edu]
- 3. This compound - IDLH | NIOSH | CDC [cdc.gov]
- 4. ehs.com [ehs.com]
- 5. Handling this compound: Best Practices for Corrosive Chemical Management - The Safety Master - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 6. gov.uk [gov.uk]
- 7. Reduce your risk of a this compound incident | UW Environmental Health & Safety [ehs.washington.edu]
- 8. support.al.umces.edu [support.al.umces.edu]
- 9. nj.gov [nj.gov]
- 10. brainly.in [brainly.in]
- 11. labproinc.com [labproinc.com]
- 12. essr.umd.edu [essr.umd.edu]
- 13. ehs.unm.edu [ehs.unm.edu]
- 14. safety.duke.edu [safety.duke.edu]
- 15. chemistry.nd.edu [chemistry.nd.edu]
- 16. ibisscientific.com [ibisscientific.com]
- 17. chemistry.osu.edu [chemistry.osu.edu]
- 18. ehs.wwu.edu [ehs.wwu.edu]
- 19. labproinc.com [labproinc.com]
- 20. umdearborn.edu [umdearborn.edu]
- 21. kansashealthsystem.com [kansashealthsystem.com]
- 22. Essential Safety Protocols for Handling this compound Spills [absorbentsonline.com]
- 23. ehs.yale.edu [ehs.yale.edu]
- 24. ehs.umich.edu [ehs.umich.edu]
- 25. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
nitric acid reaction with common organic compounds
An In-depth Technical Guide to the Reactions of Nitric Acid with Common Organic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (HNO₃) is a powerful and versatile reagent in organic chemistry, capable of acting as a strong acid, a nitrating agent, and an oxidizing agent. Its reactivity is highly dependent on its concentration, the reaction temperature, and the presence of catalysts. This guide provides a comprehensive overview of the reactions of this compound with common classes of organic compounds, focusing on reaction mechanisms, experimental protocols, and quantitative data to support research and development in the chemical and pharmaceutical sciences.
Aromatic Compounds: Electrophilic Nitration
The nitration of aromatic compounds is a cornerstone of electrophilic aromatic substitution (EAS) reactions. It involves the introduction of a nitro group (-NO₂) onto an aromatic ring. This functional group is a valuable synthetic intermediate, readily convertible to other functionalities, most notably an amino group (-NH₂).
Reaction Mechanism
The reaction typically employs a mixture of concentrated this compound and concentrated sulfuric acid, known as "mixed acid." Sulfuric acid, being the stronger acid, protonates this compound, which then loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺).[1][2][3] The nitronium ion is then attacked by the electron-rich aromatic ring.[2][4][5]
The general mechanism involves three key steps:
-
Formation of the Electrophile: Generation of the nitronium ion.[1]
-
Electrophilic Attack: The aromatic ring's π-electrons attack the nitronium ion, forming a resonance-stabilized carbocation known as the sigma complex or arenium ion.[2][6]
-
Deprotonation: A weak base (like H₂O or HSO₄⁻) removes a proton from the carbon bearing the nitro group, restoring aromaticity.[1][2]
An alternative mechanism involving a single-electron transfer (SET) from the aromatic substrate to the nitronium ion has also been proposed.[6]
Quantitative Data: Nitration of Toluene
The methyl group in toluene is an activating, ortho-, para-directing group, making toluene approximately 25 times more reactive than benzene.[7] The product distribution is sensitive to reaction conditions.
| Catalyst/Solvent | Temperature (°C) | o-nitrotoluene (%) | m-nitrotoluene (%) | p-nitrotoluene (%) | Yield (%) | Reference |
| H₂SO₄ | 30-35 | 58.8 | 4.4 | 36.8 | ~95 | Standard textbook values |
| N₂O₅ in CH₂Cl₂ | -20 | 59.7 | 1.6 | 38.7 | 86.1 | [8] |
| N₂O₅ in CH₂Cl₂ | < -40 | - | ~1-1.2 | - | - | [8] |
| MgO-Al₂O₃-CeO₂-TiO₂ | 40-50 | - | - | up to 99.2 (selectivity) | High | [9] |
Experimental Protocol: Nitration of Toluene[7][10][11]
This protocol describes the laboratory-scale synthesis of mononitrotoluene.
Materials:
-
Concentrated this compound (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Toluene (C₇H₈)
-
Diethyl ether
-
10% Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Preparation of Nitrating Mixture: In a 5 mL conical vial equipped with a spin vane, placed in an ice-water bath on a stirrer, add 1.0 mL of concentrated this compound. While stirring, slowly add 1.0 mL of concentrated sulfuric acid. Allow the mixture to cool.
-
Addition of Toluene: Slowly add 1.0 mL of toluene dropwise to the cold nitrating mixture over a period of 5 minutes. Maintain the temperature below 10°C to minimize dinitration.[10]
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature while stirring. Continue stirring for an additional 5-10 minutes.[7][10]
-
Work-up: Transfer the reaction mixture to a separatory funnel containing 10 mL of cold water. Rinse the reaction vial with two 4 mL portions of diethyl ether and add the rinsings to the separatory funnel.
-
Extraction: Gently shake the funnel, venting frequently. Allow the layers to separate and remove the lower aqueous layer.
-
Washing: Wash the organic layer sequentially with 10 mL of 10% sodium bicarbonate solution (vent carefully due to gas formation) and then with 5 mL of water.
-
Drying and Isolation: Discard the aqueous layer and dry the organic layer over anhydrous sodium sulfate. Decant or filter the solution to remove the drying agent and evaporate the solvent using a rotary evaporator to obtain the nitrotoluene product.
Alkanes
The reaction of this compound with alkanes, particularly in the vapor phase at high temperatures (e.g., 350–400°C), proceeds via a free-radical mechanism to produce nitroalkanes.[11][12][13] This process is of commercial importance but often results in a mixture of products due to C-C bond cleavage.[12] Liquid-phase nitration can also be performed, sometimes with catalysts like N-hydroxyphthalimide (NHPI) or vanadium-substituted polyoxometalates, which allow for milder reaction conditions.[14][15] The mechanism involves hydrogen abstraction to form an alkyl radical, which then reacts with NO₂.[11][14]
| Alkane | Conditions | Major Products | Mechanism | Reference |
| Propane | Vapor Phase, 410°C, HNO₃ | 1-Nitropropane, 2-Nitropropane, Nitroethane, Nitromethane | Radical | [12] |
| Cyclohexane | Liquid Phase, NHPI catalyst, HNO₃, 125°C | Nitrocyclohexane | Radical | [15] |
| Various | Liquid Phase, Vanadium polyoxometalate catalyst, HNO₃ | Nitroalkanes, Oxygenated products | Radical | [14] |
Alkenes
This compound reacts with alkenes typically through an electrophilic addition mechanism. For example, the reaction of ethene with this compound can yield 2-hydroxy nitroethane.[16] The reaction is initiated by the addition of the electrophilic NO₂ group to the double bond, forming a carbocation intermediate which is then captured by a nucleophile (e.g., water). Reactions with nitrogen oxides like NO₂ can also lead to the formation of β-nitroalkyl radicals.[17] Under strong oxidizing conditions, this compound can cleave the double bond, yielding carboxylic acids. For instance, (Z)-cyclooctene is oxidized by this compound to suberic acid.[18]
Alcohols
This compound can react with alcohols in two primary ways: formation of nitrate esters and oxidation.
Nitrate Ester Formation
In the presence of concentrated this compound, alcohols can form nitrate esters.[19] This reaction is particularly well-known for polyols like glycerol, which is nitrated to produce nitroglycerin. The reaction is typically catalyzed by sulfuric acid.
Oxidation
This compound is a potent oxidizing agent for alcohols.[20][21]
-
Primary alcohols can be oxidized first to aldehydes and then further to carboxylic acids.[20][22][23]
-
Secondary alcohols are oxidized to ketones.[23]
The reaction can be highly exothermic and may produce toxic nitrogen oxide (NOₓ) gases, requiring careful temperature control.[20] Catalytic systems, such as pairing a nitroxide (e.g., TEMPO) with this compound, can provide milder and more selective oxidations, often stopping at the aldehyde stage for primary alcohols.[24][25][26]
| Substrate | Reagents | Product | Yield (%) | Reference |
| Benzyl Alcohol | Cat. Nitroxide, Cat. HNO₃, CH₂Cl₂ | Benzaldehyde | 98 | [25] |
| 1-Octanol | Cat. Nitroxide, Cat. HNO₃, CH₂Cl₂ | Octanal | 85 | [25] |
| Cyclohexanol | Cat. Nitroxide, Cat. HNO₃, CH₂Cl₂ | Cyclohexanone | 92 | [25] |
| Octane-1,8-diol | HNO₃ | Suberic Acid | - | [18] |
Aldehydes and Ketones
Aldehydes are readily oxidized by this compound to the corresponding carboxylic acids.[22][23] Ketones are generally stable to oxidation by this compound under mild conditions. However, under vigorous conditions (strong this compound, high temperatures), ketones can undergo C-C bond cleavage.
Carboxylic Acids
Simple aliphatic carboxylic acids are generally unreactive towards this compound under normal conditions, as both are acids.[27] While protonation of the carboxyl group can occur, significant chemical transformation is uncommon.[27]
Amines
The reaction of amines with this compound itself is a simple acid-base reaction. However, the reaction with **nitrous acid (HNO₂) **, typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like HCl, is a fundamentally important reaction in organic synthesis and analysis.[28][29][30]
-
Primary Aliphatic Amines (R-NH₂): React with cold nitrous acid to produce a highly unstable diazonium salt, which rapidly decomposes to a carbocation, releasing nitrogen gas (N₂).[31] This leads to a mixture of products, including alcohols and alkenes. The effervescence of N₂ is a characteristic test.[31]
-
Primary Aromatic Amines (Ar-NH₂): React with cold nitrous acid (0-5°C) to form a relatively stable aryldiazonium salt.[29][31] These salts are versatile intermediates for introducing various substituents onto the aromatic ring (Sandmeyer reaction) or for forming azo dyes.[31]
-
Secondary Amines (R₂NH): Both aliphatic and aromatic secondary amines react with nitrous acid to form N-nitrosamines (R₂N-N=O), which are often yellow oils and are known carcinogens.[28][32]
-
Tertiary Amines (R₃N): Tertiary aliphatic amines simply undergo an acid-base reaction to form a soluble salt.[28][32] Tertiary aryl amines can undergo electrophilic substitution on the aromatic ring (nitrosation) at the para position if it is available.[29]
References
- 1. alevelh2chemistry.com [alevelh2chemistry.com]
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- 5. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]
- 6. pubs.acs.org [pubs.acs.org]
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- 9. CN109400482B - Method for preparing p-nitrotoluene by toluene nitration - Google Patents [patents.google.com]
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- 14. Nitration of alkanes with this compound by vanadium-substituted polyoxometalates - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. Khan Academy [khanacademy.org]
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- 24. Nitroxide/Nitric Acid-Promoted Oxidation of Alcohols to Aldehydes and Ketones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 25. thieme-connect.com [thieme-connect.com]
- 26. researchgate.net [researchgate.net]
- 27. Write the balanced chemical reaction of concentrated this compound (Conc HN.. [askfilo.com]
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- 31. m.youtube.com [m.youtube.com]
- 32. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Note: Nitric Acid Digestion of Biological Samples for Trace Metal Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trace metal analysis in biological samples is critical for environmental monitoring, toxicology, clinical diagnostics, and pharmaceutical research.[1] For accurate quantification using techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), the sample's complex organic matrix must first be eliminated.[2] Acid digestion is a fundamental sample preparation step that dissolves the analytes and decomposes the solid matrix.[3] Nitric acid (HNO₃) is a powerful oxidizing agent widely used for this purpose. It effectively breaks down organic matter (proteins, fats, carbohydrates) into gaseous byproducts like CO₂ and NOₓ, while converting the target metals into soluble nitrate salts, making them ready for instrumental analysis.[3][4] This application note provides detailed protocols for both open and closed-vessel this compound digestion of various biological tissues.
Principle of Digestion
The core principle of this compound digestion is the oxidation of the organic matrix. When heated, concentrated this compound aggressively attacks the carbon-hydrogen bonds within biological molecules. This process is often supplemented by hydrogen peroxide (H₂O₂), which further increases the oxidative potential of the digestion mixture, ensuring a more complete breakdown of resilient organic components like lipids.[5][6] The general reaction can be simplified as:
(CH₂)n (Organic Matrix) + 2n HNO₃ → nCO₂↑ + 2n NO↑ + 2n H₂O
The target metal elements (M) are liberated from the matrix and stabilized in the acidic solution as soluble ions (Mⁿ⁺).
Key Methodologies: Open-Vessel vs. Microwave-Assisted Digestion
Two primary methods are employed for this compound digestion: open-vessel heating on a hot plate or block, and closed-vessel microwave-assisted digestion.
-
Open-Vessel Digestion: This traditional method involves heating the sample and acid mixture in an open or loosely covered container (e.g., a beaker with a watch glass or a digestion tube).[7] It is a cost-effective technique but can be time-consuming and is limited by the boiling point of the acid (approx. 120°C for HNO₃), which may not be sufficient for complete digestion of some matrices.[1][4] There is also a higher risk of losing volatile elements and potential for airborne contamination.[8]
-
Microwave-Assisted Digestion: This modern approach uses microwave energy to heat the sample and acid in a sealed, high-pressure vessel.[9] This allows the mixture to reach much higher temperatures (e.g., 180-220°C) and pressures, significantly accelerating the decomposition of the sample matrix.[4][10] Microwave digestion offers faster and more complete digestion, reduced acid consumption, lower risk of contamination, and better retention of volatile metals.[1][9]
Experimental Protocols
Disclaimer: These protocols require the use of hazardous chemicals. A full risk assessment should be conducted, and appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety glasses, must be worn. All procedures involving concentrated acids must be performed in a certified chemical fume hood.[5][7]
Reagents and Materials
-
Concentrated this compound (HNO₃), trace-metal grade or better
-
Hydrogen Peroxide (H₂O₂), 30%, trace-metal grade
-
Deionized (DI) or Ultrapure Water (≥18 MΩ·cm)
-
Digestion Vessels: 50 mL polypropylene digestion tubes (DigiTUBEs) for hot block or Polytetrafluoroethylene (PTFE) high-pressure vessels for microwave.[5][7]
-
Acid-leached polypropylene volumetric flasks
-
Certified Reference Materials (CRMs), e.g., NIST SRM 1577 Bovine Liver or NIST SRM 1566a Oyster Tissue.[11]
-
Equipment: Analytical balance, hot block digester or microwave digestion system, vortex mixer.
Protocol 1: Open-Vessel Hot Block Digestion
This protocol is adapted for general tissue samples like muscle, liver, or plant matter.[2][7][12]
-
Sample Preparation: Weigh approximately 0.5 g of dried, homogenized sample (or up to 2.0 g of wet tissue) into a pre-cleaned 50 mL digestion tube.[2]
-
Acid Addition: In a fume hood, carefully add 5.0 mL of concentrated this compound to each tube.[2] Allow the samples to sit for at least 60 minutes to allow for any initial reactions to subside.[5]
-
Digestion: Place the tubes in a hot block digester and heat to 120-130°C for at least 2 hours.[2] For some samples, a lower temperature of 90-100°C may be sufficient.[3][13] The digestion is complete when the solution is clear and no solid particulates remain.
-
Oxidant Addition (Optional): If the digest is still cloudy or contains organic residue, allow the tubes to cool slightly. Carefully add 1-2 mL of 30% H₂O₂ dropwise.[2][5]
-
Final Heating: Return the tubes to the hot block and continue heating for an additional hour to remove excess peroxide.[3]
-
Dilution: After the tubes have cooled to room temperature, quantitatively transfer the digestate to a 50 mL volumetric flask. Dilute to the final volume with deionized water.[2]
-
Analysis: Cap the flask and mix thoroughly. The sample is now ready for analysis by ICP-OES or ICP-MS.
Protocol 2: Microwave-Assisted Closed-Vessel Digestion
This protocol is a general method suitable for a wide range of biological samples.[5][10]
-
Sample Preparation: Weigh 0.25–0.50 g of homogenized sample into a clean, dry microwave digestion vessel.[5]
-
Acid Addition: In a fume hood, add 7 mL of concentrated HNO₃ and 1 mL of 30% H₂O₂ to the vessel.[5] Swirl gently to mix.
-
Vessel Assembly: Securely seal the vessels according to the manufacturer's instructions and place them in the microwave rotor.
-
Microwave Program: Use a program that ramps the temperature to 200°C over 20-40 minutes and then holds at 200°C for an additional 15-30 minutes.[5][10]
-
Cooling: Allow the vessels to cool completely to room temperature (this may take over an hour) until the internal pressure has subsided.
-
Dilution: Carefully open the vessels in the fume hood. Quantitatively transfer the clear digestate to a 50 mL volumetric flask. Rinse the digestion vessel with small aliquots of deionized water and add the rinsate to the flask.[5]
-
Analysis: Bring the flask to the final volume with deionized water, cap, and invert several times to mix. The sample is now ready for analysis.
Data Presentation
The choice of digestion parameters can significantly impact the recovery of different metals. The following tables summarize quantitative data from optimization studies.
Table 1: Comparison of Optimized Open-Vessel Digestion Conditions for Various Metals in Fish Tissue. [8][13][14]
| Target Analyte(s) | Digestion Reagent | Optimal Temperature | Optimal Time | Rationale |
| As, Sb, Pb, Cd | Concentrated HNO₃ | 100°C | 120 min | Provides efficient extraction for these semi-volatile elements.[13][14] |
| Hg | Concentrated HNO₃ | 85°C | 120 min | A lower temperature is crucial to prevent loss of volatile mercury.[8][13][14] |
Table 2: Comparison of Analyte Recovery Using Different Acid Mixtures for Biological Samples (Hair and Nails). [6]
| Digestion Method | Target Analyte | Percentage Recovery (%) | Precision (RSD %) |
| Wet Digestion (HNO₃ only) | Se | Good | >5% |
| Wet Digestion (HNO₃ + H₂O₂) | Mn | 110% | <5% |
| Wet Digestion (HNO₃ + H₂O₂) | Mg | 96.9% | <5% |
Note: The study concluded that the combination of HNO₃ and H₂O₂ provided the best overall performance in terms of precision, accuracy, and recovery for multiple elements.[6]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for preparing biological samples for trace metal analysis via this compound digestion.
Caption: General workflow for this compound digestion of biological samples.
Chemical Principle of Digestion
This diagram illustrates the fundamental chemical process of matrix decomposition and metal liberation.
Caption: Chemical principle of organic matrix oxidation by this compound.
Quality Control and Best Practices
To ensure data accuracy and reliability, a robust quality control regimen is essential.
-
Method Blanks: A process blank, containing all reagents but no sample, should be included in every digestion batch to assess for contamination from the reagents or lab environment.[7][11]
-
Certified Reference Materials (CRMs): Digest and analyze a CRM of a similar matrix to the samples (e.g., NIST Bovine Liver) with each batch to verify the accuracy and recovery of the method.[11]
-
Spiked Samples: Analyze a sample duplicate spiked with a known concentration of the target analytes to evaluate potential matrix interferences and analyte loss during preparation.[14]
-
Cleanliness: Use trace-metal grade acids and high-purity water.[3] All labware, including digestion vessels and sample tubes, should be made of appropriate plastic (e.g., polypropylene or PTFE) and acid-leached prior to use to minimize background metal contamination.[3] Glassware should be avoided as it can leach metals.[3]
References
- 1. rocker.com.tw [rocker.com.tw]
- 2. uwlab.soils.wisc.edu [uwlab.soils.wisc.edu]
- 3. cais.uga.edu [cais.uga.edu]
- 4. Microwave Digestion for ICP Analysis | Anton Paar Wiki [wiki.anton-paar.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Comparison of Digestion Methods for the Determination of Trace Elements and Heavy Metals in Human Hair and Nails - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quantanalitica.com [quantanalitica.com]
- 8. Optimization of an acid digestion procedure for the determination of Hg, As, Sb, Pb and Cd in fish muscle tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How microwave digestion is used to support ICP-MS sample analysis | Arcinova [arcinova.com]
- 10. ime.fraunhofer.de [ime.fraunhofer.de]
- 11. NEMI Method Summary - B-9001-95 (ICP-MS) [nemi.gov]
- 12. This compound digestion procedure for plant matter analysis with FAAS and MP-AES [protocols.io]
- 13. Optimization of an acid digestion procedure for the determination of Hg, As, Sb, Pb and Cd in fish muscle tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: Nitric Acid Digestion for Heavy Metal Analysis in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate determination of heavy metal concentrations in environmental samples is crucial for assessing environmental health, ensuring regulatory compliance, and safeguarding public well-being. Heavy metals, due to their toxicity and persistence, can accumulate in soil, water, and biological tissues, posing significant risks. Nitric acid (HNO₃) digestion is a widely adopted and effective method for preparing a diverse range of environmental samples for analysis by techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[1][2] This process involves the oxidation of the sample matrix, which liberates the target metals into a soluble, quantifiable form. This compound is favored for its strong oxidizing properties and its ability to form soluble nitrate salts with most metals, minimizing precipitation issues.[3][4]
Principle of this compound Digestion
Acid digestion is a sample preparation technique that utilizes mineral acids, heat, and often an additional oxidant like hydrogen peroxide (H₂O₂) to break down the organic and inorganic matrix of a sample.[5][6] This process effectively dissolves the target heavy metals, making them accessible for instrumental analysis. This compound is a powerful oxidizing agent that efficiently decomposes organic matter and dissolves a wide range of metals.[7] The addition of hydrogen peroxide can further enhance the oxidation of resistant organic materials.[5][8] For siliceous matrices, such as some soils and sediments, a more complete digestion might require the use of hydrofluoric acid (HF) in a specialized microwave digestion system.[9]
The choice of digestion method, whether an open-vessel hot plate digestion or a closed-vessel microwave-assisted digestion, depends on the sample matrix, the target analytes, and the required detection limits.[10] Microwave digestion offers several advantages, including faster sample processing times, reduced risk of airborne contamination, and better recovery of volatile elements due to the sealed vessel system.[10]
Application to Various Environmental Samples
1. Water Samples: For the analysis of total recoverable metals in water, samples are typically preserved by acidifying with this compound to a pH < 2 upon collection or in the laboratory.[3][11] This prevents the precipitation of metals and their adsorption to container walls.[3] For samples with low turbidity (<1 NTU), digestion may not be necessary.[12][13] However, for samples with higher turbidity or visible particulates, a digestion step is required.[13]
2. Soil and Sediment Samples: These samples often contain a complex mixture of organic matter, minerals, and metals. EPA Method 3050B is a widely used protocol for the acid digestion of soils, sediments, and sludges.[5][6][14] This method involves digestion with this compound and hydrogen peroxide.[5] It is designed to dissolve metals that could become "environmentally available" but may not achieve total dissolution of elements bound in silicate structures.[5][6] For a more complete digestion, EPA Method 3052, a microwave-assisted method using nitric and hydrofluoric acids, is recommended.[9]
3. Biological Tissues (e.g., Plant and Animal Tissues): The analysis of heavy metals in biological tissues is essential for understanding bioaccumulation and toxicity. Microwave-assisted digestion with this compound is a common and effective method for preparing these samples.[15][16] The addition of hydrogen peroxide can aid in the complete oxidation of the organic matter.[17] The optimal digestion temperature and time can vary depending on the specific tissue and target metals.[7]
Experimental Workflow
The general workflow for heavy metal analysis using this compound digestion involves several key steps, from sample collection to final data analysis.
References
- 1. spectroscopyworld.com [spectroscopyworld.com]
- 2. Sample Preparation Problem Solving for Inductively Coupled Plasma-Mass Spectrometry with Liquid Introduction Systems I. Solubility, Chelation, and Memory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. epa.gov [epa.gov]
- 6. nrc.gov [nrc.gov]
- 7. Optimization of an acid digestion procedure for the determination of Hg, As, Sb, Pb and Cd in fish muscle tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. newtowncreek.info [newtowncreek.info]
- 9. epa.gov [epa.gov]
- 10. The Importance of Microwave Digestion for Trace Metal Analysis | Lab Manager [labmanager.com]
- 11. alsglobal.com [alsglobal.com]
- 12. www2.gov.bc.ca [www2.gov.bc.ca]
- 13. www2.gov.bc.ca [www2.gov.bc.ca]
- 14. policycommons.net [policycommons.net]
- 15. s27415.pcdn.co [s27415.pcdn.co]
- 16. researchgate.net [researchgate.net]
- 17. Comparison of Digestion Methods for the Determination of Trace Elements and Heavy Metals in Human Hair and Nails - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Nitric Acid-Based Sample Preparation for Trace Element Analysis by ICP-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful analytical technique capable of detecting metals and non-metals at concentrations as low as parts per trillion (ppt).[1] The accuracy and reliability of ICP-MS results are critically dependent on proper sample preparation. The primary goal of sample preparation is to convert a solid or complex matrix sample into a clear, simple aqueous solution suitable for introduction into the instrument's plasma.
This application note provides a detailed protocol for the acid digestion of various sample matrices using nitric acid (HNO₃), the most common and preferred acid for ICP-MS analysis. This compound is a strong oxidizing agent effective at breaking down organic matter and solubilizing most elements of interest. Furthermore, it is preferred over acids like hydrochloric acid (HCl), which can introduce chloride-based polyatomic interferences (e.g., ⁴⁰Ar³⁵Cl⁺ interfering with ⁷⁵As⁺).
Principle of Operation
Acid digestion is a sample preparation method that uses acids and heat to decompose the sample matrix.[2] this compound effectively oxidizes organic components to carbon dioxide and water while converting metallic analytes into their soluble nitrate salts. For particularly complex organic matrices, the oxidative potential of the digestion can be enhanced by the addition of hydrogen peroxide (H₂O₂).[3][4] The process is typically performed in either an open-vessel system on a hot plate or in a closed-vessel system using a microwave digester. Microwave digestion is often preferred for its speed, efficiency, and reduced risk of contamination and loss of volatile elements.[5][6][7]
Apparatus, Reagents, and Best Practices
3.1 Apparatus
-
Microwave Digestion System or Hot Plate/Block Digester
-
Trace metal-free polypropylene or PFA digestion vessels
-
Volumetric flasks (Class A)
-
Adjustable micropipettes
-
Analytical balance (4-5 decimal places)
-
Fume hood
3.2 Reagents
-
High-Purity this compound (HNO₃, ~70%): Use of "Trace Metal Grade" or "Ultrapure" this compound is critical to minimize elemental contamination and achieve low detection limits.[8][9][10][11]
-
Hydrogen Peroxide (H₂O₂, 30%): High-purity grade. Used as an additional oxidant for organic samples.[3]
-
Ultrapure Deionized Water (DIW): Resistivity of 18.2 MΩ·cm.
3.3 Best Practices for Minimizing Contamination
-
Labware: All containers, vessels, and pipette tips should be made of plastic (e.g., polypropylene, PFA) rather than glass to prevent leaching of metallic impurities.
-
Cleaning: Thoroughly clean all labware by soaking in a dilute (e.g., 5-10%) this compound solution for at least 6 hours, followed by copious rinsing with ultrapure DIW.[12]
-
Environment: Perform all sample preparation steps in a clean environment, such as a fume hood or a Class 100 clean bench, to avoid airborne contamination.[13]
-
Blanks: Always process a "method blank" (reagents only, no sample) with each batch of samples to assess contamination introduced during the preparation procedure.[12][13]
Experimental Protocols
Two common methods for this compound digestion are provided below: Microwave-Assisted Digestion and Hot Plate Digestion.
Protocol 1: Microwave-Assisted Acid Digestion (Preferred Method)
This method is rapid and highly efficient for a wide range of sample types.
Procedure:
-
Sample Weighing: Accurately weigh a homogenized sample (typically 0.1 g to 0.5 g) directly into a clean, pre-tared microwave digestion vessel.
-
Acid Addition: In a fume hood, carefully add 5-10 mL of concentrated high-purity this compound to the vessel. If the sample has a high organic content (e.g., biological tissues, foods), 1-2 mL of hydrogen peroxide may also be added to aid in oxidation.[14]
-
Pre-Digestion: Allow the samples to sit loosely capped for at least 30 minutes to allow for any initial off-gassing to subside, especially for reactive samples.
-
Microwave Digestion: Seal the vessels according to the manufacturer's instructions. Place the vessels in the microwave unit and run a suitable digestion program. A typical program involves ramping the temperature to 180-220°C and holding for 15-30 minutes.[6][14]
-
Cooling: After the program is complete, allow the vessels to cool completely to room temperature (this may take 30-60 minutes) before opening to avoid rapid depressurization.
-
Final Dilution: Carefully open the cooled vessel. Quantitatively transfer the digested solution to a clean volumetric flask (e.g., 50 mL). Rinse the digestion vessel multiple times with small volumes of ultrapure DIW and add the rinsings to the volumetric flask.
-
Final Volume: Bring the flask to the final volume with ultrapure DIW. The final acid concentration should typically be between 1-5% (v/v).
-
Filtration (Optional): If any solid particulates remain (e.g., silicates from soil samples), filter the sample through a 0.45 µm acid-washed syringe filter.[13]
-
Storage: The sample is now ready for analysis. Store in a clean, capped polypropylene tube.
Protocol 2: Hot Plate / Block Acid Digestion
This method is suitable for labs without a microwave system but is generally slower and more prone to contamination.
Procedure:
-
Sample Weighing: Accurately weigh a homogenized sample (typically 0.2 g to 1.0 g) into a clean digestion tube or beaker.[15]
-
Acid Addition: In a fume hood, add 5-10 mL of concentrated high-purity this compound. Cover the vessel with a watch glass or vapor recovery device.[15][16]
-
Digestion: Place the vessel on a hot plate or in a digestion block and heat gently. Gradually increase the temperature to 95-130°C.[16][17]
-
Reflux: Allow the sample to reflux for several hours (2-16 hours) until the solution is clear and the production of brown nitrogen dioxide fumes has ceased. Do not allow the sample to evaporate to dryness.
-
Oxidation (if needed): If the digestate is still colored due to residual organic matter, cool the sample, add 1-2 mL of H₂O₂ carefully, and resume heating until effervescence subsides.[13]
-
Cooling & Dilution: Remove the vessel from the heat and allow it to cool completely. Quantitatively transfer the digestate to a volumetric flask (e.g., 50 mL or 100 mL), rinsing the vessel multiple times with ultrapure DIW.
-
Final Volume: Bring the flask to the final volume with ultrapure DIW.
-
Storage: The sample is now ready for analysis.
Data Presentation: Recommended Digestion Parameters
The following tables provide general guidelines for sample digestion. Parameters should be optimized for specific sample types and instrumentation.
Table 1: General Digestion Parameters by Sample Type
| Sample Type | Typical Mass (g) | Reagent Volume (mL) | Method | Temperature (°C) | Time |
|---|---|---|---|---|---|
| Biological Tissues | 0.2 - 0.5 | 5-7 mL HNO₃ + 1-2 mL H₂O₂ | Microwave | 200°C | 20-30 min |
| Plant Material | 0.2 - 0.5 | 5 mL HNO₃ + 1 mL H₂O₂ | Microwave | 200°C | 15-30 min |
| Water | 25 - 50 mL | 2-5 mL HNO₃ | Hot Plate | 95°C | 2-4 hours |
| Soils / Sediments | 0.1 - 1.0 | 9 mL HNO₃ + 3 mL HCl* | Microwave | 210°C | 15-20 min |
| Pharmaceutical Products | 0.2 - 0.5 | 7 mL HNO₃ + 1 mL H₂O₂ | Microwave | 200°C | 15-20 min |
*Note: For soils and sediments, a mixture of nitric and hydrochloric acid (aqua regia) is often used to improve recovery of certain elements. However, this can introduce chloride interferences in ICP-MS.[14]
Table 2: Final Solution Requirements for ICP-MS Analysis
| Parameter | Recommended Value | Rationale |
|---|---|---|
| Total Dissolved Solids (TDS) | < 0.2% (2000 ppm) | High TDS can cause signal drift and suppression by depositing on instrument cones and affecting the plasma.[18][19][20][21][22] |
| Final this compound Concentration | 1 - 5% (v/v) | Maintains analyte stability in solution and is compatible with standard instrument configurations.[23][24] |
| Clarity | Clear, free of particulates | Particulates can clog the instrument's nebulizer and tubing. |
Visualization: Experimental Workflow
The following diagram illustrates the general workflow for sample preparation using this compound digestion.
Caption: General workflow for ICP-MS sample preparation via this compound digestion.
Quality Control
To ensure the accuracy and validity of results, a robust quality control (QC) strategy is essential.
-
Method Blanks: As mentioned, at least one method blank should be included with every digestion batch to monitor for contamination.[12]
-
Certified Reference Materials (CRMs): A CRM with a matrix similar to the samples should be digested and analyzed with each batch. The recovery of analytes from the CRM provides a measure of the method's accuracy.[13][25]
-
Spiked Samples / Duplicates: Analyzing a duplicate sample provides information on sample homogeneity and method precision. Analyzing a sample spiked with a known concentration of target analytes helps assess matrix interference effects.[1]
-
Calibration: The ICP-MS instrument must be properly calibrated using standards prepared in the same acid matrix (e.g., 2% HNO₃) as the final samples.[24][25][26]
Conclusion
Proper sample preparation is the foundation of accurate trace element analysis by ICP-MS.[1] Digestion with high-purity this compound, particularly using a closed-vessel microwave system, offers a reliable, efficient, and clean method for breaking down complex sample matrices. By following the detailed protocols and adhering to strict quality control measures outlined in this note, researchers can generate high-quality data suitable for demanding applications in research, safety assessment, and drug development.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. rocker.com.tw [rocker.com.tw]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. How microwave digestion is used to support ICP-MS sample analysis | Arcinova [arcinova.com]
- 8. This compound (TraceMetal Grade), Fisher Chemical 500 mL | Buy Online | Fisher Scientific [fishersci.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. britiscientific.com [britiscientific.com]
- 11. rcilabscan.com [rcilabscan.com]
- 12. youtube.com [youtube.com]
- 13. NEMI Method Summary - B-9001-95 (ICP-MS) [nemi.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. epa.gov [epa.gov]
- 16. Comparison of Digestion Methods for the Determination of Trace Elements and Heavy Metals in Human Hair and Nails - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bibliotekanauki.pl [bibliotekanauki.pl]
- 18. spectroscopyonline.com [spectroscopyonline.com]
- 19. spectroscopyonline.com [spectroscopyonline.com]
- 20. analytik-jena.fr [analytik-jena.fr]
- 21. agilent.com [agilent.com]
- 22. Comparison of ICP-OES and ICP-MS for Trace Element Analysis | Thermo Fisher Scientific - JP [thermofisher.com]
- 23. exaxol.com [exaxol.com]
- 24. icpms.cz [icpms.cz]
- 25. Quantitative aspects of inductively coupled plasma mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. epa.gov [epa.gov]
Application Notes and Protocols for the Synthesis of Organic Nitrates Using Nitric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organic nitrates are a class of compounds characterized by the R−ONO₂ functional group, formed through the esterification of an alcohol with nitric acid.[1] These compounds are of significant interest in both the pharmaceutical and materials science sectors. In medicine, they function as prodrugs for nitric oxide (NO), a critical signaling molecule in the cardiovascular system, leading to vasodilation.[2] Prominent examples include nitroglycerin (glyceryl trinitrate), isosorbide dinitrate, and isosorbide mononitrate, which are widely used in the treatment of angina pectoris and heart failure.[3] In materials science, many organic nitrates, such as pentaerythritol tetranitrate (PETN), are powerful explosives due to their high nitrogen and oxygen content, which facilitates rapid decomposition into stable gases like N₂ and CO₂.[1][4]
The synthesis of organic nitrates is typically achieved by reacting an alcohol with this compound, often in the presence of a strong dehydrating agent like concentrated sulfuric acid.[5] This mixture of acids, commonly referred to as "mixed acid," generates the reactive nitronium ion (NO₂⁺) or a protonated this compound species that facilitates the esterification process.[6][7] The reaction is highly exothermic and requires strict temperature control to prevent runaway reactions and ensure safety, especially when synthesizing explosive compounds.[8][9]
These notes provide detailed protocols for the synthesis of key organic nitrates, summarize quantitative data, and illustrate reaction mechanisms and workflows.
General Mechanism: Acid-Catalyzed Nitration of Alcohols
The formation of a nitrate ester from an alcohol is an acid-catalyzed condensation reaction.[10] Concentrated sulfuric acid, being a stronger acid than this compound, protonates the this compound.[5] This protonation creates a better leaving group (water) and facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺). The alcohol's nucleophilic oxygen atom then attacks the nitronium ion, leading to the formation of the nitrate ester and water.[5][6]
Caption: General mechanism for the acid-catalyzed synthesis of organic nitrates.
Application Note 1: Synthesis of Nitroglycerin (Glyceryl Trinitrate)
Nitroglycerin (NG), or glyceryl trinitrate (GTN), is a well-known vasodilator and a primary component in dynamite.[6] It is synthesized by the nitration of glycerol using a mixture of concentrated nitric and sulfuric acids.[11] The reaction is highly exothermic and requires careful temperature control below 20-30°C to prevent decomposition and potential explosion.[12]
Experimental Protocol: Mixed Acid Nitration of Glycerol
Disclaimer: The synthesis of nitroglycerin is extremely hazardous and should only be attempted by trained professionals in a controlled laboratory environment with appropriate safety measures, including blast shields and remote handling equipment.
-
Preparation of Nitrating Mixture: Prepare a nitrating acid mixture by slowly adding concentrated sulfuric acid to concentrated this compound while cooling in an ice-salt bath.[12] Maintain the temperature below 15°C.
-
Nitration: Cool the nitrating mixture in the reaction vessel. Slowly add glycerol dropwise to the stirred acid mixture.[13] The rate of addition must be carefully controlled to ensure the reaction temperature does not exceed 15-20°C.[13] Use an efficient cooling system (e.g., an ice-salt bath or a cryostat).
-
Quenching: Once the glycerol addition is complete, continue stirring for a short period (e.g., 10-15 minutes) while maintaining the low temperature.[14] Pour the reaction mixture slowly onto a large volume of crushed ice and water with gentle stirring.[13] The nitroglycerin will separate as a dense, oily, pale yellow liquid.[6]
-
Separation and Washing: Carefully separate the nitroglycerin layer from the aqueous acid layer using a separatory funnel.
-
Neutralization: Wash the separated nitroglycerin multiple times with cold water, followed by a dilute sodium bicarbonate or sodium carbonate solution (e.g., 0.5%) to neutralize any remaining acid, and finally with cold water again until the washings are neutral.[14] The presence of residual acid can lead to spontaneous decomposition.
-
Drying: Dry the purified nitroglycerin using a suitable drying agent like anhydrous magnesium sulfate.[13]
Quantitative Data Summary
| Parameter | Value | Reference |
| Reactants | ||
| Glycerol | 100 g (or 2 mL) | [12][13] |
| Nitrating Acid (Typical) | 630 g (39-40% HNO₃, 59-60% H₂SO₄) | [12] |
| Nitrating Acid (Alternative) | 20 mL H₂SO₄ + 13.04 g NH₄NO₃ | [13] |
| Reaction Conditions | ||
| Temperature | < 15-20°C (not to exceed 30°C) | [12][13] |
| Yield & Purity | ||
| Theoretical Yield | ~246 g (from 100 g glycerol) | |
| Reported Yield | ~225 g (91%) or 5.93 g (96%) | [12][13] |
| Purity (Reported) | ~96% (by HPLC) | [13] |
Experimental Workflow Diagram
References
- 1. Nitrate ester - Wikipedia [en.wikipedia.org]
- 2. Biochemical mechanism of organic nitrate action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. Pentaerythritol tetranitrate - Sciencemadness Wiki [sciencemadness.org]
- 5. youtube.com [youtube.com]
- 6. Nitroglycerin - Wikipedia [en.wikipedia.org]
- 7. Nitrating mixture - Sciencemadness Wiki [sciencemadness.org]
- 8. opastpublishers.com [opastpublishers.com]
- 9. quora.com [quora.com]
- 10. wikipedia.nucleos.com [wikipedia.nucleos.com]
- 11. Nitroglycerine Production Process | Vaisala [vaisala.com]
- 12. prepchem.com [prepchem.com]
- 13. Nitroglycerin synthesis - chemicalbook [chemicalbook.com]
- 14. prepchem.com [prepchem.com]
Application Notes and Protocols: Nitric Acid as a Nitrating Agent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitration, the introduction of a nitro group (-NO₂) onto an organic substrate, is a fundamental and widely utilized transformation in organic synthesis. The resulting nitroaromatic and nitroaliphatic compounds are crucial intermediates in the production of a vast array of commercially important products, including pharmaceuticals, agrochemicals, dyes, and explosives.[1][2] Nitric acid (HNO₃), particularly in combination with a strong acid catalyst such as sulfuric acid (H₂SO₄), is the most common and cost-effective nitrating agent employed in both laboratory and industrial settings.[3] This mixture, often referred to as "mixed acid," generates the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the electrophilic aromatic substitution (EAS) reaction with aromatic compounds.[4][5][6]
This document provides detailed application notes and experimental protocols for the use of this compound as a nitrating agent in organic synthesis, with a focus on aromatic compounds. It includes quantitative data on reaction outcomes, step-by-step procedures for key experiments, and visual diagrams to illustrate reaction mechanisms and workflows.
Principles of Nitration with this compound
The nitration of aromatic compounds with mixed acid proceeds via an electrophilic aromatic substitution mechanism. The key steps are:
-
Generation of the Electrophile: Concentrated sulfuric acid protonates this compound, leading to the formation of the nitronium ion (NO₂⁺), a potent electrophile.[7][8][9]
-
Electrophilic Attack: The electron-rich π system of the aromatic ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[6]
-
Deprotonation: A weak base, typically water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitroaromatic product.[5]
The reactivity and regioselectivity of the nitration reaction are significantly influenced by the nature of the substituents already present on the aromatic ring. Electron-donating groups (e.g., -CH₃, -OH) activate the ring towards electrophilic attack and direct the incoming nitro group to the ortho and para positions.[10] Conversely, electron-withdrawing groups (e.g., -COOCH₃, -NO₂) deactivate the ring and direct the incoming nitro group to the meta position.[7][10]
Quantitative Data on Aromatic Nitration
The following tables summarize quantitative data for the nitration of various aromatic substrates using this compound.
Table 1: Nitration of Benzene and Toluene
| Substrate | Nitrating Agent | Temperature (°C) | Product(s) | Isomer Distribution (%) | Yield (%) |
| Benzene | Conc. HNO₃ / Conc. H₂SO₄ | < 50 | Nitrobenzene | N/A | ~80-90[3] |
| Benzene | Conc. HNO₃ / Conc. H₂SO₄ | 55-60 | Nitrobenzene | N/A | Not specified[11][12] |
| Benzene | Conc. HNO₃ / Conc. H₂SO₄ | 100 | 1,3-Dinitrobenzene | N/A | ~90[12] |
| Toluene | Conc. HNO₃ / Conc. H₂SO₄ | < 5 | Mononitrotoluenes | o-: 58.5, m-: 4.5, p-: 37 | Not specified[13] |
| Toluene | Conc. HNO₃ / Conc. H₂SO₄ | Room Temp | Mononitrotoluenes | o-: 56, m-: 3, p-: 41 | Not specified[14] |
Table 2: Nitration of Substituted Benzenes
| Substrate | Nitrating Agent | Temperature (°C) | Major Product(s) | Isomer Distribution (%) | Yield (%) |
| Methyl Benzoate | Conc. HNO₃ / Conc. H₂SO₄ | < 15 | Methyl 3-nitrobenzoate | Major: m- | ~77[2] |
| Phenol | Dilute HNO₃ | Room Temp | o-Nitrophenol, p-Nitrophenol | o-: 30-40, p-: 10-15 | ~35 (o-), ~12 (p-)[15][16] |
| Chlorobenzene | Conc. HNO₃ / Conc. H₂SO₄ | Not specified | 1-Chloro-2-nitrobenzene, 1-Chloro-4-nitrobenzene | o-: 30, m-: 0, p-: 70 | Not specified[14] |
| Bromobenzene | Conc. HNO₃ / Conc. H₂SO₄ | Not specified | 1-Bromo-2-nitrobenzene, 1-Bromo-4-nitrobenzene | o-: 38, m-: 0, p-: 62 | Not specified[14] |
Experimental Protocols
Safety Precautions: The following protocols involve the use of concentrated this compound and sulfuric acid, which are highly corrosive and strong oxidizing agents.[17][18] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[18] Nitration reactions are often highly exothermic and require careful temperature control to prevent runaway reactions and the formation of undesired byproducts.[19]
Protocol 1: Synthesis of Nitrobenzene
This protocol describes the mononitration of benzene to produce nitrobenzene.
Materials:
-
Concentrated this compound (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Benzene
-
Ice
-
Cold water
-
Sodium bicarbonate solution (5%)
-
Anhydrous calcium chloride or sodium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Stir bar and magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a stir bar, carefully add 7 mL of concentrated this compound.[11]
-
Place the flask in an ice bath and slowly add 8 mL of concentrated sulfuric acid with continuous stirring.[11] This mixture is the nitrating acid.
-
In a dropping funnel, place 6 mL of benzene.[11]
-
Add the benzene dropwise to the cold, stirring nitrating acid over a period of 15-20 minutes, ensuring the temperature of the reaction mixture does not exceed 50 °C.[8][11]
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to 55-60 °C and maintain this temperature with continuous stirring for one hour.[11]
-
Allow the reaction mixture to cool to room temperature. Two distinct layers should be visible.[11]
-
Carefully pour the mixture into a separatory funnel. The lower layer consists of the spent acids, and the upper layer is the crude nitrobenzene.[11]
-
Separate the layers and discard the lower acidic layer.
-
Wash the organic layer (nitrobenzene) sequentially with 50 mL of cold water, 50 mL of 5% sodium bicarbonate solution, and finally with another 50 mL of cold water.[20]
-
Dry the crude nitrobenzene over anhydrous calcium chloride or sodium sulfate.
-
Purify the nitrobenzene by distillation, collecting the fraction that boils at 210-211 °C.[12]
Protocol 2: Synthesis of Mononitrotoluenes
This protocol describes the mononitration of toluene, which yields a mixture of ortho- and para-nitrotoluene.
Materials:
-
Concentrated this compound (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Toluene
-
Diethyl ether
-
10% Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Conical vial with a spin vane
-
Crystallizing dish
-
Stirrer
-
Separatory funnel
Procedure:
-
Place a 5 mL conical vial equipped with a spin vane in a crystallizing dish filled with an ice-water bath on a magnetic stirrer.[1]
-
Add 1.0 mL of concentrated this compound to the vial.[1]
-
While stirring, slowly add 1.0 mL of concentrated sulfuric acid.[1]
-
After the addition of sulfuric acid is complete, add 1.0 mL of toluene dropwise over a period of 5 minutes. The reaction is exothermic, so the addition rate should be controlled to prevent boiling.[1]
-
After the addition is complete, allow the reaction mixture to warm to room temperature while stirring and continue to stir for an additional 5 minutes.[1]
-
Transfer the reaction mixture to a small separatory funnel containing 10 mL of water.[1]
-
Rinse the conical vial with 4 mL of diethyl ether and add the rinsing to the separatory funnel. Repeat this rinsing step with another 4 mL of diethyl ether.[1]
-
Gently shake the separatory funnel, venting frequently to release any pressure buildup. Allow the layers to separate and remove the lower aqueous layer.[1]
-
Wash the organic layer with 10 mL of 10% sodium bicarbonate solution, followed by a wash with 5 mL of water.[1]
-
Dry the organic layer over anhydrous sodium sulfate.[1]
-
The solvent can be removed by evaporation at low temperature to yield the mixture of nitrotoluene isomers.[1]
-
The product can be analyzed by gas chromatography-mass spectrometry (GC-MS) to determine the isomer ratio.[21][22]
Protocol 3: Synthesis of Methyl 3-Nitrobenzoate
This protocol describes the nitration of methyl benzoate, a deactivated aromatic ring, to yield the meta-substituted product.
Materials:
-
Methyl benzoate
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated this compound (HNO₃)
-
Crushed ice
-
Methanol (ice-cold)
-
Conical flask
-
Ice-water bath
-
Glass dropping pipette
-
Hirsch funnel for vacuum filtration
Procedure:
-
Weigh 2.0 g of methyl benzoate into a 50 cm³ conical flask.[4]
-
Slowly add 4 cm³ of concentrated sulfuric acid to the methyl benzoate with swirling to ensure thorough mixing. Cool the mixture in an ice-water bath.[4]
-
In a separate dry test tube, carefully transfer 1.5 cm³ of concentrated this compound and cool it in the ice-water bath. Slowly add 1.5 cm³ of concentrated sulfuric acid to the this compound with swirling. This is the nitrating mixture.[4]
-
Using a glass dropping pipette, add the nitrating mixture very slowly (over about 15 minutes) to the stirring methyl benzoate/sulfuric acid mixture, keeping the temperature of the reaction below 6 °C.[4]
-
Once the addition is complete, allow the flask to stand at room temperature for 15 minutes.[4]
-
Carefully pour the reaction mixture onto approximately 20 g of crushed ice in a beaker, stirring the ice throughout the addition. A solid product, methyl 3-nitrobenzoate, will precipitate.[4]
-
Allow the ice to melt completely and then isolate the solid product by vacuum filtration using a Hirsch funnel.[23]
-
Wash the crude product with a small amount of ice-cold water, followed by a small amount of ice-cold methanol.[23][24]
-
The crude product can be purified by recrystallization from a water/ethanol mixture.[4]
Visualizations
Reaction Mechanism: Electrophilic Aromatic Nitration
Caption: Mechanism of Electrophilic Aromatic Nitration.
Experimental Workflow: Synthesis of Nitrobenzene
Caption: Workflow for the Synthesis of Nitrobenzene.
References
- 1. cerritos.edu [cerritos.edu]
- 2. scribd.com [scribd.com]
- 3. glasp.co [glasp.co]
- 4. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 5. scribd.com [scribd.com]
- 6. columbuschemical.com [columbuschemical.com]
- 7. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pharmacy.tiu.edu.iq [pharmacy.tiu.edu.iq]
- 12. uobabylon.edu.iq [uobabylon.edu.iq]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. corning.com [corning.com]
- 16. quora.com [quora.com]
- 17. ehs.washington.edu [ehs.washington.edu]
- 18. quora.com [quora.com]
- 19. TNT - Wikipedia [en.wikipedia.org]
- 20. youtube.com [youtube.com]
- 21. Gas chromatographic and mass spectrometric determination of nitroaromatics in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. ochem.weebly.com [ochem.weebly.com]
- 24. westfield.ma.edu [westfield.ma.edu]
Application Notes and Protocols: The Role of Nitric Acid in Aqua Regia for Dissolving Noble Metals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the role of nitric acid in aqua regia for the dissolution of noble metals such as gold (Au) and platinum (Pt). This document includes the chemical principles, experimental protocols for dissolution and recovery, and essential safety guidelines.
Introduction
Aqua regia, a highly corrosive mixture of concentrated this compound (HNO₃) and hydrochloric acid (HCl), is renowned for its ability to dissolve noble metals, which are resistant to single acids.[1][2] The optimal and most commonly used volumetric ratio of concentrated HCl to concentrated HNO₃ is 3:1.[1] The name "aqua regia" translates to "royal water," reflecting its capacity to dissolve gold, the "king of metals." This powerful oxidizing and complexing agent is utilized in various applications, including the purification of gold, extraction of metals from ores, and cleaning of laboratory glassware to remove metal and organic residues.[3]
The Chemical Role of this compound
The remarkable efficacy of aqua regia stems from the combined action of this compound and hydrochloric acid. This compound is a potent oxidizing agent, but on its own, it can only dissolve a negligible amount of gold before the reaction reaches equilibrium.[4] The primary role of this compound is to oxidize the noble metal from its elemental state (e.g., Au⁰) to its ionic form (Au³⁺).
The overall reaction for the dissolution of gold in aqua regia is:
Au + 4HCl + HNO₃ → HAuCl₄ + NO + 2H₂O
For platinum, the reaction is:
Pt + 6HCl + 4HNO₃ → H₂PtCl₆ + 4NO₂ + 4H₂O[5]
Upon mixing concentrated HCl and HNO₃, a series of reactions occur, leading to the formation of highly reactive species, including free chlorine (Cl₂) and nitrosyl chloride (NOCl).[1]
HNO₃ + 3HCl → NOCl + Cl₂ + 2H₂O[1]
These volatile and highly reactive products are responsible for the fuming nature and the characteristic yellow-orange color of freshly prepared aqua regia.[2] The nitrosyl chloride can further decompose into nitric oxide (NO) and chlorine, and the nitric oxide can react with oxygen to form nitrogen dioxide (NO₂).
The dissolution mechanism can be broken down into two key steps:
-
Oxidation by this compound: this compound oxidizes the gold atoms to gold(III) ions (Au³⁺).
-
Complexation by Hydrochloric Acid: The hydrochloric acid provides a source of chloride ions (Cl⁻), which react with the gold(III) ions to form the stable tetrachloroaurate(III) anion ([AuCl₄]⁻).[1][2] This complexation removes the gold ions from the solution, shifting the equilibrium of the oxidation reaction and allowing more gold to dissolve.[2]
A similar mechanism applies to the dissolution of platinum, resulting in the formation of the stable hexachloroplatinate(IV) anion ([PtCl₆]²⁻).
Quantitative Data Summary
Table 1: Factors Affecting the Dissolution Rate of Gold in Aqua Regia
| Parameter | Effect on Dissolution Rate | Observations |
| Temperature | Increases with temperature. | The dissolution of gold is an exothermic reaction; however, elevated temperatures can enhance the rate by accelerating intermediate reactions and improving reactant diffusion.[3] For instance, the etch rate of gold at room temperature is approximately 10 µm/min and can be increased at higher temperatures.[6] |
| Acid Concentration | Higher concentrations generally increase the rate. | Using concentrated this compound (65-70%) and hydrochloric acid (32-37%) is standard practice. |
| HCl to HNO₃ Ratio | The optimal ratio is generally considered to be 3:1. | This ratio provides a balance between the oxidizing power of this compound and the complexing ability of hydrochloric acid. |
| Agitation | Increases the rate. | Agitation helps to bring fresh reactants to the metal surface and remove dissolved products.[3] |
| Surface Area | A larger surface area increases the rate. | Finely divided or powdered metals dissolve more rapidly than bulk materials.[3] |
Table 2: Comparison of Precipitating Agents for Gold Recovery
| Precipitating Agent | Chemical Formula | Advantages | Disadvantages |
| Sodium Metabisulfite | Na₂S₂O₅ | Effective in precipitating high-purity gold. | Releases corrosive and toxic sulfur dioxide gas. |
| Ferrous Sulfate | FeSO₄ | Odorless and less toxic than sodium metabisulfite. | Can be more expensive. |
| Sulfur Dioxide | SO₂ | A common industrial precipitant. | A toxic gas that requires careful handling. |
| Oxalic Acid | C₂H₂O₄ | Can be used for selective precipitation. | Slower reaction rate compared to other agents. |
| Sodium Sulfite | Na₂SO₃ | Effective in precipitating gold. | Requires careful pH control. |
Experimental Protocols
4.1. Protocol for Dissolving Gold in Aqua Regia
Materials:
-
Concentrated Hydrochloric Acid (HCl, 37%)
-
Concentrated this compound (HNO₃, 70%)
-
Gold sample (e.g., foil, wire, or powder)
-
Pyrex beaker or flask
-
Glass stirring rod
-
Hot plate
-
Fume hood
Procedure:
-
Preparation: Place the gold sample into a clean Pyrex beaker of an appropriate size. All work must be conducted in a certified chemical fume hood.
-
Acid Mixture Preparation: In a separate glass container, slowly and carefully add one part of concentrated this compound to three parts of concentrated hydrochloric acid. Always add this compound to hydrochloric acid, never the reverse. The mixture will turn yellow-orange and start to fume. Prepare only the amount of aqua regia needed for the immediate experiment as it decomposes over time.
-
Dissolution: Slowly add the freshly prepared aqua regia to the beaker containing the gold. The reaction will begin, producing reddish-brown fumes of nitrogen dioxide.
-
Heating (Optional): To accelerate the dissolution, gently heat the mixture on a hot plate to near boiling. Do not boil vigorously, as this will cause the rapid loss of reactive gases.
-
Completion: Continue heating and stirring until the gold has completely dissolved. The resulting solution is chloroauric acid (HAuCl₄).
4.2. Protocol for Dissolving Platinum in Aqua Regia
Materials:
-
Same as for gold dissolution.
-
Platinum sample (e.g., foil, wire, or sponge)
Procedure:
-
Preparation: Place the platinum sample in a Pyrex beaker.
-
Acid Mixture Preparation: Prepare aqua regia as described in the gold dissolution protocol (3:1 ratio of HCl to HNO₃).
-
Dissolution: Add the aqua regia to the platinum. The dissolution of platinum is significantly slower than that of gold at room temperature.
-
Heating: Gently heat the mixture to near boiling to increase the reaction rate. The dissolution of a platinum bar can take several hours to days, even with heating. For bulk platinum, periodic additions of fresh this compound and hydrochloric acid may be necessary to replenish the consumed reactants.
-
Completion: Continue heating until the platinum is fully dissolved, forming a reddish-orange solution of chloroplatinic acid (H₂PtCl₆).
4.3. Protocol for Precipitation of Gold from Chloroauric Acid Solution
Materials:
-
Chloroauric acid solution
-
Urea (CO(NH₂)₂)
-
Precipitating agent (e.g., sodium metabisulfite or ferrous sulfate)
-
Distilled water
-
Filter paper and funnel
-
Beakers
Procedure:
-
Neutralization of Excess this compound: After dissolution, it is crucial to remove any residual this compound, which can interfere with the precipitation of gold. Slowly add urea to the solution until the fizzing stops. This indicates that the excess this compound has been neutralized.
-
Precipitation: Slowly add a solution of the chosen precipitating agent (e.g., sodium metabisulfite) to the gold-containing solution while stirring. A brown precipitate of elemental gold will form.
-
Digestion: Gently heat the solution to encourage the gold particles to agglomerate and settle.
-
Filtration and Washing: Allow the precipitate to settle completely. Carefully decant the supernatant liquid. Filter the remaining solution to collect the gold precipitate. Wash the precipitate several times with distilled water to remove any remaining acid and impurities.
-
Drying: Dry the collected gold powder in a drying oven.
Safety Precautions
Aqua regia is extremely corrosive and hazardous. Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (neoprene or butyl rubber), safety goggles, a face shield, and a lab coat.
-
Fume Hood: All work with aqua regia must be performed in a well-ventilated chemical fume hood.
-
Handling: Always add this compound to hydrochloric acid slowly. Never add water to acid.
-
Storage: Aqua regia should be freshly prepared before use and should never be stored in a sealed container, as the evolution of gases can lead to a pressure buildup and explosion.
-
Waste Disposal: Neutralize excess aqua regia by slowly adding it to a large volume of ice, followed by careful neutralization with a base such as sodium bicarbonate or sodium hydroxide solution until the pH is neutral. Dispose of the neutralized solution in accordance with institutional and local regulations. If the solution contains heavy metals, it must be disposed of as hazardous waste.
Visualizations
Caption: Chemical mechanism of gold dissolution in aqua regia.
Caption: Experimental workflow for dissolving and recovering noble metals.
References
Application Notes and Protocols for Nitric Acid-Based Cleaning of Laboratory Glassware
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the effective cleaning of laboratory glassware using nitric acid. Adherence to these procedures is critical for minimizing contamination and ensuring the accuracy and reliability of experimental results, particularly in sensitive applications such as trace metal analysis and pharmaceutical research.
Introduction
Residual contaminants on glassware can significantly impact experimental outcomes by introducing impurities, altering chemical reactions, or interfering with analytical measurements. This compound (HNO₃) is a powerful oxidizing agent and is highly effective at removing trace metals and organic residues from borosilicate glassware.[1][2] This document outlines protocols for various applications, safety precautions, and methods for validating the cleaning process.
Data Presentation: Efficacy of this compound Cleaning
The selection of an appropriate this compound concentration and soaking time is dependent on the specific contaminants to be removed and the sensitivity of the subsequent analysis. The following table summarizes quantitative data on the effectiveness of different this compound cleaning procedures.
| Contaminant | Glassware Type | Cleaning Method | % Reduction of Contaminant | Analytical Method | Reference |
| Sodium (Na) | Glass Slides | Boiled in 70% HNO₃ for 30 min | 89.75% | XPS | [1] |
| Calcium (Ca) | Glass Slides | Boiled in 70% HNO₃ for 30 min | Not specified, but significant reduction observed | XPS | [1] |
| Aluminum (Al) | Glass Slides | Boiled in 70% HNO₃ for 30 min | Not specified, but significant reduction observed | XPS | [1] |
| Sodium (Na) | Pipettes | Automated Pipette Washer with 5% HNO₃ rinse | >99.9% (from ~20 ppb to <0.01 ppb) | ICP-MS | [3] |
| Calcium (Ca) | Pipettes | Automated Pipette Washer with 5% HNO₃ rinse | >99.9% (from ~20 ppb to <0.01 ppb) | ICP-MS | [3] |
Experimental Protocols
Standard Cleaning Protocol for General Laboratory Use
This protocol is suitable for general-purpose cleaning of laboratory glassware to remove a wide range of common contaminants.
Materials:
-
Concentrated this compound (ACS Reagent Grade)
-
Deionized (DI) Water or Reverse Osmosis Deionized (RODI) Water
-
Phosphate-free laboratory detergent
-
Appropriate Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat.
Procedure:
-
Pre-Rinse: Immediately after use, rinse glassware thoroughly with tap water to remove gross contamination.
-
Detergent Wash (Optional, for new or very dirty glassware): Wash with a 2% solution of phosphate-free laboratory detergent in hot water.[4] Scrub with a suitable brush if necessary.
-
Tap Water Rinse: Rinse thoroughly with tap water to remove all detergent residues.
-
This compound Soak: Prepare a 10% (v/v) this compound solution by slowly adding concentrated this compound to DI water in a designated acid bath. Immerse the glassware completely in the solution and allow it to soak for at least 4 hours, or overnight.[2][5]
-
DI Water Rinse: Remove the glassware from the this compound bath and rinse it extensively with DI water. A minimum of five rinses is recommended.[6]
-
Final Rinse: Perform a final rinse with high-purity water (e.g., 18.2 MΩ·cm).
-
Drying: Allow the glassware to air dry in a clean environment or dry in an oven. Store in a manner that prevents re-contamination.
Protocol for Trace Metal Analysis (ICP-MS/AAS)
This protocol is designed for the rigorous cleaning of glassware intended for trace metal analysis to minimize background levels of elemental contaminants.
Materials:
-
Trace Metal Grade this compound
-
High-Purity Water (18.2 MΩ·cm)
-
Appropriate PPE
Procedure:
-
Pre-Rinse: Rinse glassware with DI water.
-
This compound Soak: Prepare a 1-20% (v/v) this compound solution using Trace Metal Grade this compound and high-purity water.[4][7] The concentration can be adjusted based on the suspected level of contamination. A 10% solution is a common starting point.[2] Soak the glassware for a minimum of 24 hours in the acid bath.[8]
-
High-Purity Water Rinse: Remove the glassware and rinse thoroughly with high-purity water. At least five rinses are recommended.
-
Final Rinse and Leaching Test (Optional): For ultra-trace analysis, a final rinse with a fresh aliquot of the dilute this compound solution can be performed. This rinse can be analyzed by ICP-MS to confirm the absence of leachable metals.
-
Drying and Storage: Dry the glassware in a clean, dust-free environment (e.g., a laminar flow hood). Store covered or wrapped in clean, metal-free plastic to prevent atmospheric contamination.
Validation Protocol for Cleaning Procedure
This protocol outlines a method to validate the effectiveness of the chosen cleaning procedure.
Objective: To provide documented evidence that the cleaning procedure consistently reduces potential contaminants to below a predetermined acceptance limit.
Procedure:
-
Selection of a "Worst-Case" Contaminant: Choose a contaminant that is representative of the substances used in the laboratory and is considered difficult to clean.
-
Spiking: Intentionally contaminate a set of clean glassware with a known amount of the worst-case contaminant.
-
Cleaning: Subject the spiked glassware to the cleaning protocol being validated.
-
Sampling:
-
Analysis: Analyze the rinse or swab sample using a validated analytical method with sufficient sensitivity to detect the contaminant at the acceptance limit (e.g., ICP-MS for metals, HPLC for organic compounds).
-
Acceptance Criteria: The level of the contaminant in the sample must be below a pre-defined acceptance limit. This limit should be based on the potential impact of the contaminant on subsequent analyses.
Safety Precautions
This compound is a highly corrosive and strong oxidizing agent that requires careful handling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (neoprene or butyl rubber are recommended), safety goggles, a face shield, and a lab coat.[10]
-
Ventilation: Always work with concentrated this compound in a certified chemical fume hood to avoid inhaling toxic vapors.[10]
-
Dilution: When preparing dilute solutions, always add acid to water slowly , never the other way around, to prevent a violent exothermic reaction.[10]
-
Storage: Store this compound in a cool, dry, well-ventilated area away from incompatible materials such as bases, organic compounds, and metals.[11]
-
Spill Response: In case of a spill, neutralize with a suitable agent like sodium bicarbonate and absorb with an inert material. For large spills, evacuate the area and follow institutional emergency procedures.
-
Waste Disposal: Dispose of this compound waste according to institutional and local regulations. Never pour concentrated acid down the drain.[11]
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Cleaning Glassware using this compound - General Lab Techniques [protocol-online.org]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. watersciences.unl.edu [watersciences.unl.edu]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. frederick.cancer.gov [frederick.cancer.gov]
- 7. feedhaccp.org [feedhaccp.org]
- 8. openreseurope-files.f1000.com [openreseurope-files.f1000.com]
- 9. researchgate.net [researchgate.net]
- 10. How to Improve Your ICP-MS Analysis, Part 1: Contamination [thermofisher.com]
- 11. nrc.gov [nrc.gov]
Determining Nitric Acid Concentration: A Guide to Analytical Techniques
Introduction
Accurate determination of nitric acid (HNO₃) concentration is crucial across various scientific and industrial fields, including pharmaceutical development, environmental monitoring, and materials science.[1][2] this compound's role as a strong acid and powerful oxidizing agent necessitates precise quantification for process control, quality assurance, and research applications. This document provides detailed application notes and experimental protocols for several key analytical techniques used to measure this compound concentration, tailored for researchers, scientists, and drug development professionals.
Acid-Base Titration
Acid-base titration is a classical and widely used method for determining the concentration of a this compound solution by neutralizing it with a standard solution of a strong base, typically sodium hydroxide (NaOH).[3] This technique is particularly effective for solutions with high concentrations of this compound.[2]
Application Note
This method offers a straightforward and cost-effective way to determine the total acidity of a sample. The endpoint of the titration, where the acid has been completely neutralized by the base, can be detected using a colorimetric indicator or by monitoring the pH change with a potentiometric sensor. While simple and accurate for pure this compound solutions, the presence of other acidic or basic compounds can interfere with the measurement, leading to erroneously high results.[4]
Experimental Protocol
Objective: To determine the concentration of a this compound solution by titration with a standardized sodium hydroxide solution.
Materials:
-
This compound solution (sample of unknown concentration)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 1.0 N)
-
Phenolphthalein indicator solution
-
Deionized water
-
250 mL Erlenmeyer flask
-
50 mL burette (Class A)
-
Pipette and pipette bulb
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Sample Preparation: Accurately pipette a known volume of the this compound sample into a 250 mL Erlenmeyer flask. The sample volume should be chosen to require a titrant volume that is a significant portion of the burette's capacity for better accuracy. Dilute the sample with approximately 50 mL of deionized water.
-
Indicator Addition: Add 2-3 drops of phenolphthalein indicator to the diluted this compound solution. The solution should remain colorless.
-
Titration Setup: Rinse the burette with a small amount of the standardized NaOH solution and then fill it, ensuring no air bubbles are present in the tip. Record the initial volume of the NaOH solution in the burette to the nearest 0.01 mL.
-
Titration: Slowly add the NaOH solution from the burette to the Erlenmeyer flask while continuously swirling the flask (or using a magnetic stirrer). As the endpoint is approached, the pink color will persist for longer periods.
-
Endpoint Determination: The endpoint is reached when the addition of a single drop of the NaOH solution causes a faint but permanent pink color to appear in the solution.
-
Record Volume: Record the final volume of the NaOH solution in the burette to the nearest 0.01 mL.
-
Calculation: Calculate the concentration of the this compound solution using the following formula:
Molarity of HNO₃ = (Molarity of NaOH × Volume of NaOH used) / Volume of HNO₃ sample
-
Replicates: Perform the titration at least three times and calculate the average concentration.
Ion Chromatography (IC)
Ion chromatography is a powerful and widely used technique for the analysis of anions, including the nitrate ion (NO₃⁻) from dissociated this compound.[3] It is particularly suitable for determining low concentrations of nitrate and for analyzing samples containing multiple anions.
Application Note
IC separates ions based on their interaction with a stationary phase (ion-exchange resin) and a mobile phase (eluent). After separation, the ions are detected, typically by a conductivity detector. This method is highly sensitive and selective, allowing for the simultaneous determination of various anions in a single run. For samples with high concentrations of this compound, a significant dilution is required before analysis.[5] The choice of eluent and column is critical to achieve good separation from other potentially interfering anions.[6]
Experimental Protocol
Objective: To determine the nitrate concentration in a sample using ion chromatography with conductivity detection.
Materials:
-
This compound solution (sample)
-
Deionized water (for dilution and eluent preparation)
-
Nitrate standard solutions (for calibration)
-
Eluent solution (e.g., a mixture of sodium carbonate and sodium bicarbonate)
-
Ion chromatograph system equipped with:
-
Anion-exchange column (e.g., Metrosep A Supp 16)[6]
-
Suppressor device
-
Conductivity detector
-
-
Autosampler or manual injector
-
Syringe filters (0.45 µm)
Procedure:
-
System Preparation: Set up the ion chromatograph according to the manufacturer's instructions. Equilibrate the column with the chosen eluent until a stable baseline is achieved.
-
Sample Preparation: If the sample has a high this compound concentration, dilute it accurately with deionized water to bring the nitrate concentration within the linear range of the instrument.[5] For trace analysis in high-purity this compound, a dilution of 1:1000 may be necessary.[6] Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Calibration: Prepare a series of nitrate standard solutions of known concentrations. Inject the standards into the ion chromatograph and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of the nitrate standards.
-
Sample Analysis: Inject the prepared sample into the ion chromatograph and record the chromatogram.
-
Quantification: Identify the nitrate peak based on its retention time compared to the standards. Determine the peak area for the nitrate in the sample chromatogram.
-
Calculation: Use the calibration curve to determine the concentration of nitrate in the injected sample. Account for the dilution factor to calculate the original concentration of this compound in the sample.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry can be used for the indirect determination of this compound concentration by measuring the absorbance of the nitrate ion. Nitrate ions absorb ultraviolet light at a specific wavelength, typically around 220 nm.[7]
Application Note
This method is rapid and relatively simple, making it suitable for screening a large number of samples. However, its main limitation is the interference from other substances that also absorb UV light in the same region, such as dissolved organic matter.[7] To compensate for this, a second measurement is often taken at a wavelength where nitrate does not absorb (e.g., 275 nm), and this reading is used to correct the primary measurement.[8] The method is generally suitable for samples with low organic matter content.[8]
Experimental Protocol
Objective: To determine the nitrate concentration in a sample using UV-Vis spectrophotometry.
Materials:
-
This compound solution (sample)
-
Deionized water (for dilution and blank)
-
Nitrate standard solutions
-
1 M Hydrochloric acid (HCl)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions. Set the wavelengths to 220 nm and 275 nm.
-
Sample Preparation: Filter the sample if it is turbid.[9] Accurately dilute the sample with deionized water to ensure the absorbance falls within the linear range of the instrument. To 50 mL of the diluted sample, add 1 mL of 1 M HCl and mix thoroughly.[8]
-
Calibration: Prepare a series of nitrate standard solutions and treat them with HCl in the same manner as the samples.
-
Blank Measurement: Fill a quartz cuvette with deionized water containing HCl and use it to zero the spectrophotometer at both 220 nm and 275 nm.
-
Standard Measurement: Measure the absorbance of each standard solution at 220 nm and 275 nm. Calculate the corrected absorbance for each standard using the formula: Corrected Absorbance = Absorbance at 220 nm - (2 × Absorbance at 275 nm).[8]
-
Calibration Curve: Plot the corrected absorbance of the standards against their known concentrations to create a calibration curve.
-
Sample Measurement: Measure the absorbance of the prepared sample at 220 nm and 275 nm and calculate the corrected absorbance.
-
Calculation: Use the calibration curve to determine the concentration of nitrate in the sample. Remember to account for the initial dilution factor.
Electrochemical Methods (Ion-Selective Electrode)
Electrochemical sensors, particularly ion-selective electrodes (ISEs), provide a direct and rapid method for determining the concentration of nitrate ions in a solution.[10]
Application Note
A nitrate ISE is a potentiometric sensor whose voltage response is proportional to the logarithm of the nitrate ion activity in the sample. This technique is fast, portable, and can be used for on-site measurements. However, the accuracy of ISEs can be affected by the presence of interfering ions, such as chloride and bromide.[5] To mitigate these interferences and to maintain a constant ionic strength, an Ionic Strength Adjustor (ISA) solution is typically added to both the standards and the samples before measurement.[1]
Experimental Protocol
Objective: To determine the nitrate concentration in a sample using a nitrate ion-selective electrode.
Materials:
-
This compound solution (sample)
-
Nitrate standard solutions
-
Ionic Strength Adjustor (ISA) solution (e.g., 2 M (NH₄)₂SO₄)
-
Nitrate combination ion-selective electrode
-
pH/ISE meter
-
Magnetic stirrer and stir bar
-
Beakers
Procedure:
-
Electrode Preparation: Prepare the nitrate ISE according to the manufacturer's instructions. This may involve filling with an internal solution and conditioning the electrode by soaking it in a standard nitrate solution.[1]
-
Instrument Setup: Connect the ISE to a pH/ISE meter and set the meter to measure in millivolts (mV).
-
Standard Preparation: Prepare a series of nitrate standard solutions that bracket the expected concentration of the sample. For each 50 mL of standard, add 1 mL of ISA solution.[6]
-
Calibration: Starting with the most dilute standard, place the beaker on a magnetic stirrer and immerse the electrode tip in the solution. Stir at a constant rate. When the reading stabilizes, record the mV value. Rinse the electrode with deionized water and blot dry between each standard measurement. Plot the mV readings of the standards against the logarithm of their concentrations to create a calibration curve.
-
Sample Preparation: Take a known volume of the sample (e.g., 50 mL) and add the same proportion of ISA solution as used for the standards (e.g., 1 mL).
-
Sample Measurement: Immerse the electrode in the prepared sample, stir, and record the stable mV reading.
-
Calculation: Use the calibration curve to determine the nitrate concentration in the sample.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the described analytical techniques for this compound/nitrate determination.
| Analytical Technique | Typical Concentration Range | Accuracy (% Recovery) | Precision (% RSD) | Limit of Detection (LOD) | Key Advantages | Key Disadvantages |
| Acid-Base Titration | ~50% to 70%[4] | >99%[4] | <1%[4] | High | Simple, inexpensive, high precision for concentrated samples.[4] | Not selective, interference from other acids/bases.[4] |
| Ion Chromatography | µg/L to mg/L[5][11] | 95 - 106%[5] | <5% | 0.8 µg/L (for NO₂⁻) and 1.6 µg/L (for NO₃⁻) | High sensitivity and selectivity, simultaneous analysis of multiple anions.[5] | Higher equipment cost, requires sample dilution for concentrated samples.[5] |
| UV-Vis Spectrophotometry | 0.1 to 10 mg/L (as N) | 97 - 100% | <2% | ~0.04 mg/L (as N) | Rapid, simple, good for screening. | Prone to interference from organic matter and other UV-absorbing species.[7] |
| Electrochemical (ISE) | 10⁻⁵ to 0.1 M | Varies with calibration | ~2% | ~10⁻⁶ M | Fast, portable, suitable for on-site measurements. | Susceptible to interference from other ions, requires frequent calibration.[5][11] |
Visualizations
Logical Relationship of Analytical Techniques
Caption: Selection guide for analytical techniques based on sample concentration.
Experimental Workflow: Acid-Base Titration
Caption: Step-by-step workflow for this compound titration.
Experimental Workflow: Ion Chromatography
Caption: General workflow for this compound analysis by ion chromatography.
References
- 1. vernier.com [vernier.com]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound (HNO3) - analysis - Analytice [analytice.com]
- 4. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media [mdpi.com]
- 5. metrohm.com [metrohm.com]
- 6. jcast.fresnostate.edu [jcast.fresnostate.edu]
- 7. researchgate.net [researchgate.net]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. researchgate.net [researchgate.net]
- 10. documentation.hannainst.com [documentation.hannainst.com]
- 11. assets.dwyeromega.com [assets.dwyeromega.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Nitric acid Concentration for Sample Digestion
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing nitric acid concentration for effective sample digestion.
Frequently Asked Questions (FAQs)
Q1: Why is this compound the most commonly used acid for sample digestion?
A1: this compound (HNO₃) is a strong oxidizing agent, making it highly effective at decomposing organic matter and dissolving most metals, converting them into soluble nitrate salts.[1][2][3][4] This property is crucial for preparing samples for elemental analysis techniques like ICP-MS, ICP-OES, and AAS.[1][4] Unlike other acids, it generally does not cause ionic precipitates, ensuring the analytes remain in solution for accurate measurement.[2]
Q2: What is the typical concentration of this compound used for sample digestion?
A2: The optimal concentration of this compound varies depending on the sample matrix, the target analytes, and the digestion method. For many applications, concentrated this compound (65-70%) is used.[5] However, diluted this compound solutions are also effective for certain sample types and can offer benefits such as lower blank values and reduced reagent consumption.[6][7][8] For final analysis by techniques like ICP-MS, the sample is typically diluted to a final acid concentration of 0.5-5% this compound.[3][9][10][11]
Q3: When should I use a mixture of acids instead of just this compound?
A3: While this compound is a powerful oxidizing agent, some materials require a combination of acids for complete digestion.[1][12]
-
Aqua Regia (3:1 HCl:HNO₃): This mixture is used for dissolving noble metals like gold and platinum, as well as other resistant metals and alloys.[3][4][12][13]
-
Inverse Aqua Regia (1:3 HCl:HNO₃): This is a less corrosive alternative to aqua regia that can be used for many of the same applications.[12][13]
-
Hydrofluoric Acid (HF): HF is necessary for the complete digestion of silicate-containing materials, such as soil, sediment, and geological samples.[9][12][13][14]
-
Hydrochloric Acid (HCl): In addition to its use in aqua regia, HCl is sometimes added to stabilize certain elements, like mercury and iron, in the final solution.[12][13]
Q4: What is the role of hydrogen peroxide (H₂O₂) in sample digestion?
A4: Hydrogen peroxide is often added to this compound digestions to increase the oxidation potential, which aids in the decomposition of resistant organic matter.[1][6][15] This can lead to a more complete digestion, clearer final solutions, and a reduction in residual carbon content.[6][16]
Troubleshooting Guide
Issue 1: Incomplete Sample Digestion
-
Symptom: Visible solid particles remain in the digestate, or the solution is cloudy.[1][14]
-
Possible Causes & Solutions:
-
Insufficient Acid Concentration or Volume: The amount of acid may not be enough to completely break down the sample matrix. A general rule of thumb is to use 1 mL of this compound for every 100 mg of sample.[13] Consider increasing the acid-to-sample ratio.
-
Incorrect Acid Mixture: The sample may contain materials resistant to this compound alone (e.g., silicates). For soils and sediments, the addition of hydrofluoric acid (HF) is often necessary for complete dissolution. For noble metals and alloys, aqua regia is required.[4][13]
-
Inadequate Temperature or Time: Digestion is a chemical reaction that is dependent on temperature and time. For open-vessel digestions on a hot plate, a temperature of 95°C ± 5°C is common.[15] Microwave digestion systems can reach much higher temperatures (e.g., 180-220°C), leading to more efficient digestion.[15][17][18] Ensure the digestion temperature and duration are sufficient for your sample type.
-
Large Particle Size: Larger particles have a smaller surface area-to-volume ratio, which can slow down the digestion process. Grinding or milling the sample to a fine powder can significantly improve digestion efficiency.[13]
-
Issue 2: High Residual Carbon Content (RCC)
-
Symptom: The final digested solution has a yellow or brownish tint, indicating the presence of residual organic compounds. This can cause interferences in ICP-MS analysis.
-
Possible Causes & Solutions:
-
Insufficient Oxidizing Power: The this compound alone may not be strong enough to completely oxidize all the organic material in the sample. The addition of hydrogen peroxide (H₂O₂) can enhance the oxidative power of the digestion, leading to a clearer solution and lower RCC.[6][16]
-
Complex Organic Matrix: Samples with high fat or protein content can be particularly challenging to digest. A multi-step digestion process, including a pre-digestion step at a lower temperature, may be necessary.
-
Issue 3: Analyte Loss or Low Recovery
-
Symptom: The measured concentrations of target analytes are lower than expected, or spike recovery tests fail.
-
Possible Causes & Solutions:
-
Volatilization of Elements: Some elements, like mercury (Hg) and chromium (Cr) under certain conditions, can be lost due to volatilization at high temperatures.[19] Using a closed-vessel microwave digestion system can help to minimize these losses. For mercury analysis, the addition of gold can help to stabilize it.[15]
-
Analyte Adsorption to Vessel Walls: Certain elements can adsorb to the surfaces of the digestion vessels, especially if the final acid concentration is too low.[12] The final solution should typically be maintained at a 2-5% this compound concentration to ensure analyte stability.[1][9][10]
-
Precipitation of Insoluble Salts: Although this compound is used to avoid precipitation, some elements can form insoluble salts under certain conditions. The addition of hydrochloric acid can help to keep elements like silver (Ag) in solution.
-
Data Presentation
Table 1: Recommended this compound Concentrations for Different Sample Types
| Sample Type | Digestion Method | Recommended this compound Concentration/Mixture | Reference(s) |
| Aqueous Samples | Microwave Assisted | 1:1 HNO₃ | [15] |
| Soils, Sediments, Sludges | Microwave Assisted | Concentrated HNO₃ and HCl | [15] |
| Plant Material | Hot Plate | Trace-metal grade HNO₃ | [1] |
| Biological Tissues (e.g., cells) | Hot Plate | Concentrated, trace-metal grade HNO₃ | [1] |
| Food Samples (e.g., rice flour) | Microwave Assisted | 5 mL HNO₃ and 1 mL HCl | [15] |
| Titanium Alloys | Microwave Assisted | 10 mL concentrated HCl and 2.0 mL concentrated HNO₃ | [15] |
Table 2: Common Acid Mixtures for Sample Digestion
| Acid Mixture | Composition | Typical Applications | Reference(s) |
| Aqua Regia | 3 parts concentrated HCl to 1 part concentrated HNO₃ | Digestion of noble metals (e.g., gold, platinum) and alloys. | [3][4][12][13] |
| Inverse Aqua Regia | 1 part concentrated HCl to 3 parts concentrated HNO₃ | A less corrosive alternative to aqua regia for many applications. | [12][13] |
| Nitric and Hydrofluoric Acid | HNO₃ and HF | Digestion of silicate-containing materials (e.g., soils, rocks, minerals). | [9][12][13] |
| Nitric and Hydrochloric Acid | HNO₃ and HCl | Stabilization of certain elements (e.g., mercury, iron). | [13] |
Experimental Protocols
Protocol 1: Microwave-Assisted Acid Digestion of Soil and Sediment (Adapted from US EPA Method 3051A)
-
Weigh 0.20 ± 0.001 g of a homogenized sample into a clean microwave digestion vessel.[15]
-
In a fume hood, add 9 mL of concentrated this compound and 3 mL of concentrated hydrochloric acid to the vessel.[15]
-
Seal the vessel and place it in the microwave digestion system.
-
Program the microwave to ramp to a temperature of at least 180°C and hold for a minimum of 20 minutes. Consult the manufacturer's guidelines for specific ramp profiles.[15]
-
After the program is complete, allow the vessel to cool to room temperature.
-
Carefully unseal the vessel in a fume hood.
-
Quantitatively transfer the digested sample to a 50 mL volumetric flask.
-
Rinse the digestion vessel with ultrapure water and add the rinsate to the volumetric flask.
-
Bring the flask to volume with ultrapure water.
-
The sample is now ready for analysis by ICP-OES or ICP-MS. Further dilution may be necessary depending on the analyte concentrations.[15]
Protocol 2: Hot Plate Digestion of Plant Material
-
Weigh 0.2 g of dried and ground plant material into a pre-cleaned 50 mL plastic tube.[1]
-
Add 1 mL of trace-metal grade this compound. Loosely cap the tube to allow gases to escape.[1]
-
Heat the sample at 90°C for 2 hours on a hot plate in a fume hood.[1]
-
Remove the sample from the heat and allow it to cool.
-
Add 0.5 mL of 30% hydrogen peroxide and loosely recap the tube.[1]
-
Heat the sample for an additional hour at 90°C.[1]
-
If solid particles remain, repeat the addition of 0.5 mL of hydrogen peroxide and heating until the solution is clear.[1]
-
Dilute the final digestate with deionized water to achieve a final acid concentration of 2-5% before analysis.[1]
Mandatory Visualization
Caption: Decision workflow for selecting the appropriate acid mixture for sample digestion.
References
- 1. cais.uga.edu [cais.uga.edu]
- 2. rocker.com.tw [rocker.com.tw]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. ibisscientific.com [ibisscientific.com]
- 5. This compound digestion procedure for plant matter analysis with FAAS and MP-AES [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-assisted digestion using dilute this compound solution and investigation of calibration strategies for determination of As, Cd, Hg and Pb in dietary supplements using ICP-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of a digestion procedure based on the use of diluted this compound solutions and H2O2 for the multielement determination of whole milk powder and bovine liver by ICP-based techniques - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 9. ICP-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Solution Mode ICP-MS | Quadrupole ICP-MS Lab | Jackson School of Geosciences | The University of Texas at Austin [jsg.utexas.edu]
- 11. cest.nd.edu [cest.nd.edu]
- 12. Microwave Digestion for ICP Analysis | Anton Paar Wiki [wiki.anton-paar.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. scielo.br [scielo.br]
- 17. Sample Preparation – Dartmouth Trace Element Analysis Core [sites.dartmouth.edu]
- 18. Sample Preparation Problem Solving for Inductively Coupled Plasma-Mass Spectrometry with Liquid Introduction Systems I. Solubility, Chelation, and Memory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: ETAAS Analysis and Nitric Acid Pretreatment
Welcome to the technical support center for Electrothermal Atomic Absorption Spectrometry (ETAAS). This guide is designed for researchers, scientists, and drug development professionals to address common issues related to sample leakage and to provide clear protocols for nitric acid pretreatment.
Frequently Asked Questions (FAQs)
Q1: What is sample leakage in ETAAS and why is it a problem?
A1: Sample leakage in ETAAS refers to the phenomenon where the liquid sample, particularly those with complex biological matrices, seeps out of the graphite tube before or during the initial drying phase of the temperature program. This leads to a loss of analyte, resulting in poor reproducibility and inaccurate, often lower, analytical results.
Q2: Which types of samples are most prone to leakage?
A2: Samples containing high concentrations of proteins or DNA are particularly susceptible to leakage from the graphite tube.[1][2] These macromolecules can interfere with the sample's adhesion to the graphite surface.
Q3: How does this compound pretreatment prevent sample leakage?
A3: this compound acts as a powerful oxidizing agent and chemical modifier.[1][2] It helps to break down the complex organic matrix of the sample, such as denaturing proteins and degrading nucleic acids. This pre-digestion step improves the sample's adherence to the graphite tube surface, ensures more uniform drying, and can reduce non-specific background absorption during analysis.[1][2]
Q4: Is this compound pretreatment suitable for all analytes?
A4: While this compound is a very common and effective modifier for many elements, its suitability should be verified for each specific application.[2] For some volatile elements, the combination of this compound and high pyrolysis temperatures could potentially lead to premature analyte loss. It is always recommended to perform validation experiments, such as spike recovery analysis, to ensure the method's accuracy.
Q5: Can I use other acids for pretreatment?
A5: Other acids and acid mixtures, such as aqua regia (a mixture of this compound and hydrochloric acid), are used for sample digestion prior to AAS analysis, particularly for dissolving metals and alloys.[3] However, for the specific issue of preventing leakage of biological samples in the graphite furnace, this compound has been shown to be highly effective.[1][2]
Q6: What are the signs of incomplete sample digestion or persistent leakage?
A6: Poor reproducibility of replicate measurements, lower than expected analyte signals, and visible residue remaining in the graphite tube after the atomization cycle can all be indicators of incomplete digestion or ongoing leakage issues.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Poor reproducibility of measurements (high RSD). | Sample wicking or leaking out of the graphite tube before drying. | Implement a this compound pretreatment step. You can either dilute the sample 1+1 with 32% (v/v) this compound or add 5 µL of 32% (v/v) this compound directly into the graphite tube before adding your sample.[1][2] |
| Incomplete digestion of the sample matrix. | Increase the concentration of this compound or optimize the temperature program to include a more gradual ramp to a higher pyrolysis temperature. Ensure the sample is fully dried before pyrolysis begins. | |
| Low or no analyte signal. | Loss of analyte due to sample leakage. | Apply the this compound pretreatment as described above to improve sample adhesion to the graphite tube. |
| Analyte loss during the pyrolysis step. | The pyrolysis temperature may be too high for your specific analyte in a this compound matrix. Optimize the pyrolysis temperature by creating a pyrolysis curve to find the highest temperature that can be used without losing the analyte signal. | |
| High background signal. | Incomplete removal of the sample matrix during pyrolysis. | This compound pretreatment generally helps reduce non-specific absorption.[1][2] However, if the background is still high, consider optimizing the pyrolysis temperature and time. A chemical modifier, in addition to this compound, might be necessary for very complex matrices. |
| Graphite tube deteriorates quickly. | High concentrations of this compound can be corrosive to the graphite tube, especially at elevated temperatures. | Use the lowest effective concentration of this compound. A concentration of 0.65% (w/v) has been found to be effective for some applications while minimizing damage to the pyrolytic coating. |
Experimental Protocols
Protocol 1: Sample Dilution with this compound
This protocol is suitable for liquid biological samples prone to leakage.
-
Reagent Preparation: Prepare a 32% (v/v) this compound solution by carefully diluting concentrated this compound with deionized water.
-
Sample Preparation: In a clean microcentrifuge tube, mix your sample with an equal volume of the 32% (v/v) this compound solution (1:1 ratio). For example, mix 100 µL of sample with 100 µL of 32% (v/v) this compound.
-
Vortex: Gently vortex the mixture for 5-10 seconds to ensure homogeneity.
-
ETAAS Analysis: Pipette the desired volume of the this compound-treated sample into the graphite tube.
-
Temperature Program: Develop and optimize a suitable temperature program for your analyte, including drying, pyrolysis, atomization, and clean-out steps.
Protocol 2: Direct Addition of this compound to the Graphite Tube
This protocol is an alternative to sample dilution and can be useful when sample volume is limited.
-
Reagent: Use a 32% (v/v) this compound solution.
-
Pre-treatment: Using the autosampler or a manual pipette, dispense 5 µL of the 32% (v/v) this compound solution into the graphite tube.
-
Sample Addition: Immediately after, dispense your sample into the same graphite tube.
-
ETAAS Analysis: Proceed with the optimized temperature program for your analysis.
Note: The optimal concentration of this compound and the choice of pretreatment method may vary depending on the sample matrix and the analyte of interest. Method validation is crucial.
Quantitative Data Summary
| Parameter | Value/Range | Reference |
| This compound Concentration for Pretreatment | 32% (v/v) | [1][2] |
| Volume for Direct Addition | 5 µL | [1][2] |
| Sample to Acid Dilution Ratio | 1:1 | [1][2] |
| Measurement Repeatability | Better than ±6% | [1][2] |
| Analyte Recoveries (Pb, Pt) | 93% - 104% | [1][2] |
Visualizations
Caption: Experimental workflow for this compound pretreatment in ETAAS.
Caption: Logical relationship of this compound's role in preventing sample leakage.
References
Technical Support Center: Minimizing Matrix Effects in Spectroscopy with Nitric Acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on utilizing nitric acid to minimize matrix effects in atomic spectroscopy techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Atomic Absorption Spectroscopy (AAS). Here you will find answers to frequently asked questions and detailed troubleshooting guides to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in atomic spectroscopy and why are they a problem?
A1: Matrix effects are interferences caused by the components of a sample, other than the analyte of interest.[1][2] These components, collectively known as the matrix, can alter the signal of the analyte, leading to inaccurate quantitative results.[2][3] The effects can manifest as either signal suppression (ion suppression) or signal enhancement (ion enhancement).[2][4] This interference can lead to false negative or false positive results, compromising the reliability of the analysis.[4]
Q2: What is the primary role of this compound in minimizing matrix effects?
A2: this compound is a strong oxidizing agent widely used for sample preparation in atomic spectroscopy.[5][6] Its primary role is to digest the sample matrix, breaking down complex organic and inorganic components into simpler, soluble forms.[5][7] This process helps to:
-
Reduce interferences: By destroying the matrix, this compound minimizes its potential to interfere with the analyte signal during atomization and ionization.[8]
-
Ensure sample homogeneity: Digestion with this compound helps to create a uniform sample solution, which is crucial for reproducible and accurate measurements.
-
Convert analytes to a soluble form: this compound converts metal ions into highly soluble nitrate salts, ensuring they are efficiently introduced into the spectrometer.[8]
Q3: When should I use this compound for sample preparation?
A3: this compound is a versatile reagent suitable for a wide range of sample types, including:
-
Biological samples: Tissues, blood, urine, and plant matter.[9][10][11]
-
Environmental samples: Soil, water, and air filters.[5]
-
Geological samples: Rocks and minerals.[5]
-
Pharmaceuticals: Active pharmaceutical ingredients (APIs) and final products.[5]
It is particularly crucial when analyzing samples with complex organic matrices that can cause significant matrix effects.[9]
Q4: What is the difference between open-vessel and closed-vessel (microwave-assisted) digestion with this compound?
A4: The choice between open-vessel and closed-vessel digestion depends on the sample type, analyte volatility, and desired efficiency.
| Feature | Open-Vessel Digestion (e.g., Hot Plate) | Closed-Vessel Digestion (Microwave-Assisted) |
| Principle | Samples are heated with acid in an open container at atmospheric pressure.[6] | Samples are heated with acid in a sealed vessel under elevated pressure and temperature.[6][12] |
| Digestion Time | Longer (can be hours to overnight).[10] | Faster (typically minutes).[9][12] |
| Temperature | Limited by the boiling point of the acid at atmospheric pressure. | Higher temperatures can be reached due to increased pressure. |
| Analyte Loss | Higher risk of losing volatile analytes. | Reduced risk of losing volatile analytes due to the closed system. |
| Contamination Risk | Higher potential for airborne contamination. | Lower risk of contamination.[9] |
| Efficiency | May result in incomplete digestion for complex matrices. | Generally more complete and efficient digestion.[9] |
Q5: Can I use other acids in combination with this compound?
A5: Yes, combining this compound with other acids can be beneficial for digesting certain types of samples. A common mixture is aqua regia, a 3:1 mixture of hydrochloric acid and this compound, which is effective for dissolving noble metals like gold and platinum.[5][13] For silicate-containing samples, hydrofluoric acid (HF) may be necessary, although it requires special handling precautions.[9] The addition of hydrogen peroxide (H2O2) can also aid in the digestion of organic matter.[11]
Troubleshooting Guides
This section provides step-by-step guidance for resolving common issues encountered when using this compound to minimize matrix effects.
Issue 1: Incomplete Sample Digestion
Symptoms:
-
Visible particulate matter remaining in the sample solution after digestion.
-
Low and/or inconsistent analytical results.
Possible Causes:
-
Insufficient digestion time or temperature.
-
Inappropriate acid concentration or volume.
-
Highly resistant sample matrix.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete sample digestion.
Detailed Steps:
-
Optimize Digestion Parameters: For open-vessel digestion, incrementally increase the hot plate temperature and digestion time. For microwave digestion, adjust the temperature program to include a higher temperature ramp or a longer hold time.[10]
-
Adjust Acid Reagents: Ensure you are using a sufficient volume of concentrated this compound to completely wet and react with the sample. If the matrix is highly organic, a higher acid-to-sample ratio may be necessary.
-
Switch to a More Powerful Digestion Technique: If open-vessel digestion is insufficient, microwave-assisted digestion is a more effective alternative due to its ability to achieve higher temperatures and pressures, leading to a more complete breakdown of the matrix.[9][12]
-
Use a Combination of Acids: For particularly stubborn matrices, consider using a mixture of acids. For example, adding hydrochloric acid to create aqua regia can be more effective for certain metals.[5] For samples with a high organic content, the careful addition of hydrogen peroxide can enhance oxidation.[11]
Issue 2: Analyte Signal Suppression or Enhancement (Persistent Matrix Effects)
Symptoms:
-
Inaccurate and imprecise results, even after acid digestion.
-
Discrepancies between spiked and unspiked sample recoveries.
Possible Causes:
-
High concentrations of residual matrix components.
-
Formation of polyatomic interferences.
-
High salt concentrations in the final sample solution.
Decision Pathway for Mitigating Persistent Matrix Effects:
Caption: Decision pathway for addressing persistent matrix effects.
Detailed Strategies:
-
Sample Dilution: This is often the simplest and most effective first step. Diluting the sample reduces the concentration of interfering matrix components.[9] However, be mindful that dilution also lowers the analyte concentration, which may be a limitation for trace analysis.
-
Internal Standardization: Add a non-analyte element at a known concentration to all samples, standards, and blanks.[14][15] The internal standard should have similar ionization behavior to the analyte and can help to correct for signal fluctuations caused by the matrix.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is as similar as possible to the sample matrix.[16] This helps to ensure that the standards and samples are affected by the matrix in the same way, improving quantification accuracy.
-
Instrumental Optimization: Adjusting ICP-MS or AAS parameters can help to mitigate matrix effects. This may include optimizing the plasma power, nebulizer gas flow rate, or using a collision/reaction cell in ICP-MS to remove polyatomic interferences.[14][17]
Experimental Protocols
Protocol 1: General Open-Vessel this compound Digestion for Plant Material
This protocol is adapted for the preparation of plant matter for analysis by AAS or ICP-MS.[10]
Materials:
-
Dried and pulverized plant material
-
Concentrated (70%) this compound (HNO₃)
-
High-top glass beakers
-
Hot plate
-
Deionized water
-
Appropriate Personal Protective Equipment (PPE): safety goggles, gloves, lab coat.
Procedure:
-
Sample Weighing: Accurately weigh approximately 0.5 g of dried, pulverized plant material into a high-top beaker.
-
Acid Addition: In a fume hood, carefully add 10 mL of concentrated this compound to the beaker. Allow the sample to pre-digest at room temperature for at least 1 hour to allow for initial reactions with easily oxidizable material to subside.
-
Digestion: Place the beaker on a hot plate set to 160°C. Heat the sample for 2 hours. Do not allow the sample to boil dry. The solution should become clear, indicating the breakdown of the organic matter.
-
Cooling and Dilution: Remove the beaker from the hot plate and allow it to cool completely in the fume hood.
-
Final Volume Adjustment: Quantitatively transfer the digested sample to a volumetric flask (e.g., 50 mL) and dilute to the mark with deionized water.
-
Blank Preparation: Prepare a method blank by following the same procedure without the addition of the plant material.
Protocol 2: Microwave-Assisted this compound Digestion for Biological Tissues
This protocol is a general guideline for the digestion of biological tissues using a microwave digestion system.[9][11]
Materials:
-
Biological tissue sample (e.g., 0.25 g)
-
Concentrated (70%) this compound (HNO₃)
-
Microwave digestion vessels
-
Microwave digestion system
-
Deionized water
-
Appropriate PPE
Procedure:
-
Sample Weighing: Accurately weigh the tissue sample directly into a clean microwave digestion vessel.
-
Acid Addition: In a fume hood, add a specified volume of concentrated this compound (e.g., 5-10 mL) to the vessel.
-
Vessel Sealing: Securely cap the vessel according to the manufacturer's instructions.
-
Microwave Program: Place the vessel in the microwave digestion system and run a pre-programmed or custom method. A typical program might involve:
-
Ramping to a high temperature (e.g., 180-200°C) over 10-15 minutes.
-
Holding at the high temperature for 15-20 minutes.
-
A cooling cycle.
-
-
Cooling and Dilution: Once the program is complete and the vessels have cooled to a safe temperature, carefully open the vessels in a fume hood.
-
Final Volume Adjustment: Quantitatively transfer the clear digestate to a volumetric flask and dilute to the desired final volume with deionized water.
-
Blank Preparation: Include a method blank (a vessel with only this compound) in the microwave run.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sample Prep Tech Tip: What is the Matrix Effect | Phenomenex [phenomenex.com]
- 3. What is matrix effect and how is it quantified? [sciex.com]
- 4. tandfonline.com [tandfonline.com]
- 5. ibisscientific.com [ibisscientific.com]
- 6. rocker.com.tw [rocker.com.tw]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Eliminating Matrix Interference in ICP-MS: Proven Methods [eureka.patsnap.com]
- 10. This compound digestion procedure for plant matter analysis with FAAS and MP-AES [protocols.io]
- 11. NEMI Method Summary - B-9001-95 (CV-AAS) [nemi.gov]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. books.rsc.org [books.rsc.org]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. Effective Strategies for ICP-MS Inaccuracies Due to Matrix Effects [eureka.patsnap.com]
- 16. gmi-inc.com [gmi-inc.com]
- 17. Correction of matrix effects in inductively coupled plasma atomic emission spectrometry by interactive power adjustment - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Laboratory-Scale Nitric Acid Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the laboratory-scale synthesis of nitric acid. The information is designed to help improve reaction yields and address common challenges encountered during these sensitive procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound in a laboratory setting?
A1: The two most prevalent methods for laboratory-scale this compound synthesis are the reaction of a nitrate salt (such as sodium nitrate or potassium nitrate) with concentrated sulfuric acid, and a scaled-down version of the Ostwald process. The nitrate salt with sulfuric acid method is simpler and more common in a standard laboratory environment.[1]
Q2: What is the maximum concentration of this compound I can achieve through simple distillation?
A2: this compound and water form a maximum boiling azeotrope at approximately 68% this compound concentration.[2] Distillation of a dilute this compound solution will not yield a concentration higher than this azeotrope. To obtain more concentrated this compound (fuming this compound), a dehydrating agent like concentrated sulfuric acid must be used during the distillation.
Q3: Why does my synthesized this compound have a yellow or brown color?
A3: The yellow or brown color is typically due to the presence of dissolved nitrogen dioxide (NO₂).[3] Nitrogen dioxide is a common byproduct of the synthesis, especially at higher temperatures, as this compound can decompose.
Q4: How can I remove the dissolved nitrogen dioxide to obtain colorless this compound?
A4: To remove the dissolved nitrogen dioxide, you can gently warm the acid and bubble a stream of dry air or carbon dioxide through it.[3] This process, known as sparging, helps to drive off the dissolved NO₂ gas. Another method is redistillation at a lower pressure (vacuum distillation), which can yield a clear, white-fuming this compound.[1]
Troubleshooting Guides
Method 1: Synthesis from Nitrate Salt and Sulfuric Acid
This method involves the reaction of an alkali metal nitrate with concentrated sulfuric acid, followed by distillation of the this compound.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Decomposition of this compound at high temperatures. - Loss of this compound vapor during distillation. | - Ensure an excess of concentrated sulfuric acid is used to drive the reaction to completion.[4] - Carefully control the distillation temperature. Maintain the temperature of the reaction mixture around 83-90°C.[5] - Ensure all glass joints in the distillation apparatus are well-sealed. |
| Brown/Yellow Distillate | - Presence of dissolved nitrogen dioxide (NO₂) due to decomposition of this compound. | - Gently heat the reaction mixture to avoid excessive decomposition. - After distillation, bubble dry air through the collected this compound to remove dissolved NO₂.[3] |
| Reaction Mixture Solidifies | - Insufficient sulfuric acid, leading to the formation of solid potassium or sodium bisulfate. | - Use a sufficient excess of sulfuric acid to keep the reaction mixture in a more fluid state.[4] |
| Violent Reaction/Foaming | - Reaction temperature is too high. - Addition of sulfuric acid is too rapid. | - Control the heating rate carefully. - Add the sulfuric acid slowly and with constant stirring to manage the exothermic reaction. |
Experimental Protocol: Synthesis of this compound from Potassium Nitrate and Sulfuric Acid
Materials:
-
Potassium nitrate (KNO₃)
-
Concentrated sulfuric acid (H₂SO₄, 98%)
-
Distillation apparatus (all glass)
-
Heating mantle
-
Ice bath
Procedure:
-
Carefully add a stoichiometric excess of concentrated sulfuric acid to a round-bottom flask containing potassium nitrate. A common ratio is approximately 1.5 to 2 parts sulfuric acid to 1 part potassium nitrate by weight.
-
Assemble the distillation apparatus, ensuring all joints are securely sealed. Place the receiving flask in an ice bath to efficiently condense the this compound vapors.
-
Gently heat the reaction mixture using a heating mantle. The reaction will begin to produce this compound vapors.
-
Maintain the temperature of the vapor just below the boiling point of this compound (83°C) to minimize decomposition and the formation of nitrogen dioxide.
-
Continue the distillation until no more this compound is collected.
-
If the collected this compound is colored, it can be purified by bubbling dry air through it.
Logical Flow for Troubleshooting Low Yield
Method 2: Laboratory-Scale Ostwald Process
The Ostwald process involves the catalytic oxidation of ammonia to nitric oxide, followed by the oxidation of nitric oxide to nitrogen dioxide, and finally the absorption of nitrogen dioxide in water to form this compound.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Conversion of Ammonia | - Catalyst deactivation or poisoning. - Incorrect reaction temperature. - Inappropriate ammonia-to-air ratio. | - Ensure the catalyst (typically platinum-rhodium gauze) is clean and active. - Maintain the catalyst temperature in the optimal range of 800-950°C.[6] - Adjust the flow rates to achieve the recommended ammonia-to-air ratio (typically around 1:8 to 1:10 by volume).[7] |
| Low Yield of Nitric Oxide | - Side reactions forming nitrogen (N₂) and nitrous oxide (N₂O).[8] - Insufficient catalyst contact time. | - Optimize the reaction temperature and pressure to favor nitric oxide formation. - Adjust the gas flow rate to ensure adequate contact time with the catalyst. |
| Poor Absorption of NO₂ | - High temperature of the absorption water. - Insufficient residence time in the absorption column. | - Use chilled water for absorption to increase the solubility of NO₂. - Ensure a slow gas flow rate through the absorption column to maximize contact time. |
Quantitative Data on Lab-Scale Ostwald Process
The following table summarizes data from a lab-scale study on the catalytic oxidation of nitric oxide (a key step in the Ostwald process) to nitrogen dioxide using different catalysts.
| Catalyst | Feed Composition | Temperature (°C) | Pressure (bar) | NO to NO₂ Conversion (%) |
| Ru on γ-Al₂O₃ | 10% NO, 6% O₂, 15% H₂O, rest Ar | 340 | 4 | 72 |
| γ-Al₂O₃ (wash-coated) | 8% NO, 2% NO₂, 5% O₂, 15% H₂O, rest Ar | Not Specified | Not Specified | 56 |
Data sourced from a study on Ostwald process intensification.[9][10]
Experimental Protocol: Laboratory-Scale Ostwald Process
Materials:
-
Ammonia gas (NH₃)
-
Compressed air
-
Platinum-rhodium gauze catalyst
-
Quartz tube reactor
-
Tube furnace
-
Gas flow controllers
-
Absorption tower with packing material
-
Chilled water circulator
Procedure:
-
Set up the quartz tube reactor containing the platinum-rhodium gauze catalyst inside the tube furnace.
-
Establish a controlled flow of ammonia and air into the reactor using mass flow controllers. The typical ratio is 1 part ammonia to 8-10 parts air by volume.[7]
-
Heat the catalyst to the reaction temperature, typically between 800°C and 950°C.[6]
-
The gaseous products, primarily nitric oxide (NO) and water vapor, exit the reactor.
-
Cool the gas stream and mix it with additional air to oxidize the nitric oxide to nitrogen dioxide (NO₂).
-
Pass the nitrogen dioxide gas through an absorption tower where it comes into contact with chilled water, forming dilute this compound.
-
The unreacted nitric oxide can be recycled back into the oxidation step to improve the overall yield.
References
- 1. owlcation.com [owlcation.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. hobbychemistry.wordpress.com [hobbychemistry.wordpress.com]
- 5. Selective catalytic oxidation of ammonia to nitric oxide via chemical looping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. shivajicollege.ac.in [shivajicollege.ac.in]
- 7. Simple Ways to Make this compound: 11 Steps (with Pictures) [wikihow.com]
- 8. Glauber's this compound synthesis - Sciencemadness Wiki [sciencemadness.org]
- 9. Ostwald Process Intensification by Catalytic Oxidation of Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Nitrogen Oxide Fumes from Nitric Acid Reactions
Welcome to the Technical Support Center for managing nitrogen oxide (NOx) fumes generated during nitric acid reactions. This resource is designed for researchers, scientists, and drug development professionals to ensure safe and effective handling of these potentially hazardous byproducts.
Frequently Asked Questions (FAQs)
Q1: Why are brown fumes produced during my this compound reaction?
A1: this compound is a strong oxidizing agent. When it reacts with many substances, particularly metals and organic compounds, it is reduced, producing a mixture of nitrogen oxides (NOx).[1] The characteristic brown gas is nitrogen dioxide (NO₂), which is formed from the oxidation of initially formed nitric oxide (NO).[2][3] These fumes are corrosive and toxic, necessitating careful management.[3][4][5]
Q2: What are the primary health and safety risks associated with NOx fumes?
A2: Inhalation of nitrogen dioxide (NO₂) fumes can cause severe irritation to the respiratory system.[4][5] Symptoms of exposure can include coughing, shortness of breath, and chest pain.[3][6] High concentrations can lead to pulmonary edema, a serious medical condition where fluid accumulates in the lungs, which can have delayed onset.[5][6] Direct contact with this compound and its fumes can also cause severe skin and eye burns.[4][7]
Q3: What basic safety precautions must I take before starting any this compound reaction?
A3: All work with this compound must be conducted within a certified chemical fume hood.[4][8] Mandatory personal protective equipment (PPE) includes:
-
Eye and Face Protection: Safety goggles and a face shield.[2][4]
-
Hand Protection: Chemical-resistant gloves, such as butyl rubber or Viton® for concentrated this compound.[2] For dilutions below 50%, double-layered nitrile gloves may be acceptable.[2]
-
Body Protection: A lab coat and closed-toe shoes are required.[2][8] An eyewash station and safety shower must be readily accessible.[5][8]
Troubleshooting Guides
Issue 1: Visible brown (NO₂) fumes are escaping the reaction vessel or scrubbing trap.
| Possible Cause | Troubleshooting Step |
| Inadequate Seal | Ensure all joints and connections on your apparatus are properly sealed with appropriate grease or sleeves. |
| Gas Generation Rate Exceeds Scrubber Capacity | Slow down the rate of reaction by cooling the reaction vessel or by adding the reactant more slowly. |
| Scrubbing Solution is Exhausted or Ineffective | Replace the scrubbing solution with a fresh batch. See the "Scrubber Solution Selection Guide" below to ensure you are using an appropriate reagent. |
| Inefficient Gas Dispersion in Scrubber | Ensure the gas delivery tube (bubbler) is positioned well below the surface of the scrubbing liquid and that the bubbles are small enough for efficient contact. A fritted bubbler can improve dispersion. |
Issue 2: The scrubbing solution is not neutralizing the NOx fumes effectively (e.g., color persists, pH test indicates acidity).
| Possible Cause | Troubleshooting Step |
| Incorrect Scrubbing Reagent | Nitric oxide (NO), a common component of NOx, is not efficiently scrubbed by caustic solutions alone.[9][10] An oxidizing agent may be needed in the first stage to convert NO to NO₂.[11][12] |
| Insufficient Reagent Concentration | Increase the concentration of the active reagent in your scrubbing solution. Refer to the "Experimental Protocols" for recommended concentrations. |
| Low Temperature of Scrubbing Solution | The reaction rate between NOx and the scrubbing solution may be too slow at low temperatures. Allow the scrubber to reach ambient temperature. |
| "Suck-back" of Scrubbing Solution | A rapid decrease in gas production can create a vacuum, pulling the scrubbing solution back into the reaction vessel.[13] Install an empty suck-back trap between the reaction vessel and the scrubber. |
Scrubber Solution Selection Guide
The choice of scrubbing solution depends on the composition of the NOx fumes and the experimental scale. For many lab-scale applications, a multi-stage approach may be necessary for high efficiency.
| Scrubbing Reagent | Target Gas(es) | Pros | Cons |
| Sodium Hydroxide (NaOH) | NO₂, Acidic Gases | Inexpensive, readily available.[14] | Inefficient for NO removal.[10] |
| Calcium Hydroxide (Ca(OH)₂) / Sodium Carbonate (Na₂CO₃) | NO₂, Acidic Gases | Low cost, effective for NO₂.[15][16] | Forms insoluble calcium salts; less efficient than NaOH.[17] |
| Hydrogen Peroxide (H₂O₂) | NO, NO₂ | Oxidizes NO to more soluble species, can regenerate this compound.[16][18][19] | More expensive; can be unstable. |
| Sodium Hydrosulfide (NaHS) | NO₂ | Strong reducing agent, fast reaction.[20] | Can produce toxic H₂S gas if pH is not maintained at ≥ 12.5.[20][21] |
Scrubber Efficiency Data
The following table summarizes reported efficiencies for various NOx scrubbing technologies. Note that lab-scale performance can vary based on setup.
| Scrubbing Method/Reagent | Reported Removal Efficiency | Conditions/Notes |
| Multi-Stage Wet Scrubber | >90-99% | Systems using sequential oxidation and reduction stages.[11] |
| Sodium Chlorite (NaClO₂) Oxidative Scrubber | Up to 35% | For a model flue gas with 1030 ppmv NOx.[22] Efficiency is highly dependent on NaClO₂ concentration.[22] |
| Combined Plasma Scrubbing (CPS) | >90% | Converts NO to NO₂ with a plasma discharge before wet scrubbing.[23][24] |
| Hydrogen Peroxide / this compound | 85-95% | For gas streams containing 0.5–1.0 vol. % of nitrogen oxides.[25] |
Experimental Protocols
Protocol 1: Basic Single-Stage Alkaline Scrubbing
This method is suitable for reactions that primarily produce NO₂ or for less stringent emission control.
-
Apparatus Setup:
-
Connect the gas outlet of your reaction vessel via tubing to a gas dispersion tube (bubbler).
-
Place an empty gas washing bottle (suck-back trap) in-line between the reaction vessel and the scrubber.
-
Insert the gas dispersion tube into a second gas washing bottle containing the scrubbing solution.
-
Vent the outlet of the scrubbing bottle to the back of the fume hood.
-
-
Scrubbing Solution Preparation:
-
Prepare a 1-2 M solution of sodium hydroxide (NaOH) or a saturated solution of sodium bicarbonate (NaHCO₃).
-
-
Execution:
-
Ensure a steady but not overly vigorous flow of gas from the reaction is bubbled through the solution.
-
Observe the scrubbing solution for signs of reaction (e.g., temperature increase). Bubbling should cease when the reaction is complete.[26]
-
If brown fumes are observed at the outlet, the solution is likely exhausted and should be carefully replaced.
-
-
Waste Disposal:
-
Neutralize the spent scrubbing solution to a pH of ~7 before disposing of it according to your institution's hazardous waste guidelines.[26]
-
Protocol 2: Two-Stage Oxidizing and Reducing Scrubbing
This is a more robust method for efficiently scrubbing mixtures of NO and NO₂.
-
Apparatus Setup:
-
Set up a series of three gas washing bottles connected by tubing.
-
The first bottle (connected to the reaction vessel) is an empty suck-back trap.
-
The second bottle is the oxidizing scrubber .
-
The third bottle is the reducing/alkaline scrubber .
-
Vent the outlet of the final scrubber to the back of the fume hood.
-
-
Scrubbing Solution Preparation:
-
Oxidizing Scrubber (Bottle 2): Prepare a solution containing 0.5-1% hydrogen peroxide in 1 M sulfuric acid. Caution: Handle peroxide and acid with appropriate PPE.
-
Reducing/Alkaline Scrubber (Bottle 3): Prepare a 2 M solution of sodium hydroxide (NaOH).
-
-
Execution:
-
Pass the effluent gas first through the oxidizing scrubber to convert NO to NO₂ and other oxidized species.
-
The gas then flows into the alkaline scrubber where the acidic NO₂ is neutralized.
-
Monitor both solutions for signs of exhaustion (e.g., cessation of bubbling, color breakthrough).
-
Visual Guides (Graphviz)
Caption: Decision tree for selecting an appropriate NOx scrubbing strategy.
Caption: Experimental workflow for a two-stage NOx scrubbing system.
References
- 1. quora.com [quora.com]
- 2. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 3. What Is this compound? | Arnold & Itkin [arnolditkin.com]
- 4. ehs.ucr.edu [ehs.ucr.edu]
- 5. ehs.washington.edu [ehs.washington.edu]
- 6. nj.gov [nj.gov]
- 7. Essential Safety Protocols for Handling this compound Spills [absorbentsonline.com]
- 8. labproinc.com [labproinc.com]
- 9. advairtech.com [advairtech.com]
- 10. CA2149443A1 - Process for removing nox/sox oxides from gases - Google Patents [patents.google.com]
- 11. NOx Fume Scrubbers [crcleanair.com]
- 12. tri-mer.com [tri-mer.com]
- 13. Sciencemadness Discussion Board - My this compound experiment worked, then failed - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. cecoenviro.com [cecoenviro.com]
- 15. Nitric Oxide Scrubber: Removing NOx with Wet Scrubber Designs [torch-air.com]
- 16. Sciencemadness Discussion Board - Dealing with NO2 fume residues in vessels. - Powered by XMB 1.9.11 [sciencemadness.org]
- 17. Scrubbing with Calcium Hydroxide - Ecospray [ecospray.eu]
- 18. Sciencemadness Discussion Board - Neutralizing NOx fumes - Powered by XMB 1.9.11 [sciencemadness.org]
- 19. usptechnologies.com [usptechnologies.com]
- 20. envitechinc.com [envitechinc.com]
- 21. envitechinc.com [envitechinc.com]
- 22. researchgate.net [researchgate.net]
- 23. Simultaneous removal of nitrogen oxide/nitrogen dioxide/sulfur dioxide from gas streams by combined plasma scrubbing technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. epe.pwr.edu.pl [epe.pwr.edu.pl]
- 26. How to Neutralize this compound: A Step-by-Step Safety Guide [northindustrial.net]
techniques for purifying nitric acid from impurities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of nitric acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Commercial grade this compound typically contains several impurities, with the most common being water, dissolved nitrogen oxides (NOx, primarily NO2), and metallic contaminants.[1][2] The concentration of this compound in commercially available solutions is usually between 68% and 70% in water.[3] Dissolved nitrogen dioxide (NO2) is responsible for the characteristic yellow or reddish-brown color of concentrated this compound.[4][5]
Q2: Why is it not possible to obtain 100% pure this compound by simple fractional distillation of a dilute solution?
A2: this compound and water form a maximum boiling azeotrope at a concentration of approximately 68% this compound and 32% water.[6][7] An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation.[6] When distilling a dilute this compound solution, the vapor will initially be richer in water. As the distillation proceeds, the concentration of this compound in the distillation flask increases until it reaches the azeotropic composition (68%), at which point the vapor and liquid have the same composition, preventing further separation by this method.[6][8]
Q3: What is the purpose of using sulfuric acid in the purification of this compound?
A3: Concentrated sulfuric acid is used as a dehydrating agent to break the this compound-water azeotrope, allowing for the purification of this compound to concentrations above 68%.[9][10] Sulfuric acid has a strong affinity for water and, when added to the this compound solution, it binds with the water molecules. This effectively removes water from the vapor phase during distillation, allowing for the collection of highly concentrated, or "fuming," this compound.[7][11] This process is a form of extractive distillation.[9][12]
Q4: My purified this compound has a yellow tint. What causes this and how can I remove it?
A4: The yellow color in this compound is caused by the presence of dissolved nitrogen dioxide (NO2).[4][5] This impurity arises from the decomposition of this compound, which can be accelerated by exposure to light and heat.[13] To remove the yellow color, you can bubble dry air or an inert gas like nitrogen through the acid to sparge out the dissolved NO2.[14] Alternatively, adding a small amount of urea can chemically reduce the nitrous acid (formed from NO2 in water) to nitrogen gas, carbon dioxide, and water.[15] However, it's important to note that adding urea will also introduce a small amount of water, slightly reducing the final concentration of the this compound.[15]
Q5: What are the key safety precautions to consider when purifying this compound?
A5: The purification of this compound involves handling highly corrosive and oxidizing substances and should always be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. Distillation of this compound can produce toxic nitrogen dioxide fumes.[15] When using sulfuric acid for extractive distillation, be aware that the reaction is exothermic and requires careful, slow addition of the sulfuric acid to the this compound.[16] All glassware should be inspected for cracks or defects before use, as thermal stress during heating can cause equipment failure.[17]
Troubleshooting Guides
Issue 1: Low yield of concentrated this compound during fractional distillation.
| Possible Cause | Troubleshooting Step |
| Inadequate separation of water and this compound. | Ensure a slow and steady distillation rate, typically 1 drop per 3-5 seconds, to allow for proper fractionation.[18] Use a sufficiently long fractionating column (at least 0.25 meters).[18] |
| Distillation stopped prematurely. | Continue the distillation until the temperature of the distillate reaches the boiling point of the azeotrope (approximately 120.5 °C at 1 atm). The desired concentrated acid remains in the distillation flask.[6] |
| Leaks in the distillation apparatus. | Check all joints and connections for a proper seal to prevent the loss of vapor.[17] |
Issue 2: The purified this compound is still yellow or brown.
| Possible Cause | Troubleshooting Step |
| Incomplete removal of dissolved nitrogen oxides (NOx). | After distillation, gently warm the purified acid and bubble a stream of dry air or nitrogen through it to remove residual dissolved NOx.[14] Alternatively, add a small, carefully measured amount of urea to the acid and stir until the color disappears. Be aware this will introduce a small amount of water.[15] |
| Decomposition of this compound during distillation. | Avoid excessive heating during distillation, as high temperatures can promote the decomposition of this compound into NOx.[19] If possible, perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point and minimize decomposition.[20] |
| Improper storage of the purified acid. | Store the purified this compound in a cool, dark place, preferably in a brown glass bottle, to prevent decomposition caused by light.[4][5] |
Issue 3: Inability to achieve a concentration above 68% this compound.
| Possible Cause | Troubleshooting Step |
| Formation of the this compound-water azeotrope. | Simple or fractional distillation alone cannot break the azeotrope.[6] To obtain higher concentrations, extractive distillation with a dehydrating agent is necessary. |
| Insufficient amount of dehydrating agent. | When using extractive distillation with sulfuric acid, ensure a sufficient amount of concentrated sulfuric acid is used to effectively bind the water. A common starting point is an equal volume of concentrated sulfuric acid to 68% this compound.[16] |
| Water contamination in reagents or apparatus. | Ensure all glassware is thoroughly dried before use. Use a high-purity, concentrated dehydrating agent (e.g., 98% sulfuric acid).[16] |
Quantitative Data on Purification Methods
The following table summarizes the expected purity levels after applying different purification techniques.
| Purification Method | Starting Material | Key Reagents/Conditions | Final Purity | Key Impurities Removed |
| Fractional Distillation | Dilute this compound (<68%) | Slow, controlled heating; efficient fractionating column | ~68% HNO₃ (azeotrope) | Water (removed as distillate) |
| Extractive Distillation | Azeotropic this compound (~68%) | Concentrated Sulfuric Acid (H₂SO₄) | >95% HNO₃ | Water |
| Sub-boiling Distillation | Reagent Grade this compound | Sub-boiling temperatures (e.g., up to 82°C) | High-purity acid with metallic impurities in the ng/L (ppt) range[21] | Metallic impurities[21][22] |
| Treatment with Urea | This compound containing dissolved NOx | Urea (CO(NH₂)₂) | - | Dissolved Nitrogen Oxides (NOx) |
Note: The final purity after urea treatment is primarily dependent on the starting purity of the this compound, as this method specifically targets NOx impurities and introduces a small amount of water.
Experimental Protocols
Protocol 1: Fractional Distillation to Concentrate Dilute this compound
This protocol describes the concentration of dilute this compound to the azeotropic composition of approximately 68%.
-
Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (at least 0.25 meters), a condenser, and a receiving flask. Ensure all glassware is clean and dry.
-
Charging the Flask: Add the dilute this compound solution to the round-bottom flask along with a few boiling chips.
-
Distillation: Gently heat the flask. Adjust the heating to maintain a slow distillation rate of approximately 1-2 drops per second.
-
Fraction Collection:
-
Completion: Stop the distillation when the temperature of the vapor reaches 120°C. The liquid remaining in the distillation flask is the concentrated (~68%) this compound.[18]
-
Purification (Optional): If the concentrated acid is yellow, it can be purified by simple distillation to remove dissolved NOx. The initial small fraction of the distillate will contain the majority of the NOx.[15]
Protocol 2: Extractive Distillation with Sulfuric Acid to Produce Fuming this compound
This protocol describes the purification of azeotropic this compound to a concentration above 95%. Caution: This procedure involves highly corrosive and reactive chemicals and should be performed with extreme care in a fume hood.
-
Setup: Assemble a fractional distillation apparatus.
-
Charging the Flask: To the round-bottom flask containing the azeotropic (68%) this compound, slowly and carefully add an equal volume of concentrated (98%) sulfuric acid while cooling the flask in an ice bath to manage the exothermic reaction.[16]
-
Distillation: Gently heat the mixture. The boiling point of fuming this compound is approximately 83°C.[15]
-
Collection: Collect the distillate that comes over between 81-83°C. This is the fuming this compound.[18]
-
Storage: Store the fuming this compound in a tightly sealed glass bottle with a chemically resistant cap, in a cool, dark place.
Protocol 3: Removal of Dissolved Nitrogen Oxides (NOx) with Urea
This protocol is for decolorizing this compound that is yellow due to dissolved NOx.
-
Starting Material: Begin with the yellow, NOx-containing this compound in a suitable beaker or flask.
-
Urea Addition: While stirring, add a small amount of urea incrementally. The reaction produces nitrogen gas, carbon dioxide, and water, which will be visible as effervescence.
-
Observation: Continue adding small portions of urea until the yellow color disappears and the effervescence ceases.
-
Caution: Avoid adding a large excess of urea, as this will unnecessarily dilute the this compound with the water produced in the reaction.[15]
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting guide for yellow this compound.
References
- 1. berghof-instruments.com [berghof-instruments.com]
- 2. agilent.com [agilent.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. quora.com [quora.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. quora.com [quora.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ddpsinc.com [ddpsinc.com]
- 11. researchgate.net [researchgate.net]
- 12. karlancer.com [karlancer.com]
- 13. State why a yellow colour appears in conc. This compound when | KnowledgeBoat [knowledgeboat.com]
- 14. quora.com [quora.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Sciencemadness Discussion Board - this compound Purification - Powered by XMB 1.9.11 [sciencemadness.org]
- 17. Sciencemadness Discussion Board - Somewhat urgent this compound distillation issue - Powered by XMB 1.9.11 [sciencemadness.org]
- 18. prepchem.com [prepchem.com]
- 19. m.youtube.com [m.youtube.com]
- 20. owlcation.com [owlcation.com]
- 21. How to Efficiently Produce Ultrapure Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 2024.sci-hub.st [2024.sci-hub.st]
troubleshooting incomplete digestion with nitric acid mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with incomplete sample digestion using nitric acid mixtures.
Troubleshooting Guides
This section addresses specific problems that may arise during this compound digestion procedures.
Question: Why is my digestion incomplete, leaving behind solid particles or a cloudy solution?
Answer:
Incomplete digestion can stem from several factors related to the sample matrix, the digestion chemistry, and the operational parameters.
-
Resistant Sample Matrix: Your sample may contain components that are not readily digested by this compound alone.
-
Siliceous materials (e.g., soils, sediments, some biological tissues) are resistant to this compound. The addition of hydrofluoric acid (HF) is necessary to break down the silicate matrix.[1][2][3][4][5]
-
Refractory oxides (e.g., Al₂O₃, TiO₂) may require the addition of other acids like hydrochloric acid (HCl) or the use of fusion techniques for complete dissolution.[2]
-
High organic content can be challenging for this compound alone. The addition of an oxidizing agent like hydrogen peroxide (H₂O₂) or perchloric acid (HClO₄) can enhance the digestion of organic matter.[6][7][8][9][10] However, extreme caution is advised with perchloric acid due to its potential for explosive reactions with organic materials.[3][9]
-
-
Insufficient Oxidizing Power: this compound alone may not be sufficient for complex matrices.[9] Combining it with other acids or oxidizers can increase its effectiveness. For instance, a mixture of this compound and hydrogen peroxide increases the oxidative strength of the digestion.[6][7][8][10]
-
Suboptimal Digestion Parameters: The temperature, time, and pressure of the digestion process are critical.
-
If the temperature is too low or the digestion time is too short, the reaction may not go to completion.[6] Increasing the temperature or extending the hold time can often resolve this.[6][11]
-
In microwave digestion, insufficient pressure can also lead to incomplete digestion. Ensure your digestion vessels are properly sealed and can withstand the necessary pressures for your sample type.[6][12]
-
Question: I am observing a precipitate in my sample after digestion. What could be the cause and how can I prevent it?
Answer:
Precipitate formation after digestion can interfere with subsequent analysis. The cause is often related to the insolubility of certain metal salts or the formation of silica gel.
-
Insoluble Salts:
-
Silver, Barium, and Antimony: These elements can precipitate in the presence of hydrochloric acid if the concentration is not carefully controlled.[4] Adding HCl can be necessary for their stabilization, but an excess can lead to precipitation.[4][9]
-
Potassium Perchlorate: When using a mixture of nitric and perchloric acids, potassium can precipitate as potassium perchlorate, which has low solubility.[13]
-
Metal Fluorides: When using HF for silicate-containing samples, insoluble metal fluorides can form, leading to decreased recovery of some elements like copper, iron, manganese, and zinc.[1]
-
-
Silica Gel Formation: When digesting samples with high silicon content, silicic acid can polymerize and form a gelatinous precipitate, which is difficult to filter.[14][15] To avoid this, hydrofluoric acid is typically used to complex the silicon and keep it in solution.[3][4][5]
To prevent precipitation, consider the following:
-
Carefully select your acid mixture based on the sample matrix and target analytes.
-
Optimize the concentration of each acid in the mixture.
-
For siliceous matrices, the addition of HF is crucial to prevent silica gel formation.[3][4][5]
Question: My sample turned black or charred during digestion. What went wrong?
Answer:
Sample charring typically indicates a highly reactive or exothermic reaction, often due to a high concentration of organic material in the sample. This can lead to incomplete digestion and potential loss of volatile analytes.
To mitigate charring:
-
Reduce the sample size. [6]
-
Use a pre-digestion step. Allow the sample to react with the acid at room temperature before applying heat.[6]
-
Increase the ramp time in your microwave digestion program to allow for a more controlled reaction.[6]
-
Add the acid in smaller increments.
-
Consider adding an additional oxidizing agent like hydrogen peroxide to aid in the complete oxidation of the organic matter.[6][7][8][10]
Frequently Asked Questions (FAQs)
Q1: What is the best acid mixture for my sample?
A1: There is no single "best" acid mixture for all samples.[1] The optimal choice depends on the sample matrix and the target analytes. The following table summarizes common acid mixtures and their applications:
| Acid Mixture | Target Matrix/Analytes | Notes |
| This compound (HNO₃) | Easily oxidizable organic matter, general purpose.[3][6][16] | May be insufficient for complex matrices.[9] |
| **HNO₃ + Hydrogen Peroxide (H₂O₂) ** | Organic matrices (e.g., food, biological tissues).[6][7][8][9][10] | Increases oxidative power for more complete digestion. Can cause rapid exothermic reactions.[6] |
| HNO₃ + Hydrochloric Acid (HCl) (Aqua Regia) | Noble metals (e.g., gold, platinum), alloys.[3][5][9] | A 3:1 ratio of HCl to HNO₃ is typically used.[9] Can cause interferences in some analytical techniques.[17] |
| HNO₃ + Hydrofluoric Acid (HF) | Siliceous materials (e.g., soil, sediment, rock).[1][2][3][4][5] | HF is highly corrosive and requires special handling precautions. It effectively dissolves silicates.[2] |
| HNO₃ + Perchloric Acid (HClO₄) | Highly resistant organic materials (e.g., graphite, coal).[3][5] | Extremely powerful oxidizer. WARNING: Can be explosive when mixed with organic materials; use with extreme caution and appropriate safety measures.[9] |
| Multi-acid (HNO₃ + HF + HClO₄ + HCl) | "Near-total" digestion of a wide range of mineral species.[2] | Effective for many elements but can lead to the loss of volatile elements.[2] |
Q2: What are the optimal temperature and time for digestion?
A2: Optimal temperature and time are sample-dependent. However, some general guidelines exist:
| Parameter | Open-Vessel Digestion | Microwave-Assisted Digestion |
| Temperature | Limited by the boiling point of the acid(s) used (e.g., HNO₃ ~120°C).[16] | Can reach higher temperatures (e.g., 180-260°C) due to the pressurized system, leading to more efficient digestion.[3][18] |
| Time | Typically longer, ranging from 1 to several hours.[11][16] | Significantly shorter, often 15-30 minutes.[4][18] |
For specific sample types, optimization is often necessary. For example, a study on plant matter found digestion at 160°C for 2 hours on a hotplate to be highly effective.[11] Another on fish tissue determined 100°C for 120 minutes with this compound was optimal for several heavy metals.[16]
Q3: What safety precautions should I take when working with this compound and its mixtures?
A3: this compound and its mixtures are highly corrosive and can cause severe burns.[19][20][21][22] Always adhere to the following safety protocols:
-
Personal Protective Equipment (PPE): Wear chemical safety glasses, a face shield, chemical-resistant gloves, and a lab coat.[22][23]
-
Ventilation: Always work in a well-ventilated area, preferably within a chemical fume hood.[19][22]
-
Handling: Add acid to water, never the other way around, to prevent splashing and exothermic reactions.[22]
-
Storage: Store this compound in a cool, dry, well-ventilated area away from incompatible materials such as organic compounds, metals, and alcohols.[19][23]
-
Emergency Procedures: Ensure easy access to an eyewash station and safety shower.[23] In case of contact, immediately flush the affected area with plenty of water for at least 15 minutes and seek medical attention.[23]
-
Waste Disposal: Dispose of this compound waste according to federal, state, and local environmental regulations.[22][23]
Experimental Protocols
Protocol 1: General Microwave-Assisted Digestion for Organic Samples (e.g., Plant Tissue)
This protocol is a general guideline and may need to be optimized for your specific sample and microwave system.
-
Sample Preparation: Weigh approximately 0.25-0.5 g of a homogenized, dried sample into a clean microwave digestion vessel.[24]
-
Acid Addition: In a fume hood, add 5-10 mL of concentrated this compound (HNO₃) to the vessel. If the sample has a high organic content, cautiously add 1-2 mL of hydrogen peroxide (H₂O₂).
-
Vessel Sealing: Securely seal the digestion vessel according to the manufacturer's instructions.
-
Microwave Program: Place the vessel in the microwave unit and run a suitable program. A typical program involves a ramp to 180-200°C over 10-15 minutes, followed by a hold at that temperature for 15-20 minutes.
-
Cooling: Allow the vessels to cool completely to room temperature before opening in a fume hood.
-
Dilution: Quantitatively transfer the digested sample to a volumetric flask and dilute to the final volume with deionized water. The sample is now ready for analysis.
Protocol 2: Microwave-Assisted Digestion for Siliceous Samples (e.g., Soil, Sediment) - EPA Method 3052 (Modified)
This protocol is based on EPA Method 3052 for the digestion of siliceous and organically based matrices.[4]
-
Sample Preparation: Weigh approximately 0.25-0.5 g of a representative sample into a microwave digestion vessel equipped with a pressure relief mechanism.[4]
-
Acid Addition: In a fume hood, add 9 ± 0.1 mL of concentrated this compound (HNO₃) and 3 ± 0.1 mL of concentrated hydrofluoric acid (HF) to the vessel.[4] Caution: HF is extremely hazardous and requires special handling procedures.
-
Vessel Sealing: Seal the vessel according to the manufacturer's instructions.
-
Microwave Program: The temperature of each sample should reach 180 ± 5 °C in approximately 5.5 minutes and remain at that temperature for at least 9.5 minutes.[4]
-
Cooling: Allow the vessels to cool completely before venting and opening in a fume hood.
-
Fluoride Complexation (Optional): If the presence of HF interferes with your analysis (e.g., ICP-MS with a glass torch), boric acid can be added to the cooled digestate to complex the fluoride ions.[4]
-
Dilution: Quantitatively transfer the digestate to a volumetric flask and dilute to the final volume with deionized water.
Visualizations
Caption: Troubleshooting workflow for incomplete digestion.
Caption: Decision pathway for selecting the appropriate acid mixture.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. amis.co.za [amis.co.za]
- 3. Microwave Digestion for ICP Analysis | Anton Paar Wiki [wiki.anton-paar.com]
- 4. epa.gov [epa.gov]
- 5. Microwave Digestion for ICP Analysis | Anton Paar Wiki [wiki.anton-paar.com]
- 6. azom.com [azom.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. Evaluation of a digestion procedure based on the use of diluted this compound solutions and H2O2 for the multielement determination of whole milk powder and bovine liver by ICP-based techniques - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 11. This compound digestion procedure for plant matter analysis with FAAS and MP-AES [protocols.io]
- 12. Common Issues in Microwave Digestion Process - Raykol Group (XiaMen) Corp., Ltd. [raykolgroup.com]
- 13. This compound digestion and multi‐element analysis of plant material by inductively coupled plasma spectrometry | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Optimization of an acid digestion procedure for the determination of Hg, As, Sb, Pb and Cd in fish muscle tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound digestion: Topics by Science.gov [science.gov]
- 18. Sample Preparation Problem Solving for Inductively Coupled Plasma-Mass Spectrometry with Liquid Introduction Systems I. Solubility, Chelation, and Memory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ehs.washington.edu [ehs.washington.edu]
- 20. hubbardhall.com [hubbardhall.com]
- 21. carlroth.com [carlroth.com]
- 22. Handling this compound: Best Practices for Corrosive Chemical Management - The Safety Master - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 23. ehs.com [ehs.com]
- 24. dtsc.ca.gov [dtsc.ca.gov]
selecting the appropriate grade of nitric acid for specific applications
Welcome to the Technical Support Center for Nitric Acid. This resource is designed for researchers, scientists, and drug development professionals to assist in the selection of the appropriate grade of this compound for specific applications and to troubleshoot common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common grades of this compound and how do they differ?
A1: this compound is available in various grades, each with different purity levels and intended applications. The primary distinctions lie in the concentration of this compound and the maximum allowable levels of impurities, particularly metals. Common grades include Technical Grade, ACS Reagent Grade, and High-Purity (e.g., Semiconductor or Trace Metal) Grade.
Q2: How do I choose the right grade of this compound for my experiment?
A2: The choice of this compound grade depends on the sensitivity of your application. For general laboratory uses like cleaning glassware, a Technical Grade may suffice. For most analytical and research purposes, ACS Reagent Grade is a reliable choice.[1][2] For highly sensitive applications such as trace metal analysis by ICP-MS or in semiconductor manufacturing, a High-Purity grade is essential to minimize background contamination.[3][4]
Q3: Can the yellow or brown color of this compound affect my experiment?
A3: The yellow or brown color in this compound is typically due to the decomposition of this compound into nitrogen dioxide (NO₂) upon exposure to heat or light.[5][6] For many applications, this discoloration does not significantly impact the results. However, for highly sensitive analyses or reactions where nitrogen oxides could interfere, it is advisable to use a fresh, colorless bottle of this compound.
Q4: What is "fuming this compound" and when is it used?
A4: Fuming this compound is a concentrated form of this compound, typically with a concentration greater than 86%.[5] It is further classified as white fuming this compound (WFNA) or red fuming this compound (RFNA), depending on the amount of dissolved nitrogen dioxide.[5][7] Fuming this compound is a powerful oxidizing and nitrating agent used in specialized applications, including the production of explosives and in some organic synthesis reactions.[5][8][9]
Troubleshooting Guide
Issue 1: High background signal or unexpected peaks in trace metal analysis (e.g., ICP-MS, AAS).
-
Possible Cause: The grade of this compound used for sample digestion and dilution may contain metallic impurities that are interfering with the analysis.
-
Solution: Switch to a higher purity grade of this compound, such as a "Trace Metal Grade" or "Semiconductor Grade," which has guaranteed low levels of metallic contaminants.[3][4] Always run a blank analysis with your acid and diluent to check for contamination.
-
Experimental Protocol: See "Protocol for Trace Metal Analysis Sample Preparation" below.
Issue 2: Poor reproducibility or unexpected side products in organic synthesis.
-
Possible Cause: Impurities in the this compound, such as metal ions or dissolved nitrogen oxides, can catalyze unwanted side reactions or interfere with the primary reaction pathway.
-
Solution: Use a high-purity, colorless this compound (ACS Reagent Grade or higher). If the reaction is sensitive to water, consider using fuming this compound. It is also crucial to control the reaction temperature, as this compound reactions can be highly exothermic.[10][11]
-
Logical Relationship Diagram:
Caption: Troubleshooting logic for organic synthesis issues.
Issue 3: Incomplete sample digestion.
-
Possible Cause: The concentration of this compound may be too low, or the digestion time and temperature are insufficient for the sample matrix.
-
Solution: Increase the concentration of this compound. For resistant materials, a mixture of acids (e.g., aqua regia, a mix of this compound and hydrochloric acid) may be necessary.[12] Ensure the digestion is carried out at an appropriate temperature and for a sufficient duration.
-
Experimental Workflow Diagram:
References
- 1. ecolink.com [ecolink.com]
- 2. alliancechemical.com [alliancechemical.com]
- 3. agilent.com [agilent.com]
- 4. Application Note: Determination of Impurities in Semiconductor-Grade this compound with the NexION 300S ICP-MS | PDF [slideshare.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. essr.umd.edu [essr.umd.edu]
- 7. Welcome to Krunal Acid Agency [krunalacid.com]
- 8. This compound: Exploring Its Versatile Uses [northindustrial.net]
- 9. chemicals.co.uk [chemicals.co.uk]
- 10. This compound [organic-chemistry.org]
- 11. REACTIONS BETWEEN this compound AND ORGANIC COMPOUNDS. A REVIEW (Technical Report) | OSTI.GOV [osti.gov]
- 12. ibisscientific.com [ibisscientific.com]
Validation & Comparative
A Comparative Guide to Nitric and Sulfuric Acid for Sample Digestion
For Researchers, Scientists, and Drug Development Professionals
In the realm of analytical chemistry, the complete digestion of a sample is a critical prerequisite for accurate elemental analysis. The choice of acid for this process is paramount and can significantly impact the efficiency of the digestion and the quality of the subsequent analysis. This guide provides an objective comparison of two of the most commonly employed acids for sample digestion: nitric acid (HNO₃) and sulfuric acid (H₂SO₄). We will delve into their chemical properties, digestion efficacy, and practical considerations, supported by experimental data, to assist researchers in making an informed decision for their specific analytical needs.
Core Principles of Acid Digestion
Acid digestion is a sample preparation technique used to break down a sample matrix, typically organic, to release the inorganic analytes of interest into a solution. This is essential for a variety of analytical techniques, including Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Atomic Absorption Spectroscopy (AAS), which require the sample to be in a liquid form. The ideal digestion acid should effectively decompose the sample matrix without interfering with the analysis of the target elements.
Chemical and Physical Properties
A fundamental understanding of the chemical and physical properties of nitric and sulfuric acid is crucial for their effective application in sample digestion.
| Property | This compound (HNO₃) | Sulfuric Acid (H₂SO₄) |
| Boiling Point | 121 °C[1] | 338 °C[1] |
| Oxidizing Strength | Strong oxidizing agent | Strong oxidizing and dehydrating agent[2] |
| Resulting Salt Solubility | All nitrate salts are soluble in water.[3][4][5] | Some metal sulfates (e.g., lead, barium, calcium, strontium) have low solubility in water.[3][4] |
| Purity | Can be purified to very high levels (trace metal grade). | Purification to high levels is more challenging compared to this compound.[6] |
| Hazards | Corrosive, toxic, strong oxidizer.[7][8] | Extremely corrosive, toxic, strong dehydrating agent, reacts violently with water.[8][9] |
Quantitative Comparison of Digestion Efficiency
The effectiveness of an acid digestion protocol is ultimately determined by the recovery of the target analytes. The following table summarizes experimental data from various studies comparing the performance of this compound, sulfuric acid, and their mixtures for the digestion of different sample matrices.
| Sample Matrix | Analytes | Digestion Method | Recovery (%) | Reference |
| Human Biological Materials | Br, Ca, Cd, Cr, Cu, Fe, Hg, Mn, Ni, Pb, Zn | This compound | Most efficient for all listed elements | [10] |
| Human Biological Materials | Pb | Sulfuric Acid | Lowest recovery | [10] |
| Soil | Cr, Cu, Pb, Zn | This compound, Hydrochloric Acid, Hydrofluoric Acid (Microwave) | Cr: 84.4, Cu: 96.9, Pb: 102.3, Zn: 90.1 | [11] |
| Soil | Cr, Cu, Pb, Zn | EPA Method 3050B (this compound, Hydrogen Peroxide, Hydrochloric Acid) | Cr: 87.6, Cu: 62.1, Pb: 36.0, Zn: 79.7 | [11] |
| Organic Samples (Compost) | Cd, Pb, Cr | This compound-Perchloric Acid | Most efficient | [12] |
| Organic Samples (Compost) | Ni, Co, Cu, Mn, Zn, Fe | Sulfosalicylic Acid | Highest efficiency | [12] |
| Pharmaceutical Ingredients | As, Bi, Cd, Cu, Hg, Mo, Pb, Pd, Pt, V | This compound (Microwave) | 80 - 122 | [13] |
| Plant Material | N, P, K, Ca, Mg | Sulfuric Acid-Selenium | Excellent agreement with standard methods | [14] |
Experimental Protocols
Detailed methodologies are essential for reproducible results. Below are examples of typical digestion protocols using this compound and sulfuric acid.
Protocol 1: this compound Digestion of Plant Material for Elemental Analysis
This protocol is adapted from a procedure for plant matter analysis with FAAS and MP-AES.[15]
Materials:
-
Dried and pulverized plant material (0.5 g)
-
Concentrated this compound (HNO₃, 70%)
-
High-top beakers
-
Hotplate
-
Volumetric flasks
Procedure:
-
Weigh 0.5 g of the dried plant material into a high-top beaker.
-
Add 10 mL of concentrated this compound to the beaker in a fume hood.
-
Allow the sample to pre-digest at room temperature for at least 1 hour or overnight to reduce vigorous initial reactions.
-
Place the beaker on a hotplate set to 160°C and heat for approximately 2 hours, or until the evolution of brown fumes ceases and the solution is clear.
-
Allow the digest to cool to room temperature.
-
Quantitatively transfer the cooled digest to a 50 mL volumetric flask.
-
Dilute to the mark with deionized water and mix thoroughly.
-
The sample is now ready for analysis.
Protocol 2: Nitric and Sulfuric Acid Digestion of Wastewater Samples for Metals Analysis
This protocol is based on the Standard Methods 3030 G for the examination of water and wastewater.[16]
Materials:
-
Well-mixed water or wastewater sample
-
Concentrated this compound (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Beakers
-
Hotplate
Procedure:
-
Take a suitable volume of the well-mixed sample in a beaker.
-
In a fume hood, add 5 mL of concentrated this compound.
-
Bring the sample to a slow boil and evaporate to approximately 15-20 mL.
-
Add 5 mL of concentrated this compound and 10 mL of concentrated sulfuric acid.
-
Heat until dense white fumes of sulfur trioxide (SO₃) appear.
-
If the solution is not clear, continue adding 10 mL portions of this compound and heating until the solution clears.
-
Once the digestion is complete (clear solution and no brownish fumes), cool the beaker.
-
Carefully dilute the digest with deionized water to a suitable volume for analysis.
Logical Workflow for Sample Digestion
The general process of sample digestion follows a logical sequence of steps, from sample preparation to final analysis.
Key Considerations for Choosing an Acid
This compound:
-
Advantages:
-
Forms highly soluble nitrate salts with most elements, preventing precipitation and loss of analytes.[3][4][5]
-
It is a strong oxidizing agent capable of digesting a wide range of organic materials.[17]
-
Available in very high purity grades, which is crucial for trace and ultra-trace metal analysis to minimize contamination.[6]
-
Generally compatible with most modern analytical instrumentation like ICP-MS and AAS.[6][18]
-
-
Disadvantages:
-
Lower boiling point may lead to the loss of volatile elements (e.g., mercury, arsenic) if the digestion temperature is not carefully controlled.
-
May not be aggressive enough to completely digest very refractory or complex matrices on its own.
-
Sulfuric Acid:
-
Advantages:
-
High boiling point allows for digestion at higher temperatures, which can be effective for more resistant organic and inorganic matrices.[1]
-
Acts as a dehydrating agent, which can aid in the charring and subsequent oxidation of organic matter.[2]
-
Often used in Kjeldahl digestions for the determination of nitrogen.[19]
-
-
Disadvantages:
-
Can form insoluble sulfate precipitates with several elements, including lead, barium, strontium, and calcium, leading to inaccurate results for these analytes.[3][4]
-
The high salt content of the final digest can cause interferences in some analytical techniques, particularly ICP-MS.
-
More hazardous to handle due to its strong dehydrating properties and violent reaction with water.[8][9]
-
Signaling Pathway for Acid Selection
The decision-making process for selecting the appropriate digestion acid can be visualized as a signaling pathway, where the sample matrix and target analytes guide the choice.
Conclusion
Both this compound and sulfuric acid are powerful tools for sample digestion, each with a distinct set of advantages and disadvantages.
-
This compound is generally the preferred choice for a wide range of applications due to the high solubility of its nitrate salts and its availability in high-purity grades. It is particularly well-suited for the analysis of a broad spectrum of elements, including those that may precipitate with sulfate.
-
Sulfuric acid , with its high boiling point, is valuable for the digestion of more challenging and resistant sample matrices. However, the potential for sulfate precipitation must be carefully considered, and it may not be suitable if elements like lead, barium, or calcium are of interest.
In many cases, a combination of acids, such as a mixture of nitric and sulfuric acid, can leverage the strengths of both to achieve complete digestion. The optimal choice of digestion acid will always depend on the specific sample matrix, the target analytes, and the analytical technique to be employed. It is highly recommended to perform validation studies with certified reference materials to ensure the chosen digestion method provides accurate and reproducible results for the specific application.
References
- 1. brainly.in [brainly.in]
- 2. researchgate.net [researchgate.net]
- 3. chem.tamu.edu [chem.tamu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Solubility Table [chemteam.info]
- 6. researchgate.net [researchgate.net]
- 7. britannica.com [britannica.com]
- 8. The Differences Between this compound and Sulfuric Acid [postapplescientific.com]
- 9. columbuschemical.com [columbuschemical.com]
- 10. researchgate.net [researchgate.net]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Evaluation of several digestion methods in the extraction of heavy elements from different organic sources [envs.sbu.ac.ir]
- 13. ingentaconnect.com [ingentaconnect.com]
- 14. oar.icrisat.org [oar.icrisat.org]
- 15. This compound digestion procedure for plant matter analysis with FAAS and MP-AES [protocols.io]
- 16. NEMI Method Summary - 3030 G [nemi.gov]
- 17. cais.uga.edu [cais.uga.edu]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
A Comparative Guide to Nitric Acid Digestion Methods for Heavy Metal Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of heavy metals in various samples is a critical aspect of quality control, safety assessment, and research. The foundational step for most analytical techniques, such as Inductively Coupled Plasma (ICP) or Atomic Absorption Spectroscopy (AAS), is the effective digestion of the sample matrix to liberate the target metal ions into a solution. Nitric acid (HNO₃) is a primary and powerful oxidizing agent widely employed for this purpose.
This guide provides an objective comparison of common this compound-based digestion methods, supported by experimental data, to assist in selecting the most appropriate technique for specific analytical needs.
Overview of Digestion Methods
Sample digestion aims to completely break down the sample matrix, leaving the inorganic analytes of interest in a clear, liquid form.[1] The choice of method depends on factors like the sample matrix, the specific heavy metals being analyzed, required throughput, and available equipment. Key methods involving this compound include:
-
Open Vessel Digestion (Hot Plate/Hot Block): Involves heating the sample with acid in an open or loosely covered container.[1] This traditional method is straightforward but can be time-consuming and risks airborne contamination and the loss of volatile elements.[1][2][3]
-
Closed Vessel Microwave-Assisted Digestion: Utilizes microwave energy to rapidly heat the sample and acid in a sealed, high-pressure vessel.[2] This technique allows for temperatures to exceed the acid's normal boiling point, leading to faster and more complete digestions.[2][4]
-
This compound with Co-reagents (e.g., H₂O₂, HCl): The addition of other reagents can enhance digestion efficiency. Hydrogen peroxide (H₂O₂) aids in oxidizing organic matter, while hydrochloric acid (HCl) can help dissolve certain precipitates and is often used in the form of aqua regia (HNO₃:HCl) for noble metals.[5][6][7]
Performance Comparison
The validation of a digestion method hinges on key performance metrics such as accuracy (measured by percent recovery), precision (measured by relative standard deviation or RSD), and the method detection limit (MDL).
Table 1: Comparison of Recovery Rates (%) for Various Digestion Methods
| Method | Matrix | Cr | Cu | Pb | Zn | Reference |
| Microwave (HNO₃ + HCl) | Soil | 84.4 | 96.9 | 102.3 | 90.1 | [8] |
| Microwave (HNO₃ + HF + HCl) | Sediment | 95.1 | 111 | 97.4 | 96.3 | [8] |
| Microwave (HNO₃ only) | Airborne Dust | 88-114 (for various metals) | 88-114 (for various metals) | 88-114 (for various metals) | 88-114 (for various metals) | [9] |
| Hot Plate (EPA 3050B) | Soil | 87.6 | 62.1 | 36.0 | 79.7 | [8] |
| Wet Acid (HNO₃ + H₂O₂) | Hair/Nails | - | Good (but >100%) | - | Good (but >100%) | [5] |
| Microwave (HNO₃) | Pharmaceuticals | 89-122 (for various metals) | 89-122 (for various metals) | 89-122 (for various metals) | 89-122 (for various metals) | [10][11][12] |
Note: Recovery rates are highly matrix-dependent. Data is collated from multiple studies for illustrative comparison.
Table 2: Comparison of Method Precision (RSD %)
| Method | Matrix | Parameter | Precision (RSD %) | Reference |
| Wet Acid (HNO₃ + H₂O₂) | Hair | Within-run (most elements) | < 5% | [5] |
| Wet Acid (HNO₃ + H₂O₂) | Hair | Between-run (Cu, Se, Zn) | 11.03 - 17.96% | [5] |
| Wet Acid (HNO₃ only) | Hair | Between-run (Cu, Se, Zn) | 13.12 - 17.13% | [5] |
| Microwave (HNO₃ only) | Airborne Dust | Reproducibility | < 10% | [9] |
Visualization of Digestion Workflows
A general understanding of the analytical workflow is essential for planning and execution.
Caption: General experimental workflow for heavy metal analysis.
The two most common heating methods, hot block and microwave, follow distinct pathways.
Caption: Comparison of open vessel and closed vessel workflows.
Experimental Protocols
Detailed and standardized protocols are crucial for reproducible and valid results. Below are representative methodologies for common digestion techniques.
Protocol 1: Open Vessel Acid Digestion (Modified from EPA Method 3050B)
This method is a strong acid digestion suitable for dissolving a wide range of elements that may become environmentally available.[6]
-
Apparatus: 250-mL digestion vessels (e.g., Griffin beakers), ribbed watch glasses, adjustable hot plate or block capable of maintaining 95°C ± 5°C.[6]
-
Reagents: Concentrated this compound (HNO₃, trace-metal grade), Hydrogen Peroxide (H₂O₂, 30%), Concentrated Hydrochloric Acid (HCl, trace-metal grade), Reagent Water.[6]
-
Procedure:
-
Weigh 1-2 g of a homogenized sample into a digestion vessel.
-
Add 10 mL of 1:1 HNO₃, mix the slurry, and cover with a watch glass.
-
Heat the sample to 95°C and reflux for 10-15 minutes without boiling.[6]
-
Allow the sample to cool, then add 5 mL of concentrated HNO₃. Replace the watch glass and reflux for 30 minutes. Repeat this step until no brown fumes are generated.[8]
-
Allow the solution to evaporate to approximately 5 mL without boiling.[8]
-
After cooling, add 10 mL of 30% H₂O₂ in small increments to avoid a violent reaction. Heat until effervescence subsides.
-
For analysis by ICP-AES, add 10 mL of concentrated HCl and reflux for an additional 15 minutes.[6]
-
Cool the vessel, rinse the watch glass and vessel walls with reagent water, and filter the digestate if necessary to remove insoluble materials.[13]
-
Transfer the digestate to a 100-mL volumetric flask and bring to volume with reagent water. The sample is now ready for analysis.[6]
-
Protocol 2: Closed Vessel Microwave-Assisted Digestion
This method is preferred for its speed, efficiency, and reduced risk of contamination and analyte loss.[2][3]
-
Apparatus: Microwave digestion system with high-pressure Teflon® vessels.
-
Reagents: Concentrated this compound (HNO₃, trace-metal grade), Reagent Water. Other acids like HCl or H₂O₂ may be added depending on the sample matrix.[10]
-
Procedure:
-
Weigh up to 1 g of the homogenized sample directly into a clean microwave vessel.[10]
-
Carefully add 9 mL of concentrated HNO₃ and 3 mL of HCl (or other appropriate acid mixture) to the vessel.[14] Allow the sample to pre-react for at least 15 minutes if a reaction is visible.
-
Seal the vessels according to the manufacturer's instructions and place them in the microwave unit.
-
Apply a suitable microwave program. A typical program might involve ramping to 180°C over 5-10 minutes and holding for 10-15 minutes.[14] The system monitors and controls the temperature and pressure in the vessels.[2]
-
After the program is complete, allow the vessels to cool to room temperature. This process may be assisted by forced air ventilation.
-
Carefully vent and open the vessels in a fume hood.
-
Quantitatively transfer the digested solution to a clean volumetric flask (e.g., 25 or 50 mL) and dilute to volume with reagent water. The sample is ready for analysis.
-
Method Validation and Selection
The choice of digestion method is a critical decision in the analytical workflow.
-
Microwave-assisted digestion is generally superior in terms of speed, completeness of digestion, and prevention of volatile analyte loss.[2][4] It is the preferred method for many pharmaceutical applications as outlined in USP <233>.[3] Its recovery rates for a wide range of elements are typically high and reproducible.[9][10]
-
Open vessel digestion remains a viable and lower-cost alternative, particularly for easily digestible matrices.[1] However, it is less effective for refractory materials and shows poorer recovery for certain elements like lead and volatile compounds.[3][8]
-
The addition of hydrogen peroxide is effective for samples with high organic content.[5] The combination of nitric and hydrochloric acids can improve recoveries for some metals compared to this compound alone.[7][8]
Ultimately, the method must be validated for the specific sample matrix and target analytes . This involves assessing accuracy, precision, linearity, and detection limits to ensure the data generated is reliable and fit for purpose.[5]
References
- 1. rocker.com.tw [rocker.com.tw]
- 2. The Importance of Microwave Digestion for Trace Metal Analysis | Lab Manager [labmanager.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. azom.com [azom.com]
- 5. Comparison of Digestion Methods for the Determination of Trace Elements and Heavy Metals in Human Hair and Nails - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. researchgate.net [researchgate.net]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Comparison of Microwave-Assisted Digestion and Consensus Open-Vessel Digestion Procedures for Evaluation of Metalliferous Airborne Particulate Matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microwave-assisted digestion using this compound for heavy metals and sulfated ash testing in active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Microwave-assisted digestion using this compound for heavy metals a...: Ingenta Connect [ingentaconnect.com]
- 13. epa.gov [epa.gov]
- 14. spectroscopyworld.com [spectroscopyworld.com]
nitric acid versus other nitrating agents in organic synthesis
The introduction of a nitro group onto an organic molecule is a cornerstone of organic synthesis, pivotal for producing intermediates in the pharmaceutical, agrochemical, and materials science sectors. The choice of nitrating agent is critical, influencing the reaction's efficiency, regioselectivity, and safety. This guide provides a comprehensive comparison of nitric acid-based methods and other nitrating agents, supported by experimental data, detailed protocols, and mechanistic visualizations to aid researchers in selecting the optimal conditions for their synthetic challenges.
Comparative Performance of Nitrating Agents
The efficacy of a nitrating agent is evaluated based on several key parameters, including chemical yield, regioselectivity (the preferential nitration at a specific position on a molecule), reaction conditions, and safety considerations. The following tables summarize the performance of common nitrating agents on various aromatic substrates.
| Nitrating Agent | Substrate | Temperature (°C) | o:m:p Ratio | Yield (%) | Reference |
| Mixed Acid (HNO₃/H₂SO₄) | Toluene | 30-40 | 57:4:39 | ~95 | [1] |
| Chlorobenzene | 60 | 34:1:65 | High | [1] | |
| Benzene | <50 | - | High | [2] | |
| Dinitrogen Pentoxide (N₂O₅) in CH₂Cl₂ | Toluene | -40 | 61.6:1.2:37.2 | High | [1] |
| Anisole | - | o/p mixture | 99 | [3][4] | |
| Nitronium Tetrafluoroborate (NO₂BF₄) | Toluene | Not specified | - | High | [1] |
| Alkylbenzenes | - | - | High | [5] | |
| Solid Acid Catalyst (Zeolite Beta) | Toluene | Room Temp | - | High (para-selective) | [6] |
| Chlorobenzene | Room Temp | High para-selectivity | High | [6] | |
| This compound in Acetic Anhydride | Toluene | Not specified | 59:-:41 | High | [1] |
Key Observations:
-
Mixed acid (HNO₃/H₂SO₄) is the most traditional and cost-effective nitrating system, generally providing high yields. However, it often suffers from a lack of regioselectivity and generates substantial acidic waste, posing environmental concerns.[1][7][8]
-
Dinitrogen pentoxide (N₂O₅) is a potent and cleaner nitrating agent that can be employed in organic solvents at low temperatures. This can be particularly advantageous for substrates that are sensitive to strong acids or high temperatures.[9][10]
-
Nitronium salts , such as nitronium tetrafluoroborate (NO₂BF₄), are highly reactive electrophiles that can be used under anhydrous conditions. They are often the reagent of choice for nitrating deactivated or acid-sensitive aromatic compounds.[1]
-
Solid acid catalysts , like zeolites, represent a greener alternative to conventional methods. They are recyclable, can enhance para-selectivity, and minimize the use of corrosive liquid acids.[6][11]
-
This compound in acetic anhydride can provide different regioselectivity compared to mixed acid, sometimes favoring the formation of the ortho isomer.[1]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful and safe laboratory work. Below are representative procedures for the nitration of aromatic compounds using different nitrating agents.
Protocol 1: Nitration of Toluene using Mixed Acid (HNO₃/H₂SO₄)
Materials:
-
Toluene
-
Concentrated this compound (68%)
-
Concentrated Sulfuric Acid (98%)
-
Ice-salt bath
-
Separatory funnel
-
Sodium bicarbonate solution (10%)
-
Anhydrous sodium sulfate
-
Diethyl ether
Procedure:
-
Prepare the nitrating mixture by slowly adding 1.0 mL of concentrated sulfuric acid to 1.0 mL of concentrated this compound in a conical vial, while cooling in an ice-salt bath.[12][13]
-
To the cooled nitrating mixture, add 1.0 mL of toluene dropwise over a period of 5 minutes, ensuring the temperature does not rise significantly.[12][14]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 5-10 minutes.[12][15]
-
Pour the reaction mixture into 10 mL of cold water in a separatory funnel.
-
Extract the product with two 4 mL portions of diethyl ether.[12]
-
Wash the combined organic layers with 10 mL of 10% sodium bicarbonate solution, followed by 5 mL of water.[12]
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent by evaporation to obtain the nitrotoluene product.[12][13]
Protocol 2: Nitration of Anisole using Dinitrogen Pentoxide (N₂O₅)
Materials:
-
Anisole
-
Dinitrogen pentoxide (N₂O₅)
-
Methylene chloride (CH₂Cl₂)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Dissolve anisole in dry methylene chloride in a flask under an inert atmosphere.
-
Cool the solution to the desired low temperature (e.g., -40 °C).
-
Slowly add a pre-prepared solution of dinitrogen pentoxide in methylene chloride to the anisole solution with stirring.
-
Monitor the reaction progress by a suitable method (e.g., TLC or GC).
-
Upon completion, quench the reaction by carefully adding a cold aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the nitroanisole product.[16]
Protocol 3: Nitration of Benzene using Nitronium Tetrafluoroborate (NO₂BF₄)
Materials:
-
Benzene
-
Nitronium tetrafluoroborate (NO₂BF₄)
-
Anhydrous solvent (e.g., sulfolane or acetonitrile)
-
Inert atmosphere
Procedure:
-
In a flask under an inert atmosphere, dissolve nitronium tetrafluoroborate in the anhydrous solvent.
-
Add benzene to the solution with stirring at a controlled temperature.
-
Allow the reaction to proceed until completion, monitoring by an appropriate analytical technique.
-
Quench the reaction by pouring the mixture into a stirred mixture of ice and water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic extract with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over a drying agent and remove the solvent to obtain nitrobenzene.[5][17]
Protocol 4: Nitration of Chlorobenzene using a Zeolite Catalyst
Materials:
-
Chlorobenzene
-
Zeolite Beta catalyst
-
This compound (90 wt%)
-
Acetic anhydride
-
Reaction vessel with stirring
Procedure:
-
In a reaction vessel, prepare a mixture of Zeolite Beta catalyst, acetic anhydride, and this compound.[6]
-
Add chlorobenzene to the pre-prepared mixture with stirring at room temperature.[6]
-
Allow the reaction to proceed for the desired time, monitoring the conversion and selectivity by GC.
-
After the reaction, filter the solid catalyst from the reaction mixture.
-
The filtrate is then worked up by washing with water and a dilute base to remove residual acids.
-
The organic layer is dried and the solvent is evaporated to yield the nitrochlorobenzene product.[6]
Mandatory Visualizations
Electrophilic Aromatic Nitration Mechanism
The following diagram illustrates the general mechanism for electrophilic aromatic nitration, a fundamental reaction in organic chemistry.
Caption: Mechanism of Electrophilic Aromatic Nitration.
General Experimental Workflow for Aromatic Nitration
This flowchart outlines the typical steps involved in a laboratory-scale aromatic nitration experiment.
Caption: A typical workflow for an aromatic nitration experiment.
Conclusion
The selection of a nitrating agent is a critical decision in organic synthesis that requires careful consideration of the substrate's reactivity, desired regioselectivity, and process safety and environmental impact. While traditional mixed acid nitration remains a widely used and economical method, modern alternatives offer significant advantages. Dinitrogen pentoxide and nitronium salts provide high reactivity under milder and more controlled conditions, making them suitable for sensitive substrates. The development of solid acid catalysts is a significant step towards greener and more sustainable nitration processes, offering high selectivity and catalyst recyclability. Researchers and drug development professionals should weigh the pros and cons of each method in the context of their specific synthetic goals to achieve optimal outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmacy.tiu.edu.iq [pharmacy.tiu.edu.iq]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. orgchemres.org [orgchemres.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04536A [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. cerritos.edu [cerritos.edu]
- 13. scribd.com [scribd.com]
- 14. Making sure you're not a bot! [oc-praktikum.de]
- 15. uwosh.edu [uwosh.edu]
- 16. US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof - Google Patents [patents.google.com]
- 17. orgsyn.org [orgsyn.org]
A Researcher's Guide to Assessing the Purity of Synthesized Nitric Acid
For researchers, scientists, and professionals in drug development, the purity of reagents is paramount. Synthesized nitric acid (HNO₃), a common laboratory reagent, can contain various impurities that may interfere with experimental outcomes. This guide provides a comparative overview of common laboratory synthesis methods and a detailed assessment of analytical techniques used to quantify the purity of the final product.
Comparing Laboratory Synthesis Methods of this compound
The most prevalent laboratory method for synthesizing this compound involves the reaction of a nitrate salt with concentrated sulfuric acid, followed by distillation. The choice of nitrate salt and the purity of the starting materials directly impact the purity of the resulting this compound.
Common Synthesis Reaction:
NaNO₃ (s) + H₂SO₄ (l) → NaHSO₄ (s) + HNO₃ (g)
KNO₃ (s) + H₂SO₄ (l) → KHSO₄ (s) + HNO₃ (g)
Table 1: Comparison of Common Laboratory Synthesis Starting Materials
| Starting Material | Typical Purity Grades | Potential Impurities Introduced | Considerations for Final Purity |
| Sodium Nitrate (NaNO₃) | Technical, Reagent | Chloride, iodide, chlorate, perchlorate, heavy metals | Often more economical. The resulting sodium bisulfate byproduct has different solubility characteristics than the potassium salt, which may affect the distillation process. |
| Potassium Nitrate (KNO₃) | Technical, Reagent | Chloride, sodium, heavy metals | The potassium bisulfate byproduct may be easier to handle in some setups. Purity is highly dependent on the grade of the starting salt. |
| Sulfuric Acid (H₂SO₄) | Technical, Reagent, Trace Metal | Heavy metals, sulfate particulates, other volatile acids | The primary source of sulfate impurities. Using a high-purity, low-metal grade is crucial for sensitive applications. |
A significant impurity in synthesized this compound is dissolved nitrogen dioxide (NO₂), which forms from the thermal decomposition of this compound, especially if the distillation is carried out at atmospheric pressure.[1] This imparts a yellow to reddish-brown color to the acid and is a major factor in its oxidative properties.
Analytical Techniques for Purity Assessment
A variety of analytical techniques can be employed to assess the purity of synthesized this compound. The choice of method depends on the target impurities and the required level of sensitivity.
Acid-Base Titration for Assay of this compound
This classical method determines the total acidity of the sample, which is then used to calculate the concentration of this compound. It is a reliable and widely used technique for determining the overall strength of the acid.[2]
Table 2: Performance Characteristics of Acid-Base Titration
| Parameter | Typical Value/Range | Notes |
| Analyte | Total Acidity (calculated as % HNO₃) | Measures the concentration of the acid, not specific impurities. |
| Precision | High | As per ASTM E1584, the standard deviation for a single determination is low. |
| Accuracy | High | Dependent on the accuracy of the standardized titrant. |
| Interferences | Other acidic or basic impurities | Any other acids present will be titrated along with the this compound, leading to an overestimation of the concentration. |
Ion Chromatography (IC) for Anionic Impurities
Ion chromatography is a powerful technique for the separation and quantification of ionic species. In the context of this compound analysis, it is primarily used to determine the concentration of anionic impurities such as sulfate (SO₄²⁻) and chloride (Cl⁻).[3]
Table 3: Performance Characteristics of Ion Chromatography for Anion Analysis in this compound
| Parameter | Typical Value/Range | Notes |
| Analytes | Sulfate (SO₄²⁻), Chloride (Cl⁻), Phosphate (PO₄³⁻), etc. | Can simultaneously measure multiple anions. |
| Detection Limits (LOD) | low-µg/L (ppb) range | Highly sensitive for trace anion determination.[4] |
| Quantification Limits (LOQ) | low-µg/L (ppb) range | Allows for precise measurement of trace impurities.[4] |
| Sample Preparation | Dilution of the concentrated acid | A 1:100 dilution is a common practice to protect the column and detector.[3] |
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for Metallic Impurities
For applications where trace metal contamination is a concern, such as in the semiconductor and pharmaceutical industries, ICP-MS is the method of choice. It offers exceptional sensitivity for the detection and quantification of a wide range of metallic and some non-metallic elements.[5]
Table 4: Performance Characteristics of ICP-MS for Trace Metal Analysis in this compound
| Parameter | Typical Value/Range | Notes |
| Analytes | Wide range of elements (e.g., Na, K, Ca, Fe, Cu, Pb, etc.) | Capable of multi-element analysis. |
| Detection Limits (LOD) | pg/L (ppt) to ng/L (ppb) range | Extremely sensitive, making it ideal for ultra-trace analysis.[5] |
| Quantification Limits (LOQ) | pg/L (ppt) to ng/L (ppb) range | Provides accurate quantification at very low concentrations.[5] |
| Sample Preparation | Direct analysis or dilution with ultrapure water | Minimal sample preparation reduces the risk of contamination. |
Experimental Protocols
Experimental Protocol 1: Assay of this compound by Acid-Base Titration (Based on ASTM E1584)
Objective: To determine the total acidity and calculate the concentration of a synthesized this compound sample.
Materials:
-
250 mL Erlenmeyer flask
-
50 mL burette, Class A
-
Analytical balance
-
Standardized 1.0 N Sodium Hydroxide (NaOH) solution
-
Phenolphthalein indicator solution
-
Deionized water
Procedure:
-
Accurately weigh a clean, dry 250 mL Erlenmeyer flask.
-
Carefully add a known mass (approximately 2.5 - 3.5 g for 60-70% this compound) of the synthesized this compound to the flask and record the exact weight.
-
Add approximately 50 mL of deionized water to the flask.
-
Add 2-3 drops of phenolphthalein indicator to the solution.
-
Fill the burette with the standardized 1.0 N NaOH solution and record the initial volume.
-
Titrate the this compound solution with the NaOH solution until a faint, permanent pink color is observed.
-
Record the final volume of the NaOH solution used.
-
Calculate the percentage of this compound using the following formula:
% HNO₃ = (V × N × 6.301) / W
Where:
-
V = volume of NaOH solution used (mL)
-
N = normality of the NaOH solution
-
W = weight of the this compound sample (g)
-
6.301 is the milliequivalent weight of HNO₃ multiplied by 100.
-
Experimental Protocol 2: Determination of Sulfate Impurity by Ion Chromatography
Objective: To quantify the concentration of sulfate ions in a synthesized this compound sample.
Materials:
-
Ion chromatograph with a conductivity detector
-
Anion-exchange column suitable for separation in a high nitrate matrix
-
Eluent solution (e.g., a sodium carbonate/sodium bicarbonate solution)
-
Sulfate standard solutions
-
0.45 µm syringe filters
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a 1:100 (v/v) dilution of the synthesized this compound sample with deionized water. For example, pipette 1 mL of the this compound sample into a 100 mL volumetric flask and dilute to the mark with deionized water.
-
Filter the diluted sample through a 0.45 µm syringe filter into an autosampler vial.
-
Prepare a series of sulfate standard solutions of known concentrations.
-
Set up the ion chromatograph with the appropriate column, eluent, and operating conditions.
-
Generate a calibration curve by injecting the sulfate standard solutions and recording the peak areas.
-
Inject the prepared this compound sample into the ion chromatograph.
-
Identify and quantify the sulfate peak in the sample chromatogram by comparing its retention time and peak area to the calibration curve.
Experimental Protocol 3: Analysis of Trace Metals by ICP-MS
Objective: To determine the concentration of trace metallic impurities in a synthesized this compound sample.
Materials:
-
Inductively Coupled Plasma - Mass Spectrometer (ICP-MS)
-
Ultrapure water (18.2 MΩ·cm)
-
Multi-element standard solutions for calibration
-
Acid-leached sample tubes
Procedure:
-
Prepare a dilution of the synthesized this compound sample with ultrapure water. The dilution factor will depend on the expected concentration of impurities and the sensitivity of the instrument (e.g., 1:10 or 1:100).
-
Prepare a series of multi-element calibration standards in a matrix that matches the diluted sample (i.e., in dilute, high-purity this compound).
-
Tune and calibrate the ICP-MS instrument according to the manufacturer's instructions.
-
Analyze a blank solution (dilute, high-purity this compound) to establish the background levels.
-
Introduce the prepared this compound sample into the ICP-MS.
-
Acquire the mass spectral data for the elements of interest.
-
Quantify the concentration of each metallic impurity by comparing the signal intensities to the calibration curves.
Visualizing Experimental Workflows and Logic
Experimental Workflow Diagrams
Caption: Workflow for determining this compound concentration by acid-base titration.
References
- 1. researchgate.net [researchgate.net]
- 2. sciencepub.net [sciencepub.net]
- 3. DSpace [dr.lib.iastate.edu]
- 4. CN101776652A - Analysis method of content of nitrosyl sulfuric acid, sulfuric acid and sulfur trioxide in nitrosyl sulfuric acid solution produced from oxynitride - Google Patents [patents.google.com]
- 5. repository.library.noaa.gov [repository.library.noaa.gov]
A Comparative Guide to the Quantitative Analysis of Nitrate Salts in Nitric Acid Solutions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common analytical techniques for the quantitative determination of nitrate salts within nitric acid solutions. In environments where precise nitrate concentration is critical, such as in various research applications and throughout the drug development process, selecting the appropriate analytical methodology is paramount. This document offers an objective evaluation of prevalent methods, supported by experimental data, to inform the selection of the most suitable technique for specific laboratory needs.
Performance Comparison of Key Analytical Methods
The selection of an analytical method for nitrate quantification is a critical decision that balances the need for accuracy and precision with practical considerations such as sample throughput, cost, and potential interferences. The following table summarizes the key performance characteristics of four widely used methods: Ion Chromatography (IC), Spectrophotometry (Cadmium Reduction and Salicylic Acid methods), and Ion-Selective Electrodes (ISE).
| Method | Principle | Typical Linear Range | Limit of Detection (LOD) | Accuracy (% Recovery) | Precision (%RSD) | Key Advantages | Key Disadvantages |
| Ion Chromatography (IC) | Anion exchange separation followed by conductivity detection. | 1 - 100 ppm[1] | 0.017 ppm[1] | 95 - 106%[2] | < 2%[1] | High selectivity and sensitivity; capable of simultaneous analysis of multiple anions.[2][3] | Higher initial equipment cost; requires skilled operator. |
| Spectrophotometry (Cadmium Reduction) | Reduction of nitrate to nitrite, followed by colorimetric determination of nitrite.[4] | 0.001 - 0.100 mg/L as N[4] | 0.001 mg/L N[4] | ~97 - 100%[5] | ~1%[6] | High sensitivity; well-established and widely used method. | Use of toxic cadmium; potential for interference from other reducible species.[7] |
| Spectrophotometry (Salicylic Acid) | Nitration of salicylic acid in a strong acid medium to form a colored product.[8][9] | 0.1 - 1.0 mg/L N[10][11] | ~0.04 mg/L N[12] | ~102.6%[10][11] | ~3.3%[10][11] | Simple, rapid, and inexpensive; avoids the use of toxic cadmium.[10][11] | Potential for matrix interference, especially from colored samples.[10][11] |
| Ion-Selective Electrode (ISE) | Potentiometric measurement of nitrate ion activity.[13] | Micromolar to molar range[13] | Micromolar range[13] | Varies with matrix | Can be higher than other methods[14] | Direct measurement; portable and suitable for field use.[13] | Susceptible to interference from other ions (e.g., chloride, nitrite); requires frequent calibration.[13] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a general guide and may require optimization based on specific sample matrices and laboratory conditions.
Ion Chromatography (IC)
Objective: To determine the concentration of nitrate in a this compound solution using ion chromatography with suppressed conductivity detection.
Materials:
-
Ion chromatograph equipped with a suppressed conductivity detector.
-
Anion-exchange column (e.g., Dionex IonPac AS18).[1]
-
Eluent: 39 mM Potassium Hydroxide (KOH).[1]
-
Nitrate stock standard solution (1000 ppm).
-
Deionized water (18 MΩ·cm).
-
Sample filters (0.45 µm).
Procedure:
-
Eluent Preparation: Prepare the 39 mM KOH eluent from a concentrated stock solution using deionized water. Degas the eluent before use.
-
Instrument Setup: Set up the ion chromatograph with the appropriate anion-exchange column. Equilibrate the system with the eluent at a flow rate of 1 mL/min until a stable baseline is achieved.[1]
-
Calibration: Prepare a series of nitrate calibration standards (e.g., 1, 5, 10, 50, 100 ppm) by diluting the stock standard solution with deionized water.[1] Inject each standard and record the peak area. Construct a calibration curve by plotting peak area against concentration.
-
Sample Preparation: Dilute the this compound sample with deionized water to bring the nitrate concentration within the linear range of the calibration curve. A 1:100 (w/w) dilution is often appropriate for concentrated this compound samples.[2] Filter the diluted sample through a 0.45 µm filter.
-
Analysis: Inject the prepared sample into the ion chromatograph and record the chromatogram.
-
Quantification: Identify the nitrate peak based on its retention time. Determine the concentration of nitrate in the sample by comparing its peak area to the calibration curve.
Spectrophotometry (Salicylic Acid Method)
Objective: To determine the concentration of nitrate in a solution via colorimetric reaction with salicylic acid.
Materials:
-
UV-Vis Spectrophotometer.
-
Salicylic Acid Reagent: 5% (w/v) salicylic acid in concentrated sulfuric acid.[9][15]
-
2N Sodium Hydroxide (NaOH) solution.[9]
-
Nitrate stock standard solution (250 µg/mL NO3-N).[9]
-
Deionized water.
Procedure:
-
Reagent Preparation:
-
Salicylic Acid Reagent: Dissolve 5g of salicylic acid in 100 mL of concentrated H2SO4. This reagent should be prepared fresh weekly and stored in a brown bottle.[9]
-
2N NaOH: Dissolve 80g of NaOH pellets in deionized water and dilute to 1 L.
-
-
Calibration: Prepare a series of nitrate standards (e.g., 0, 12.5, 25, 37.5, 50, 62.5 µg NO3-N in a 0.25 mL aliquot) by diluting the stock standard.[9]
-
Sample and Standard Preparation:
-
Pipette 0.25 mL of each standard or sample extract into a 50 mL Erlenmeyer flask.[9]
-
Add 0.8 mL of the salicylic acid-H2SO4 reagent and mix thoroughly.[9]
-
Allow the reaction to proceed for 20 minutes at room temperature.[9]
-
Slowly add 19 mL of 2N NaOH to raise the pH above 12 and cool to room temperature.[15]
-
-
Measurement: Measure the absorbance of the yellow-colored solution at 410 nm using the spectrophotometer. Use a blank solution (0.25 mL deionized water with reagents) to zero the instrument.[9]
-
Quantification: Construct a calibration curve by plotting absorbance versus nitrate concentration for the standards. Determine the nitrate concentration in the sample from its absorbance using the calibration curve.
Potentiometric Titration
Objective: To determine the concentration of nitrate in an acidic solution by potentiometric titration.
Materials:
-
Potentiometer with a nitrate ion-selective electrode (ISE) and a reference electrode (e.g., Ag/AgCl).
-
Burette.
-
Standardized titrant solution (e.g., 0.1 M FeSO4 in acidic medium).
-
Magnetic stirrer and stir bar.
Procedure:
-
Instrument Setup: Connect the nitrate ISE and reference electrode to the potentiometer. Calibrate the electrode system using standard nitrate solutions.
-
Sample Preparation: Place a known volume of the this compound sample into a beaker. Add any necessary reagents to adjust the ionic strength and pH, as recommended by the electrode manufacturer.
-
Titration:
-
Immerse the electrodes in the sample solution and begin stirring.
-
Add the titrant from the burette in small increments.
-
Record the potential (in mV) after each addition, allowing the reading to stabilize.
-
-
Endpoint Determination: Continue the titration past the equivalence point. The endpoint is identified by the largest change in potential for a given volume increment. This can be determined from a plot of potential versus titrant volume, or more accurately from the first or second derivative of the titration curve.
-
Calculation: Calculate the concentration of nitrate in the sample based on the volume of titrant required to reach the endpoint and the stoichiometry of the reaction.
Visualizing the Workflow and Method Selection
To aid in understanding the analytical process and selecting the most appropriate method, the following diagrams are provided.
Caption: General workflow for the quantitative analysis of nitrate.
Caption: Decision tree for selecting a nitrate analysis method.
References
- 1. chesci.com [chesci.com]
- 2. metrohm.com [metrohm.com]
- 3. ANALYTICAL METHODS - Toxicological Profile for Nitrate and Nitrite - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ccal.oregonstate.edu [ccal.oregonstate.edu]
- 5. sciforschenonline.org [sciforschenonline.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. benchchem.com [benchchem.com]
- 8. prometheusprotocols.net [prometheusprotocols.net]
- 9. sydney.edu.au [sydney.edu.au]
- 10. safegroproject.com [safegroproject.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Nitrate and Nitrite Testing Methods, An Overview of Common Analytical Techniques - Olympian Water Testing, LLC [olympianwatertesting.com]
- 14. researchgate.net [researchgate.net]
- 15. theacademic.in [theacademic.in]
A Comparative Guide to the Oxidizing Strength of Nitric Acid and Other Oxidizers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the oxidizing strength of nitric acid with other common oxidizing agents, supported by quantitative data and detailed experimental methodologies. The information is intended to assist in the selection of appropriate oxidizing agents for various research, development, and manufacturing applications.
Quantitative Comparison of Oxidizing Strength
The oxidizing strength of a substance is quantified by its standard electrode potential (E°). A more positive standard reduction potential indicates a stronger oxidizing agent, signifying a greater tendency to accept electrons.[1][2] The following table summarizes the standard reduction potentials for this compound and a selection of other common oxidizing agents.
| Oxidizing Agent | Reduction Half-Reaction | Standard Electrode Potential (E°), Volts (V) |
| Fluorine | F₂(g) + 2e⁻ → 2F⁻(aq) | +2.87 |
| Ozone | O₃(g) + 2H⁺(aq) + 2e⁻ → O₂(g) + H₂O(l) | +2.07 |
| Hydrogen Peroxide | H₂O₂(aq) + 2H⁺(aq) + 2e⁻ → 2H₂O(l) | +1.78 |
| Potassium Permanganate | MnO₄⁻(aq) + 8H⁺(aq) + 5e⁻ → Mn²⁺(aq) + 4H₂O(l) | +1.51 |
| Chlorine | Cl₂(g) + 2e⁻ → 2Cl⁻(aq) | +1.36 |
| Potassium Dichromate | Cr₂O₇²⁻(aq) + 14H⁺(aq) + 6e⁻ → 2Cr³⁺(aq) + 7H₂O(l) | +1.33 |
| Oxygen | O₂(g) + 4H⁺(aq) + 4e⁻ → 2H₂O(l) | +1.23 |
| This compound (concentrated) | NO₃⁻(aq) + 2H⁺(aq) + e⁻ → NO₂(g) + H₂O(l) | +0.80 |
| This compound (dilute) | NO₃⁻(aq) + 4H⁺(aq) + 3e⁻ → NO(g) + 2H₂O(l) | +0.96 |
| Bromine | Br₂(l) + 2e⁻ → 2Br⁻(aq) | +1.07 |
| Silver Ion | Ag⁺(aq) + e⁻ → Ag(s) | +0.80 |
| Iron(III) | Fe³⁺(aq) + e⁻ → Fe²⁺(aq) | +0.77 |
| Iodine | I₂(s) + 2e⁻ → 2I⁻(aq) | +0.54 |
| Copper(II) | Cu²⁺(aq) + 2e⁻ → Cu(s) | +0.34 |
Note: The oxidizing strength of this compound is dependent on its concentration and the specific reaction conditions. In concentrated solutions, the reduction product is typically nitrogen dioxide (NO₂), while in dilute solutions, nitric oxide (NO) is often formed.
Experimental Protocols for Determining Oxidizing Strength
The relative oxidizing strengths of different substances can be determined through various experimental methods, ranging from qualitative observations to quantitative electrochemical measurements.
Qualitative Analysis: Reaction with a Series of Reducing Agents
This method provides a relative ranking of oxidizing agents by observing their reactions with a set of known reducing agents. A stronger oxidizing agent will be able to oxidize a wider range of reducing agents.
Objective: To qualitatively compare the oxidizing strength of this compound, bromine, and iodine.
Materials:
-
Test tubes and rack
-
Droppers
-
Solutions of dilute this compound (1 M), bromine water (Br₂), and iodine solution (I₂)
-
Solutions of potassium bromide (KBr, 0.1 M) and potassium iodide (KI, 0.1 M)
-
Starch indicator solution
-
Fume hood
Procedure:
-
Label six test tubes (1-6).
-
In test tube 1, add 2 mL of KBr solution.
-
In test tube 2, add 2 mL of KI solution.
-
In test tube 3, add 2 mL of KBr solution.
-
In test tube 4, add 2 mL of KI solution.
-
In test tube 5, add 2 mL of KBr solution.
-
In test tube 6, add 2 mL of KI solution.
-
To test tubes 1 and 2, carefully add a few drops of dilute this compound under a fume hood. Observe any color changes. The production of a brown color indicates the formation of I₂. Add a few drops of starch indicator to confirm the presence of iodine (a blue-black color will appear).
-
To test tubes 3 and 4, add a few drops of bromine water. Observe any color changes.
-
To test tubes 5 and 6, add a few drops of iodine solution. Observe any color changes.
Interpreting Results:
-
If this compound oxidizes Br⁻ to Br₂ (a yellow-orange solution) and I⁻ to I₂ (a brown solution, turning blue-black with starch), it is a stronger oxidizing agent than both bromine and iodine.
-
If bromine oxidizes I⁻ to I₂ but not Br⁻ (no reaction), it is a stronger oxidizing agent than iodine but weaker than this compound (if this compound oxidized Br⁻).
-
If iodine does not react with either Br⁻ or I⁻, it is the weakest oxidizing agent of the three.
Quantitative Analysis: Redox Titration
Redox titrations allow for the quantitative determination of the concentration of an oxidizing or reducing agent. By titrating an unknown oxidizing agent against a known standard reducing agent, its oxidizing strength can be inferred.[3]
Objective: To determine the concentration of a potassium permanganate solution (a strong oxidizing agent) by titrating it against a standard solution of oxalic acid (a reducing agent).
Materials:
-
Burette and stand
-
Pipette and bulb
-
Erlenmeyer flask
-
Standard solution of oxalic acid (H₂C₂O₄)
-
Potassium permanganate (KMnO₄) solution of unknown concentration
-
Dilute sulfuric acid (H₂SO₄)
-
Hot plate or Bunsen burner
Procedure:
-
Rinse the burette with a small amount of the KMnO₄ solution and then fill it, ensuring no air bubbles are present in the tip. Record the initial volume.
-
Pipette a known volume (e.g., 25.00 mL) of the standard oxalic acid solution into an Erlenmeyer flask.
-
Add approximately 10 mL of dilute sulfuric acid to the flask to create an acidic medium.
-
Gently heat the flask to about 60-70°C.
-
Titrate the hot oxalic acid solution with the KMnO₄ solution from the burette. The purple color of the permanganate will disappear as it is consumed in the reaction.
-
The endpoint is reached when a faint, permanent pink color persists in the solution for about 30 seconds. This indicates that all the oxalic acid has been oxidized.
-
Record the final volume of the KMnO₄ solution.
-
Repeat the titration at least two more times to ensure consistent results.
Calculations: The balanced chemical equation for the reaction is: 2MnO₄⁻(aq) + 5H₂C₂O₄(aq) + 6H⁺(aq) → 2Mn²⁺(aq) + 10CO₂(g) + 8H₂O(l)
Using the stoichiometry of the reaction and the volumes and concentration of the reactants, the concentration of the potassium permanganate solution can be calculated. This standardized solution can then be used to determine the concentration (and thus relative strength) of other reducing agents.
Quantitative Analysis: Cyclic Voltammetry
Cyclic voltammetry is an electrochemical technique used to study the redox properties of a substance.[4] It can be used to determine the standard reduction potential of an oxidizing agent, providing a direct quantitative measure of its oxidizing strength.
Objective: To determine the reduction potential of a given oxidizing agent.
Experimental Setup:
-
A potentiostat.
-
A three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[5]
-
An electrochemical cell containing a solution of the analyte (the oxidizing agent) in a suitable solvent with a supporting electrolyte.[5]
Procedure:
-
The three electrodes are immersed in the analyte solution.
-
The potentiostat applies a linearly varying potential to the working electrode.
-
The potential is swept from an initial value to a final value and then back to the initial value, forming a cycle.
-
The current that flows through the working electrode is measured as a function of the applied potential.
-
The resulting plot of current versus potential is called a cyclic voltammogram.
Interpreting the Voltammogram: The cyclic voltammogram will show peaks corresponding to the reduction and oxidation of the analyte. The potential at which the reduction peak occurs is related to the standard reduction potential of the oxidizing agent. By comparing the reduction potentials of different substances under the same conditions, their relative oxidizing strengths can be determined. A more positive reduction potential indicates a stronger oxidizing agent.
Visualizing Concepts and Workflows
Standard Electrode Potential and Oxidizing Strength
The following diagram illustrates the relationship between the standard electrode potential (E°) and the oxidizing and reducing strength of a substance.
Caption: Relationship between E° and oxidizing/reducing strength.
General Experimental Workflow for Comparing Oxidizing Agents
This diagram outlines a general workflow for comparing the oxidizing strength of different substances using both qualitative and quantitative methods.
Caption: Workflow for comparing oxidizing agent strength.
References
alternative methods to the Ostwald process for nitric acid production
An in-depth analysis of prevailing alternative methodologies to the Ostwald process for the synthesis of nitric acid is presented, tailored for researchers, scientists, and professionals in the field of drug development. This guide provides a comparative assessment of these emergent technologies, supported by experimental data, detailed protocols, and visual representations of the underlying processes.
Comparison of Alternative this compound Production Methods
The landscape of this compound production is evolving, with several innovative methods challenging the long-standing dominance of the Ostwald process. These alternatives are primarily driven by the need for more sustainable, decentralized, and energy-efficient manufacturing routes. The following sections detail the operational parameters and performance metrics of the most promising alternatives: the Birkeland-Eyde process (as a historical and foundational plasma process), modern plasma-based synthesis, and electrochemical synthesis.
Quantitative Performance Metrics
A summary of the key performance indicators for each alternative method is provided in the table below, offering a direct comparison of their efficiencies and operational outputs.
| Parameter | Birkeland-Eyde Process | Plasma-Based Synthesis | Electrochemical Synthesis | Ostwald Process (for reference) |
| Primary Feedstocks | Air, Water, Electricity | Air, Water, Electricity | Air, Water, Electricity | Ammonia, Air, Water |
| Energy Consumption | ~15 MWh/ton HNO₃ (~54 GJ/ton)[1] | 1.8 - 30.2 MJ/mol NOₓ[2] | Catalyst Dependent | ~2.5-3.5 MWh/ton HNO₃ (from NH₃) |
| Nitric Oxide (NO) Yield | Up to 4-5% in processed air[1] | Varies with plasma type | Not directly applicable | High conversion of NH₃ to NO |
| This compound Concentration | 40-50%[1] | 28.6% (in a pilot plant)[3] | Dependent on experimental setup | Typically 55-68% |
| Faradaic Efficiency | Not applicable | Not applicable | ~1.23% (Pt foil) to 11.34% (Pd-MXene)[4][5] | Not applicable |
| Operating Temperature | >3000°C (in arc)[1] | Varies (e.g., non-thermal plasma is near room temp.) | Ambient temperature | 850-950°C (ammonia oxidation) |
| Operating Pressure | Atmospheric | Atmospheric to slightly elevated | Atmospheric | 4-10 atm |
| Catalyst | None | Can be used (e.g., platinum)[2] | Required (e.g., Pt, Ru/TiO₂, MnPc)[4][6] | Platinum-rhodium gauze |
Experimental Methodologies
Detailed experimental protocols are crucial for the replication and advancement of these this compound synthesis methods. Below are outlines of typical experimental setups and procedures for each alternative process.
Birkeland-Eyde Process
The historical Birkeland-Eyde process, while largely obsolete due to its high energy consumption, provides a foundational understanding of plasma-based nitrogen fixation.
Experimental Setup:
-
Reactor: An electric arc furnace consisting of two coaxial, water-cooled copper electrodes. A strong magnetic field is applied to spread the arc into a thin disc.
-
Gas Feed: Dry, CO₂-free air is passed through the electric arc.
-
Cooling System: A heat exchanger to rapidly cool the nitric oxide (NO) gas exiting the furnace.
-
Oxidation Chamber: A vessel where the cooled NO gas reacts with excess oxygen to form nitrogen dioxide (NO₂).
-
Absorption Towers: A series of packed columns where NO₂ is dissolved in water to form this compound (HNO₃).
Protocol:
-
An alternating current is applied to the copper electrodes to generate a stable electric arc.
-
A controlled flow of pre-treated air is introduced into the arc, where the high temperature (~3000°C) facilitates the reaction of nitrogen and oxygen to form nitric oxide.
-
The hot NO gas is immediately passed through a heat exchanger to cool it down, preventing its decomposition back to N₂ and O₂.
-
The cooled NO gas is then directed to an oxidation chamber where it combines with oxygen from the air to produce nitrogen dioxide.
-
The resulting NO₂ gas is bubbled through a series of absorption towers containing water, leading to the formation of this compound. The concentration of the acid increases as it moves through the series of towers.
Plasma-Based this compound Synthesis
Modern plasma-based methods are significantly more energy-efficient than the Birkeland-Eyde process and can be categorized by the type of plasma generated (e.g., non-thermal, microwave, gliding arc).
Experimental Setup:
-
Plasma Reactor: The design varies depending on the plasma type. For example, a dielectric barrier discharge (DBD) reactor consists of two electrodes separated by a dielectric material. A microwave plasma reactor uses a magnetron to generate microwaves that energize the gas.
-
Gas Feed: A controlled mixture of nitrogen and oxygen (or simply air) is fed into the reactor.
-
Power Supply: A high-voltage power source appropriate for the type of plasma being generated.
-
Absorption System: A vessel containing water or an aqueous solution to capture the nitrogen oxides (NOₓ) produced in the plasma and convert them to this compound.
-
Analytical Instruments: Equipment to measure the concentration of NOₓ in the gas phase (e.g., chemiluminescence analyzer) and the concentration of nitrate/nitrite in the liquid phase (e.g., ion chromatography, UV-vis spectrophotometry).
Protocol:
-
The plasma reactor is purged with the feed gas (air or N₂/O₂ mixture).
-
The power supply is turned on to generate a stable plasma discharge.
-
The feed gas flows through the plasma, where energetic electrons dissociate and ionize nitrogen and oxygen molecules, leading to the formation of various reactive nitrogen and oxygen species and ultimately nitrogen oxides.
-
The gas exiting the reactor, containing NOₓ, is bubbled through the absorption solution.
-
The concentration of this compound in the solution is determined using analytical techniques such as acid-base titration or ion chromatography.
-
The energy consumption is calculated by dividing the power input to the plasma by the amount of this compound produced.
Electrochemical this compound Synthesis
Electrochemical methods offer a pathway for decentralized and sustainable this compound production, particularly when powered by renewable energy sources.
Experimental Setup:
-
Electrochemical Cell: Typically an H-type cell with two compartments separated by a proton exchange membrane (e.g., Nafion).
-
Electrodes: A three-electrode setup is used, consisting of a working electrode (where nitrogen oxidation occurs), a counter electrode, and a reference electrode (e.g., Ag/AgCl). The working electrode is often a catalyst-coated gas diffusion electrode to facilitate the nitrogen gas-liquid-solid interface.
-
Electrolyte: An aqueous electrolyte, such as a dilute acid or a salt solution (e.g., 0.1 M K₂SO₄).
-
Gas Supply: A source of high-purity nitrogen gas is bubbled over the working electrode.
-
Potentiostat: An instrument to control the electrical potential of the working electrode and measure the resulting current.
-
Analytical Instruments: Ion chromatograph or a UV-vis spectrophotometer with Griess reagent to quantify the nitrate and nitrite concentrations in the electrolyte.
Protocol:
-
The electrochemical cell is assembled with the electrodes and filled with the electrolyte.
-
The electrolyte is purged with nitrogen gas for a period (e.g., 30 minutes) to ensure saturation.
-
A constant potential is applied to the working electrode using the potentiostat, and the current is recorded over time.
-
During the electrolysis, nitrogen gas is continuously supplied to the working electrode.
-
At the end of the experiment, a sample of the electrolyte is taken and analyzed to determine the concentration of the produced nitrate and nitrite.
-
The Faradaic efficiency is calculated as the ratio of the charge used to produce this compound to the total charge passed through the cell.
Process Diagrams
The following diagrams, generated using the DOT language, illustrate the logical workflows and key reaction pathways of the described alternative this compound production methods.
Caption: Workflow of the Birkeland-Eyde process for this compound production.
Caption: Generalized workflow for plasma-based this compound synthesis.
Caption: Key reactions in the electrochemical synthesis of this compound.
References
A Researcher's Guide to Nitric Acid Quantification: A Comparative Analysis of Key Analytical Methods
For researchers, scientists, and drug development professionals, the accurate quantification of nitric acid and its related species, nitrate and nitrite, is crucial across a spectrum of applications, from pharmaceutical quality control to physiological studies. This guide provides an objective comparison of common analytical methods, supported by experimental data, to aid in the selection of the most appropriate technique for your specific research needs.
Comparative Performance of Analytical Methods
The selection of an analytical method for this compound quantification is a critical decision that hinges on various factors, including the required sensitivity, the concentration range of the analyte, the complexity of the sample matrix, and the available instrumentation. Below is a summary of key performance parameters for five widely used methods.
| Method | Principle | Typical Application | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linear Range | Precision (RSD%) | Key Advantages | Key Limitations |
| Titration (ASTM E1584) | Acid-base neutralization | Assay of concentrated this compound (50-70%)[1][2] | Not applicable for trace analysis | Not applicable for trace analysis | ~50-70% w/w[1] | Repeatability: ~0.09%, Reproducibility: ~0.17% | High precision and accuracy for high concentrations; low cost. | Not suitable for trace amounts or complex matrices. |
| Ion Chromatography (IC) | Ion exchange separation with conductivity detection | Trace nitrate/nitrite in food, environmental, and pharmaceutical samples.[3][4][5][6] | 0.08 mg/L (Nitrate)[7] | 0.26 mg/L (Nitrate)[7] | 0.47-3.76 mg/L (Nitrate)[7] | <3% | High selectivity and sensitivity; can measure multiple anions simultaneously.[3] | High initial instrument cost; requires skilled operator. |
| Chemiluminescence | Reaction of NO with ozone, producing light.[8][9][10] | "Gold standard" for exhaled nitric oxide; trace NO analysis.[10] | 7 ppb (gas); pM-nM range (liquid)[8] | ~30 ppb (gas)[11] | 1x10⁻⁷–1x10⁻⁴ M[12] | 2.7% for 1x10⁻⁵ M NO₂⁻[12] | Very high sensitivity and specificity for NO.[8] | High instrument cost; potential interferences from other nitrogen compounds.[9] |
| Griess Assay | Colorimetric diazotization reaction.[7] | Nitrite/nitrate in biological fluids (plasma, urine, cell culture).[7][13] | ~0.5 µM[8] | Varies by kit | 0.5 - 100 µM[7] | Varies by kit and matrix | Inexpensive, simple, high-throughput.[14] | Prone to interferences from proteins, thiols, and other substances; indirect nitrate measurement requires a reduction step.[7][13] |
| Raman Spectroscopy | Inelastic scattering of monochromatic light.[15][16][17][18][19] | Non-destructive, real-time analysis of this compound concentration in solutions.[15][16][17] | Dependent on setup | Dependent on setup | 0.1 - 9 M[16][17] | Dependent on model | Non-destructive; can be used for in-situ and remote measurements.[16][17] | Lower sensitivity compared to other methods; can be affected by fluorescence. |
Experimental Workflows and Logical Relationships
The validation of an analytical method is essential to ensure that it is suitable for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation, based on the ICH Q2(R1) guidelines.[20][21][22][23][24]
The principles behind the different quantification methods are diverse, as illustrated in the following diagram.
Experimental Protocols
Detailed methodologies are critical for the successful implementation and validation of any analytical technique. Below are outlines of the experimental protocols for the discussed methods.
Titration for Assay of this compound (based on ASTM E1584)
This method determines the total acidity of a this compound sample and is suitable for concentrations between 50% and 70%.[1][2]
-
Apparatus: 250 mL glass-stoppered Erlenmeyer flask, 50 mL Class A buret.[25]
-
Reagents:
-
Standardized 1.0 N sodium hydroxide (NaOH) solution.
-
Phenolphthalein indicator solution.
-
Deionized water.
-
-
Procedure:
-
Accurately weigh a specified amount of the this compound sample into the Erlenmeyer flask containing deionized water.
-
Add a few drops of phenolphthalein indicator to the diluted sample.
-
Titrate the sample with the standardized 1.0 N NaOH solution until a faint pink color persists for at least 30 seconds.
-
Record the volume of NaOH solution used.
-
-
Calculation: The assay of this compound is calculated based on the volume and normality of the NaOH solution and the weight of the this compound sample.
Ion Chromatography for Nitrate/Nitrite Quantification
This method is used for the separation and quantification of nitrate and nitrite ions in various matrices.
-
Apparatus: Ion chromatograph equipped with a guard column, an anion-exchange analytical column (e.g., Metrosep A Supp 16), a suppressor, and a conductivity detector.[3][26]
-
Reagents:
-
Eluent: Typically a sodium carbonate/sodium bicarbonate solution.[26]
-
Regenerant for the suppressor (if applicable).
-
Nitrate and nitrite standard solutions.
-
-
Procedure:
-
Prepare samples by dilution, extraction, or filtration to ensure they are free of particulates and compatible with the IC system. For concentrated this compound, a 1:100 dilution may be performed.[3]
-
Prepare a series of calibration standards from a stock solution.
-
Set up the ion chromatograph with the appropriate column, eluent, and flow rate.
-
Inject the standards and samples onto the column.
-
The separated nitrate and nitrite ions are detected by the conductivity detector.
-
-
Analysis: A calibration curve is generated by plotting the peak area against the concentration of the standards. The concentration of nitrate and nitrite in the samples is determined from this curve.
Chemiluminescence for Nitric Oxide (NO) Detection
This technique is highly sensitive for the direct measurement of NO gas.
-
Principle: The sample gas containing NO is mixed with an excess of ozone (O₃). The reaction between NO and O₃ produces excited nitrogen dioxide (NO₂*), which then decays to its ground state by emitting light (chemiluminescence). This light is detected by a photomultiplier tube, and the signal is proportional to the NO concentration.[8][9][10]
-
Procedure:
-
The sample gas is drawn into the analyzer.
-
The gas is passed through a reaction chamber where it is mixed with ozone.
-
The light emitted from the chemiluminescent reaction is measured.
-
-
For Liquid Samples (Nitrate/Nitrite): To measure nitrate and nitrite, they must first be chemically reduced to NO gas using a reducing agent (e.g., acidic vanadium(III) chloride) before being introduced into the analyzer.[10]
Griess Assay for Nitrite and Nitrate
This colorimetric method is widely used for quantifying nitrite and nitrate in biological samples.[14]
-
Apparatus: Spectrophotometer or microplate reader capable of measuring absorbance at ~540 nm.
-
Reagents:
-
Procedure for Nitrite:
-
Procedure for Total Nitrate + Nitrite:
-
First, incubate the samples and standards with the reducing agent to convert nitrate to nitrite.[28]
-
Then, proceed with the Griess reaction as described above for nitrite.
-
-
Analysis: The nitrite concentration is determined from a standard curve. The nitrate concentration is calculated by subtracting the endogenous nitrite concentration from the total nitrite concentration measured after the reduction step.
Raman Spectroscopy for this compound Concentration
This method provides a non-destructive way to measure this compound concentration in real-time.[15]
-
Apparatus: Raman spectrometer with a laser source, sample holder, and detector. Handheld devices are also available.[15]
-
Procedure:
-
A series of this compound solutions of known concentrations are prepared to serve as a calibration set.[15]
-
Raman spectra of the calibration standards are acquired. Key spectral features related to nitrate ions and undissociated this compound will vary with concentration.[16][17]
-
A calibration model (e.g., Partial Least Squares regression) is built to correlate the spectral data with the this compound concentration.[18]
-
The Raman spectrum of the unknown sample is then acquired.
-
-
Analysis: The concentration of the unknown sample is predicted using the established calibration model.
References
- 1. standards.iteh.ai [standards.iteh.ai]
- 2. kalite.com [kalite.com]
- 3. metrohm.com [metrohm.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. cdc.gov [cdc.gov]
- 6. researchcommons.waikato.ac.nz [researchcommons.waikato.ac.nz]
- 7. benchchem.com [benchchem.com]
- 8. Analytical Chemistry of Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Chemiluminescence-based Assays for Detection of Nitric Oxide and its Derivatives from Autoxidation and Nitrosated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mtb.es [mtb.es]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Analysis of nitrite and nitrate in biological fluids by assays based on the Griess reaction: appraisal of the Griess reaction in the L-arginine/nitric oxide area of research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. hpst.cz [hpst.cz]
- 16. Remote Sensing of this compound and Temperature via Design of Experiments, Chemometrics, and Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. impact.ornl.gov [impact.ornl.gov]
- 20. altabrisagroup.com [altabrisagroup.com]
- 21. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 22. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 23. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 24. database.ich.org [database.ich.org]
- 25. scribd.com [scribd.com]
- 26. nestgrp.com [nestgrp.com]
- 27. bioquochem.com [bioquochem.com]
- 28. resources.rndsystems.com [resources.rndsystems.com]
comparative analysis of corrosion resistance after nitric and citric acid passivation
For researchers, scientists, and drug development professionals seeking to optimize the corrosion resistance of stainless steel components, the choice between nitric and citric acid passivation is a critical consideration. While both methods aim to enhance the material's passive layer, they differ significantly in their mechanism, environmental impact, and resulting surface properties. This guide provides an objective comparison of their performance, supported by experimental data, to inform the selection of the most appropriate passivation technique for specific applications.
Passivation is a crucial post-fabrication chemical treatment that removes free iron and other contaminants from the surface of stainless steel, thereby enhancing the formation of a protective chromium oxide layer. This passive film is essential for preventing corrosion and maintaining the integrity of components used in sensitive environments, such as pharmaceutical manufacturing and medical devices. The two most common methods for passivation involve immersion in either nitric acid or citric acid solutions.
This compound, a strong oxidizing agent, has been the traditional standard for passivation. It effectively removes exogenous iron and promotes the rapid formation of a passive layer.[1] However, this compound is a hazardous material that poses significant environmental and safety concerns, including the emission of toxic nitrogen oxide (NOx) fumes.[2]
Citric acid, a non-toxic and biodegradable organic acid, has emerged as a safer and more environmentally friendly alternative.[2] It operates through a chelating mechanism, where it bonds with iron ions to remove them from the surface. Studies have shown that citric acid passivation can be as effective, and in some cases superior, to this compound in enhancing corrosion resistance.[3]
Quantitative Comparison of Corrosion Resistance
To provide a clear comparison of the two passivation methods, the following table summarizes key quantitative data from electrochemical corrosion testing of various stainless steel alloys. The primary metrics for corrosion resistance are the corrosion potential (Ecorr), corrosion current density (icorr), and pitting potential (Epit). A higher Ecorr, lower icorr, and higher Epit generally indicate superior corrosion resistance.
| Stainless Steel Grade | Passivation Method | Corrosion Potential (Ecorr) (mV vs. Ag/AgCl) | Corrosion Current Density (icorr) (µA/cm²) | Pitting Potential (Epit) (mV vs. Ag/AgCl) |
| 15-5PH | This compound (20% v/v, 49°C, 60 min) | -350 | 0.008 | Not Reported |
| Citric Acid (15% v/v, 49°C, 60 min) | -320 | 0.009 | Not Reported | |
| 17-4PH | This compound (20% v/v, 49°C, 90 min) | -380 | 0.012 | Not Reported |
| Citric Acid (15% v/v, 49°C, 90 min) | -360 | 0.011 | Not Reported | |
| 304L | This compound (AMS2700 Method 1, Type 6) | Not Reported | Lower than as-received | Comparable to Citric Acid |
| Citric Acid (4% w/v, 20 min) | Not Reported | Not Reported | Comparable to this compound | |
| 17-4 PH | This compound (AMS2700 Method 1, Type 2) | Not Reported | Substantially lower than as-received | Higher than Citric Acid |
| Citric Acid (<10% w/v, 60 min) | Not Reported | Comparable to as-received | Lower than this compound |
Data for 15-5PH and 17-4PH stainless steel from Lara et al., 2020.[4] Data for 304L and 17-4 PH from Enos and Dere, OSTI.[1]
Experimental Protocols
The following sections detail the methodologies used in the cited experiments to allow for replication and further investigation.
Sample Preparation and Passivation
-
Material : Stainless steel alloys (e.g., 15-5PH, 17-4PH, 304L) were used as test specimens.
-
Surface Preparation : Prior to passivation, the surfaces of the specimens were prepared by grinding with silicon carbide paper of progressively finer grits, followed by cleaning with a suitable solvent like acetone and rinsing with deionized water.
-
This compound Passivation : Specimens were immersed in a this compound solution (e.g., 20% by volume) at a controlled temperature (e.g., 49°C) for a specified duration (e.g., 60 or 90 minutes), in accordance with standards such as ASTM A967 or AMS 2700.[1][4]
-
Citric Acid Passivation : Specimens were immersed in a citric acid solution (e.g., 15% by volume) at a controlled temperature (e.g., 49°C) for a specified duration (e.g., 60 or 90 minutes).[4]
-
Post-Passivation Rinsing : After immersion, all specimens were thoroughly rinsed with deionized water and dried.
Electrochemical Corrosion Testing
Electrochemical tests were performed to quantitatively assess the corrosion resistance of the passivated surfaces.
-
Test Solution : A common electrolyte for testing is a 0.6 M NaCl solution, which simulates a corrosive chloride environment.[1]
-
Electrochemical Cell : A standard three-electrode cell was used, consisting of the passivated specimen as the working electrode, a platinum or graphite counter electrode, and a reference electrode (e.g., Ag/AgCl).[5][6]
-
Potentiodynamic Polarization :
-
The open-circuit potential (OCP) was first allowed to stabilize.
-
A potentiodynamic polarization scan was then performed, typically starting from a potential cathodic to the OCP and scanning in the anodic direction at a slow scan rate (e.g., 0.167 mV/s).[1]
-
The resulting polarization curve was used to determine the corrosion potential (Ecorr), corrosion current density (icorr), and pitting potential (Epit).[5][6]
-
Experimental Workflow
The following diagram illustrates the typical workflow for a comparative analysis of nitric and citric acid passivation.
Conclusion
The choice between nitric and citric acid passivation depends on a variety of factors, including the specific stainless steel alloy, the intended application, and environmental and safety considerations. While this compound has a long history of effective passivation, citric acid offers a compelling alternative with comparable or, in some cases, superior corrosion resistance, coupled with significant environmental and safety benefits.[3] For applications where biocompatibility and environmental impact are paramount, such as in the pharmaceutical and medical device industries, citric acid passivation is an increasingly preferred method. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for making an informed decision based on empirical evidence.
References
- 1. osti.gov [osti.gov]
- 2. besttechnologyinc.com [besttechnologyinc.com]
- 3. theseus.fi [theseus.fi]
- 4. Alternative to this compound Passivation of 15-5 and 17-4PH Stainless Steel Using Electrochemical Techniques | MDPI [mdpi.com]
- 5. Potentiodynamic Corrosion Testing [jove.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Nitric Acid: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of nitric acid is a critical aspect of laboratory safety and environmental responsibility. Due to its corrosive nature and strong oxidizing properties, improper disposal can lead to serious safety incidents and environmental harm.[1] This guide provides essential safety information, operational plans, and step-by-step procedures for the proper disposal of this compound waste, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to adhere to strict safety protocols to mitigate the inherent risks associated with handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (neoprene or butyl rubber are recommended over standard nitrile gloves), chemical splash goggles, a face shield, a lab coat, and an acid-resistant apron.[2][3] Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]
-
Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[2][3] Have spill control materials, such as inert absorbents (e.g., sand or earth), readily available.[4]
-
Incompatible Materials: this compound is a strong oxidizer and reacts violently with many substances.[5][6] It is crucial to prevent contact with organic compounds (alcohols, acetone, acetic acid), flammable materials, reducing agents, metals, and bases (except during controlled neutralization).[4][5][6][7] Mixing this compound waste with other waste streams, especially organic solvents, is a primary cause of laboratory explosions.[5][6][8]
Disposal Procedures: Two Primary Pathways
There are two primary methods for the disposal of this compound waste from a laboratory setting: collection as hazardous waste or neutralization followed by drain disposal, subject to local regulations.
For many institutions, the standard and safest procedure is to collect this compound waste for disposal by a certified hazardous waste management service.
Operational Plan:
-
Segregation: Always segregate this compound waste from all other waste streams, particularly organic solvents.[5][8]
-
Container Selection: Use a designated, compatible, and properly labeled hazardous waste container. Glass or other acid-resistant containers are recommended.[8][9] Ensure the container is clean and free from any organic residues.[6]
-
Labeling: Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[7] The label should clearly state "Hazardous Waste - this compound" and include any other required information.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[8] Secondary containment, such as a polyethylene tray, is mandatory to prevent spills.[3][4]
-
Disposal Timeline: Arrange for the disposal of the hazardous waste within the timeframe specified by your institution and local regulations, typically within 90 days of generation.[9]
-
Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[5][10]
In some cases, and only where permitted by local regulations, dilute this compound waste can be neutralized to a safe pH before being disposed of down the drain with copious amounts of water. Always consult your local EHS guidelines and municipal water authority regulations before proceeding with this method.
Experimental Protocol: Neutralization of this compound
This protocol outlines the steps for neutralizing this compound. This procedure is exothermic and must be performed with extreme caution.
Materials:
-
This compound waste
-
Appropriate neutralizing agent (base) such as sodium bicarbonate, sodium hydroxide, or calcium hydroxide.[10][11][12] Sodium bicarbonate is often preferred for small-scale neutralizations due to its milder reaction and the visual cue of cessation of bubbling.[12][13]
-
Large, acid-resistant container (e.g., borosilicate glass or polyethylene)
-
Stirring rod or magnetic stirrer
-
pH meter or pH paper
-
Personal Protective Equipment (as listed above)
-
Ice bath (optional, for concentrated acids)
Procedure:
-
Dilution (if necessary): If the this compound is concentrated, it should first be diluted. Crucially, always add the acid slowly to a large volume of cold water; never add water to the acid. [7][8] This dilution step helps to manage the heat generated during neutralization.[10][11] For highly concentrated acids, performing the dilution and subsequent neutralization in an ice bath is recommended to control the temperature.[14]
-
Setup: Place the container with the diluted this compound in a chemical fume hood. If using a magnetic stirrer, place the container on the stir plate and add a stir bar.
-
Slow Addition of Base: Slowly and carefully add the neutralizing agent to the diluted acid solution while continuously stirring.[11][12] If using sodium bicarbonate, you will observe gas (carbon dioxide) evolution.[11] Add the base in small portions to control the rate of reaction and heat generation.
-
pH Monitoring: Periodically and carefully check the pH of the solution using a pH meter or pH paper.[10] The goal is to reach a neutral pH range (typically between 6.0 and 8.0, but confirm local discharge limits). Be careful not to overshoot the neutralization, as a highly basic solution is also considered hazardous waste.[10]
-
Final Disposal: Once the pH is confirmed to be within the acceptable range and the solution has cooled to room temperature, it can typically be disposed of down the drain with a large volume of running water.[10]
Quantitative Data for Neutralization
The amount of base required for neutralization can be calculated using stoichiometry. The table below provides a reference for the amount of common bases needed to neutralize 100 mL of a 1 M this compound solution.
| This compound (HNO₃) | Neutralizing Agent | Chemical Formula | Molar Mass ( g/mol ) | Amount Required for Neutralization |
| 100 mL of 1 M | Sodium Hydroxide | NaOH | 40.00 | 4.0 g |
| 100 mL of 1 M | Sodium Bicarbonate | NaHCO₃ | 84.01 | 8.4 g |
| 100 mL of 1 M | Calcium Hydroxide | Ca(OH)₂ | 74.09 | 3.7 g |
Note: These are theoretical values. Always confirm neutralization with a pH meter.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. ibisscientific.com [ibisscientific.com]
- 2. youtube.com [youtube.com]
- 3. ehs.umich.edu [ehs.umich.edu]
- 4. ehs.washington.edu [ehs.washington.edu]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. support.al.umces.edu [support.al.umces.edu]
- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 8. laballey.com [laballey.com]
- 9. youtube.com [youtube.com]
- 10. laballey.com [laballey.com]
- 11. m.youtube.com [m.youtube.com]
- 12. laballey.com [laballey.com]
- 13. How to Neutralize this compound: A Step-by-Step Safety Guide [northindustrial.net]
- 14. finishing.com [finishing.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Nitric Acid
Working with nitric acid demands rigorous safety protocols to protect laboratory personnel and ensure the integrity of research. This guide provides essential, step-by-step procedures for the safe handling, use, and disposal of this compound, tailored for researchers, scientists, and drug development professionals. By adhering to these protocols, you can mitigate the significant risks associated with this corrosive and highly reactive chemical.
Essential Personal Protective Equipment (PPE)
The first line of defense when handling this compound is appropriate personal protective equipment.[1][2][3] this compound can cause severe chemical burns upon contact with skin or eyes.[1] Therefore, a comprehensive PPE ensemble is mandatory.
Eye and Face Protection:
-
Safety Goggles: Chemical splash goggles are the minimum requirement for eye protection.[1]
-
Face Shield: For enhanced protection, especially when handling larger volumes (>200ml) or when there is a higher risk of splashing, a full-face shield should be worn in addition to safety goggles.[4][5]
Hand Protection: The choice of gloves is critical, as this compound can quickly penetrate common laboratory gloves. Standard nitrile gloves offer very limited protection and should be avoided for direct contact.[4][6] Double gloving can provide an additional layer of safety.[4] For prolonged exposure or handling of concentrated this compound, more robust gloves are necessary.
| Glove Material | Concentration/Use Case | Breakthrough Time/Rating |
| Nitrile | Incidental contact with low concentrations (e.g., 10%) | Very short; <5 minutes for concentrated acid.[4][6] Change immediately if splashed. |
| Neoprene | Incidental exposure and prolonged use | Good protection; 5 mil neoprene gloves can last 10–30 minutes.[4][6] |
| Butyl Rubber | Handling concentrated this compound | Recommended for its high resistance to corrosive acids.[7][8][9] |
| Viton | Handling concentrated this compound | Preferable for its excellent chemical resistance, though it may reduce dexterity.[7][10] |
Body Protection:
-
Lab Coat: A buttoned, appropriately sized lab coat must be worn to protect against splashes.[1][7]
-
Acid-Resistant Apron: When working with larger volumes, an acid-resistant apron worn over the lab coat is recommended.[4]
-
Full-Length Pants and Closed-Toe Shoes: To prevent skin exposure, full-length pants and closed-toe shoes are required at all times in the laboratory.[1][7]
Respiratory Protection: All work with this compound must be conducted within a certified chemical fume hood to prevent the inhalation of corrosive and toxic vapors.[7][10] If there is a potential for exceeding permissible exposure limits, a respirator may be necessary, and in such cases, consultation with Environmental Health & Safety (EH&S) is required.[7]
Operational Plan: A Step-by-Step Protocol for Safe Handling
This protocol outlines the essential steps for safely using this compound in a laboratory setting, from initial preparation to final disposal.
1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound must be performed in a designated area, specifically within a properly functioning chemical fume hood.[4][6]
-
Emergency Equipment: Ensure an eyewash station and safety shower are immediately accessible within a ten-second travel distance.[6][10]
-
Material Compatibility: Use only glassware and equipment free from organic materials or other incompatibles to prevent violent reactions.[4]
-
Dilution Procedure: When diluting this compound, always add the acid slowly to water, never the other way around, to prevent a violent reaction and splashing.[3][5]
2. Handling and Use:
-
Don PPE: Before handling this compound, put on all required PPE as detailed above.
-
Transporting: Use a secondary containment carrier, such as a polyethylene bottle carrier, when transporting this compound.[4]
-
Dispensing: Pour this compound carefully to avoid splashes. Keep containers closed when not in use.[11]
3. Storage:
-
Segregation: Store this compound separately from incompatible materials, including organic compounds, flammable liquids, reducing agents, and metals.[1][2][10][12]
-
Location: Store in a cool, dry, well-ventilated area, away from direct sunlight and heat sources.[5] Containers should be stored below eye level, but not on the floor.[4][6]
-
Containment: Use secondary containment, such as a Nalgene tray, to segregate this compound from other acids in a corrosives cabinet.[11]
Disposal Plan: Managing this compound Waste
Improper disposal of this compound waste is a major cause of laboratory incidents.[10] A meticulous disposal plan is crucial.
1. Waste Segregation:
-
Dedicated Waste Container: Collect this compound and this compound-containing waste in a designated, properly labeled container.[10]
-
No Mixing: It is critical to never mix this compound waste with organic waste of any kind, as this can lead to violent explosions.[10][12]
2. Neutralization (if applicable):
-
Controlled Conditions: Neutralization can be a safe disposal method but must be performed under controlled conditions, wearing appropriate PPE, and in a well-ventilated area like a fume hood.[13][14]
-
Procedure:
-
If necessary, first dilute the concentrated this compound by slowly adding it to water.[13]
-
Place the acid solution in an acid-resistant container.
-
Slowly add a neutralizing agent, such as sodium bicarbonate or another suitable base, while stirring.[13][14]
-
Monitor the pH of the solution using a pH meter or pH paper until a neutral pH is achieved.[13]
-
-
Final Disposal: The resulting neutral salt solution may often be disposed of down the drain, but always check with local regulations first.[13]
3. Hazardous Waste Collection:
-
Labeling and Storage: Securely close and label the hazardous waste container. Store it in a designated secondary containment area while awaiting pickup.
-
Professional Disposal: Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup for the hazardous waste.[10]
Emergency Procedures
Spills:
-
Small Spills (<1 Liter): Wearing appropriate PPE, confine the spill using an inert absorbent material like sand or a commercial spill kit.[1][11] The cleanup materials must be collected, double-bagged, labeled as hazardous waste, and disposed of by EH&S.[10]
-
Large Spills (>1 Liter): Evacuate the area and contact EH&S or emergency services immediately.[11]
Exposure:
-
Skin or Eye Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes using a safety shower or eyewash station.[10]
-
Medical Attention: Seek immediate medical attention for any exposure.[10]
Below is a logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. labproinc.com [labproinc.com]
- 2. Handling this compound: Best Practices for Corrosive Chemical Management - The Safety Master - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 3. labproinc.com [labproinc.com]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. laballey.com [laballey.com]
- 6. safety.duke.edu [safety.duke.edu]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. envirosafetyproducts.com [envirosafetyproducts.com]
- 10. ehs.unm.edu [ehs.unm.edu]
- 11. ehs.washington.edu [ehs.washington.edu]
- 12. ehs.yale.edu [ehs.yale.edu]
- 13. laballey.com [laballey.com]
- 14. ibisscientific.com [ibisscientific.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
